molecular formula C11H9NO3S B1332984 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid CAS No. 57677-80-2

2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid

Cat. No.: B1332984
CAS No.: 57677-80-2
M. Wt: 235.26 g/mol
InChI Key: OIBLFOXWCGIRIQ-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid is a useful research compound. Its molecular formula is C11H9NO3S and its molecular weight is 235.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c1-15-8-4-2-7(3-5-8)10-12-9(6-16-10)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBLFOXWCGIRIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377021
Record name 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid
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Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57677-80-2
Record name 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Hantzsch Synthesis of 2-Aryl-1,3-thiazole-4-carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hantzsch synthesis for a pivotal class of heterocyclic compounds: 2-aryl-1,3-thiazole-4-carboxylic acids. These molecules are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document details the synthetic pathway, experimental protocols, and the relevance of these compounds as potential modulators of key signaling pathways.

Introduction to 2-Aryl-1,3-thiazole-4-carboxylic Acids

The thiazole ring is a fundamental scaffold in numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged structure in drug design. The 2-aryl-1,3-thiazole-4-carboxylic acid core, in particular, has been explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.[1][3] The presence of the aryl group at the 2-position and the carboxylic acid at the 4-position allows for fine-tuning of the molecule's physicochemical properties and biological targets.

The Hantzsch Thiazole Synthesis: A Cornerstone Reaction

The Hantzsch thiazole synthesis, first described in 1887, remains a robust and widely utilized method for the construction of the thiazole ring.[4][5] The classical approach involves the condensation of an α-haloketone with a thioamide.[4][5] For the synthesis of 2-aryl-1,3-thiazole-4-carboxylic acids, a two-step approach is typically employed, starting with the synthesis of the corresponding ethyl ester followed by hydrolysis.

Reaction Mechanism

The synthesis of the ethyl 2-aryl-1,3-thiazole-4-carboxylate intermediate proceeds through a well-established mechanism:

  • Nucleophilic Attack: The sulfur atom of the aryl thioamide, being highly nucleophilic, attacks the α-carbon of ethyl bromopyruvate in an SN2 reaction.[6]

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl group, forming a five-membered hydroxythiazoline intermediate.[6]

  • Dehydration: The final step involves the acid-catalyzed dehydration of the hydroxythiazoline intermediate to yield the aromatic ethyl 2-aryl-1,3-thiazole-4-carboxylate.[6]

The subsequent hydrolysis of the ethyl ester to the carboxylic acid is typically achieved under basic or acidic conditions.

Hantzsch_Mechanism cluster_step1 Step 1: Nucleophilic Attack (SN2) cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Dehydration cluster_step4 Step 4: Hydrolysis Aryl_Thioamide Aryl Thioamide Intermediate_1 S-Alkylated Intermediate Aryl_Thioamide->Intermediate_1 Sulfur attack Ethyl_Bromopyruvate Ethyl Bromopyruvate Ethyl_Bromopyruvate->Intermediate_1 Intermediate_2 Hydroxythiazoline Intermediate Intermediate_1->Intermediate_2 Nitrogen attack on carbonyl Ester_Product Ethyl 2-Aryl-1,3-thiazole-4-carboxylate Intermediate_2->Ester_Product - H2O Carboxylic_Acid_Product 2-Aryl-1,3-thiazole-4-carboxylic Acid Ester_Product->Carboxylic_Acid_Product H+ or OH- Signaling_Pathways cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK/ERK Pathway RTK1 Receptor Tyrosine Kinase PI3K PI3K RTK1->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation1 Cell Proliferation & Survival mTOR->Proliferation1 RTK2 Receptor Tyrosine Kinase RAS RAS RTK2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation2 Cell Proliferation & Differentiation ERK->Proliferation2 Thiazole 2-Aryl-1,3-thiazole-4-carboxylic Acid Derivatives Thiazole->Akt Inhibition Thiazole->ERK Inhibition JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Thiazole 2-Aryl-1,3-thiazole-4-carboxylic Acid Derivatives Thiazole->JAK Potential Inhibition

References

An In-depth Technical Guide on the Chemical Properties of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid. This thiazole derivative is a valuable building block in medicinal chemistry, with potential applications in the development of novel therapeutic agents.

Core Chemical Properties

PropertyValueReference
Molecular FormulaC₁₁H₉NO₃S
Molecular Weight235.26 g/mol
AppearanceSolid

Safety Information: The compound is classified with the GHS07 pictogram, indicating it may cause skin and eye irritation. It is labeled with the signal word "Warning" and the hazard statement H302 (Harmful if swallowed).

Synthesis and Reactivity

The primary synthetic route to this compound is the Hantzsch thiazole synthesis. This well-established method involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target compound, the likely precursors are an α-halo-β-ketoester and 4-methoxythiobenzamide.

While a specific, detailed protocol for the synthesis of this exact carboxylic acid is not explicitly detailed in the available literature, a general procedure for the synthesis of its amide derivatives has been reported. This procedure confirms the use of this compound as a stable starting material for further chemical modifications. The synthesis of related 2-aryl-thiazolidine-4-carboxylic acid amides has been described to proceed by reacting L-cysteine with the appropriate benzaldehydes.[1]

The carboxylic acid moiety of the title compound allows for a variety of chemical transformations, most notably the formation of amides and esters. The synthesis of a series of carboxamide derivatives has been successfully achieved by reacting this compound with various aniline derivatives in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Experimental Workflow for Amide Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Carboxylic_Acid This compound Stirring Stir at room temperature (48 hours) Carboxylic_Acid->Stirring Aniline Aniline Derivative Aniline->Stirring Reagents EDC, DMAP, DCM Reagents->Stirring Wash Wash with HCl Stirring->Wash Extraction Extract Wash->Extraction Chromatography Silica Gel Column Chromatography Extraction->Chromatography Product 2-(4-methoxyphenyl)-N-(aryl)thiazole-4-carboxamide Chromatography->Product

Caption: General workflow for the synthesis of carboxamide derivatives.

Spectral Data Analysis

Detailed spectral data for this compound is not available in the public domain. However, analysis of the spectra of its derivatives and related compounds allows for the prediction of its characteristic spectral features.

¹H NMR Spectroscopy

Based on the ¹H NMR data of its carboxamide derivatives, the following proton signals are expected for the 2-(4-methoxyphenyl)-1,3-thiazole core:

  • A singlet for the C5-proton of the thiazole ring is anticipated to appear around δ 8.4 ppm .

  • The aromatic protons of the 4-methoxyphenyl group are expected to appear as two doublets. The two protons ortho to the thiazole ring are likely to resonate around δ 8.1 ppm , while the two protons meta to the thiazole ring (and ortho to the methoxy group) are expected at approximately δ 7.1 ppm .

  • A singlet for the methoxy group protons will be present at around δ 3.9 ppm .

  • A broad singlet corresponding to the carboxylic acid proton is expected, typically in the region of δ 10-13 ppm .

¹³C NMR Spectroscopy

Predictive ¹³C NMR data, based on related structures, suggests the following approximate chemical shifts:

  • The carboxylic acid carbonyl carbon should appear in the range of δ 160-170 ppm .

  • The carbons of the thiazole ring are expected to resonate at approximately δ 160-170 ppm (C2) and δ 120-130 ppm (C4 and C5) .

  • The carbons of the 4-methoxyphenyl ring will show signals in the aromatic region (δ 114-160 ppm ), with the carbon attached to the oxygen of the methoxy group being the most deshielded.

  • The methoxy carbon will have a signal around δ 55 ppm .

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

  • A broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹ .

  • A strong C=O stretching vibration for the carboxylic acid carbonyl group around 1700-1725 cm⁻¹ .

  • C=N stretching of the thiazole ring in the region of 1600-1650 cm⁻¹ .

  • C-O stretching of the methoxy group and the carboxylic acid around 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ .

  • Aromatic C-H and C=C stretching vibrations in their characteristic regions.

Mass Spectrometry

The exact mass of the [M+H]⁺ ion for the parent carboxylic acid would be expected at m/z 236.0325, calculated for C₁₁H₁₀NO₃S. High-resolution mass spectrometry (HRMS) data for its amide derivatives have been reported, confirming the elemental composition of the core structure.

Potential Biological Activity and Signaling Pathways

While there is no direct evidence of the biological activity of this compound itself, numerous studies have highlighted the pharmacological importance of the thiazole scaffold. Thiazole derivatives have been investigated for a wide range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents.

A study on the carboxamide derivatives of the title compound revealed their potential as cyclooxygenase (COX) inhibitors, suggesting a possible role in modulating inflammatory pathways. However, no specific signaling pathways involving the parent carboxylic acid have been elucidated. The structural similarity of its derivatives to known anticancer agents that act as tubulin polymerization inhibitors suggests a potential, yet unproven, mechanism of action.[1] Further research is required to explore the direct biological effects and molecular targets of this compound.

Logical Relationship of Thiazole Derivatives in Drug Discovery

G cluster_scaffold Core Scaffold cluster_derivatives Derivatization cluster_activities Potential Biological Activities cluster_mechanisms Potential Mechanisms of Action Thiazole Thiazole Ring Carboxylic_Acid This compound Thiazole->Carboxylic_Acid Amides Carboxamide Derivatives Carboxylic_Acid->Amides Esters Ester Derivatives Carboxylic_Acid->Esters Anticancer Anticancer Amides->Anticancer Anti_inflammatory Anti-inflammatory Amides->Anti_inflammatory Antimicrobial Antimicrobial Esters->Antimicrobial Tubulin_Polymerization_Inhibition Tubulin Polymerization Inhibition Anticancer->Tubulin_Polymerization_Inhibition COX_Inhibition COX Inhibition Anti_inflammatory->COX_Inhibition

Caption: Relationship between the core scaffold and potential applications.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and development. While a complete experimental characterization of the compound is not yet publicly available, the analysis of its derivatives provides a solid foundation for understanding its chemical properties. Further research into its synthesis, purification, and biological activity is warranted to fully exploit its potential in the development of new therapeutic agents.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid. Due to the limited availability of direct experimental spectra in public literature, this document presents predicted data based on established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide also includes generalized experimental protocols for acquiring such data. The molecular formula for this compound is C₁₁H₉NO₃S, and its molecular weight is 235.26 g/mol [1].

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from typical chemical shift and absorption frequency values for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~13.0 - 12.0Singlet (broad)1H-COOH
~8.3Singlet1HH-5 (thiazole ring)
~7.9Doublet2HAromatic H (ortho to thiazole)
~7.0Doublet2HAromatic H (meta to thiazole)
~3.9Singlet3H-OCH₃

¹³C NMR (Carbon NMR)

Predicted Chemical Shift (δ, ppm) Assignment
~170-COOH
~165C-2 (thiazole ring)
~162C-4 (methoxyphenyl)
~145C-4 (thiazole ring)
~130C-2' & C-6' (methoxyphenyl)
~128C-1' (methoxyphenyl)
~125C-5 (thiazole ring)
~115C-3' & C-5' (methoxyphenyl)
~55-OCH₃
Infrared (IR) Spectroscopy
Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3300 - 2500BroadO-H stretchCarboxylic Acid
~3100MediumC-H stretchAromatic
~1700StrongC=O stretchCarboxylic Acid
~1600, ~1500Medium-StrongC=C stretchAromatic Ring
~1250StrongC-O stretchAryl Ether
~1100MediumC-O stretchCarboxylic Acid
Mass Spectrometry (MS)
m/z Value Interpretation
235[M]⁺ (Molecular Ion)
190[M - COOH]⁺
162[M - COOH - CO]⁺
135[C₇H₇O]⁺ (p-methoxybenzoyl cation)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher, is used for analysis.

  • Data Acquisition: For ¹H NMR, the spectral width is set to encompass all expected proton signals. For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting transmittance or absorbance spectrum is plotted, and the wavenumbers of the absorption bands are identified.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Ionization (EI). For ESI, the sample is first dissolved in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: A mass spectrometer, such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzer, is used.

  • Data Acquisition: The instrument is set to scan over a mass-to-charge (m/z) range that includes the expected molecular ion peak. For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Structural Elucidation nmr->interpretation ir->interpretation ms->interpretation

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

The Genesis and Journey of 2-Aryl-Thiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, Synthesis, and Biological Significance of a Privileged Heterocyclic Scaffold for Researchers, Scientists, and Drug Development Professionals.

The 2-aryl-thiazole moiety represents a cornerstone in the edifice of medicinal chemistry. This five-membered heterocyclic ring, bearing an aryl substituent at the 2-position, is a privileged scaffold found in a remarkable array of natural products and synthetic compounds with profound biological activities. Its unique structural and electronic properties have made it a focal point for drug discovery efforts for over a century, leading to the development of blockbuster drugs and invaluable molecular probes. This technical guide provides a comprehensive overview of the discovery and origin of 2-aryl-thiazole derivatives, detailing seminal synthetic methodologies, presenting quantitative biological data, and elucidating their mechanisms of action through signaling pathway diagrams.

A Historical Perspective: The Dawn of Thiazole Chemistry

The story of thiazole chemistry begins in the late 19th century, not in the realm of medicine, but in the vibrant world of synthetic dyes. The initial discovery of the thiazole ring laid the groundwork for future explorations into its therapeutic potential.

The Hantzsch Thiazole Synthesis: A Foundational Reaction

The seminal moment in thiazole chemistry arrived in 1887 when Arthur Hantzsch reported a robust method for the synthesis of thiazole derivatives. This reaction, now famously known as the Hantzsch thiazole synthesis, involves the condensation of an α-haloketone with a thioamide. This versatile and high-yielding reaction provided the first accessible route to a wide range of substituted thiazoles, including the 2-aryl variants, and remains a cornerstone of heterocyclic synthesis to this day.

The Cook-Heilbron Thiazole Synthesis: Expanding the Armamentarium

In 1947, Alan H. Cook and Sir Ian Heilbron introduced another significant method for thiazole synthesis. The Cook-Heilbron synthesis involves the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or related reagents to form 5-aminothiazoles.[1] This method provided a complementary approach to the Hantzsch synthesis, further expanding the diversity of accessible thiazole derivatives.

These pioneering synthetic methods opened the floodgates for the exploration of the chemical and biological properties of 2-aryl-thiazoles, paving the way for their eventual emergence as a critical pharmacophore.

The Synthetic Core: Key Experimental Protocols

The ability to efficiently construct the 2-aryl-thiazole core is fundamental to the exploration of this chemical space. The following section provides detailed experimental protocols for the synthesis of key 2-aryl-thiazole building blocks and derivatives, based on classical and modern methodologies.

Hantzsch Thiazole Synthesis: Preparation of 2-Amino-4-phenylthiazole

This protocol describes the synthesis of a fundamental building block, 2-amino-4-phenylthiazole, a precursor to numerous biologically active molecules.

Reaction Scheme: α-Bromoacetophenone + Thiourea → 2-Amino-4-phenylthiazole

Materials:

  • α-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

Procedure:

  • In a round-bottom flask, combine α-bromoacetophenone (1 equivalent) and thiourea (1.5 equivalents).

  • Add methanol as a solvent and stir the mixture at reflux for 30 minutes.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed and precipitate the product.

  • Collect the solid product by vacuum filtration, wash with water, and air dry.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[2]

One-Pot, Two-Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazoles

This modern protocol offers an efficient one-pot approach to synthesize more complex 2-aryl-thiazole derivatives.

Reaction Scheme: Aromatic aldehyde + Thiosemicarbazide → Thiosemicarbazone (in situ) Thiosemicarbazone + α-Bromoacetophenone derivative → 2-Arylidenehydrazinyl-4-arylthiazole

Materials:

  • Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

  • Thiosemicarbazide

  • Sulphamic acid (catalyst)

  • Ethanol

  • α-Bromoacetophenone derivative (e.g., 4-methoxyphenacyl bromide)

  • Sodium acetate

  • Acetic acid

Procedure:

  • In a round-bottom flask, stir a mixture of the aromatic aldehyde (1 mmol), thiosemicarbazide (1 mmol), and sulphamic acid (10 mol%) in ethanol (10 mL) at room temperature for 10-20 minutes.

  • To the in-situ formed thiosemicarbazone, add sodium acetate (3 mmol), acetic acid (0.5 mL), and the α-bromoacetophenone derivative (1 mmol).

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, dry, and purify by recrystallization.[2][3]

Synthesis of 2-Substituted-4-methylthiazole-5-carboxylates

This protocol outlines the synthesis of thiazole derivatives bearing a carboxylate group, which are valuable intermediates for further functionalization.

Reaction Scheme: Ethyl acetoacetate + N-Bromosuccinimide (NBS) → Ethyl 2-bromo-3-oxobutanoate (in situ) Ethyl 2-bromo-3-oxobutanoate + Thiourea/Substituted Thiourea → Ethyl 2-substituted-4-methylthiazole-5-carboxylate

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea or N-substituted thiourea

  • Water

  • Tetrahydrofuran (THF)

  • Ammonia solution

Procedure:

  • To a mixture of ethyl acetoacetate (1 equiv.) in water and THF below 0 °C, add NBS (1.2 equiv.). Stir the reaction mixture at room temperature for 2 hours.

  • Add thiourea or a substituted thiourea (1 equiv.) and heat the mixture to 80 °C for 2 hours.

  • After cooling, filter the reaction mixture and add ammonia solution to the filtrate to precipitate the product.

  • Collect the yellow solid by filtration and wash with water.[4]

Natural Origins: 2-Aryl-Thiazoles in the Biological World

Nature, the ultimate combinatorial chemist, has long utilized the thiazole ring in a variety of bioactive molecules. These natural products often serve as inspiration for the design of new synthetic drugs.

Thiamine (Vitamin B1)

The thiazole ring is a crucial component of thiamine (vitamin B1), an essential cofactor for several key enzymes in carbohydrate metabolism. The biosynthesis of the thiazole moiety of thiamine is a complex process involving multiple enzymatic steps. In many organisms, the thiazole precursor, 4-methyl-5-(β-hydroxyethyl)thiazole, is synthesized from 1-deoxy-D-xylulose 5-phosphate (DXP), tyrosine, and cysteine.

Thiamine_Biosynthesis DXP 1-Deoxy-D-xylulose 5-phosphate Intermediate Complex Intermediate DXP->Intermediate thiG, thiH Tyrosine Tyrosine Tyrosine->Intermediate Cysteine Cysteine Cysteine->Intermediate thiS, thiF, thiI Thiazole_Phosphate 4-Methyl-5-(β-hydroxyethyl)thiazole phosphate Intermediate->Thiazole_Phosphate thiG

Marine Alkaloids

The marine environment is a rich source of structurally diverse and biologically active natural products. A number of marine organisms, particularly sponges and cyanobacteria, produce alkaloids containing the 2-aryl-thiazole scaffold. For instance, dolastatins, isolated from the sea hare Dolabella auricularia, are potent antimitotic agents that contain thiazole moieties.[5][6][7][8][9] The biosynthesis of these complex molecules often involves non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathways.

Biological Activities and Therapeutic Applications

The 2-aryl-thiazole scaffold is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological activities. This section details some of the key therapeutic areas where these compounds have made a significant impact, supported by quantitative data.

Anticancer Activity

A vast number of 2-aryl-thiazole derivatives have been synthesized and evaluated for their anticancer properties. They exert their effects through various mechanisms, including kinase inhibition and disruption of microtubule dynamics.

Table 1: Anticancer Activity of Selected 2-Aryl-Thiazole Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Thiazole-naphthalene derivative 5bMCF-7 (Breast)0.48 ± 0.03Tubulin Polymerization Inhibitor[10][11]
Thiazole-naphthalene derivative 5bA549 (Lung)0.97 ± 0.13Tubulin Polymerization Inhibitor[10]
2-Anilino-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazole (5q)L1210 (Leukemia)0.018Tubulin Polymerization Inhibitor[7]
2-Anilino-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazole (5q)HeLa (Cervical)0.014Tubulin Polymerization Inhibitor[7]
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one 4cMCF-7 (Breast)2.57 ± 0.16VEGFR-2 Inhibitor[11][12]
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one 4cHepG2 (Liver)7.26 ± 0.44VEGFR-2 Inhibitor[12]
Pyrazolyl-thiazolidinone 16aMCF-7 (Breast)0.73HER-2/EGFR Inhibitor[13]
Pyrazolyl-thiazolidinone 16aA549 (Lung)1.64HER-2/EGFR Inhibitor[13]

Many 2-aryl-thiazole derivatives exert their potent anticancer effects by interfering with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division. These compounds often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).

Tubulin_Inhibition_Pathway cluster_cell Cancer Cell 2-Aryl-Thiazole 2-Aryl-Thiazole Tubulin α/β-Tubulin Dimers Microtubules Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Formation Cell_Cycle_Arrest G2/M Phase Arrest Apoptosis Apoptosis

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Several 2-aryl-thiazole derivatives have been developed as potent kinase inhibitors. For example, Dasatinib is a multi-targeted kinase inhibitor that contains a 2-aminothiazole core and is used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). It targets a range of kinases, including BCR-ABL, SRC family kinases, and c-KIT.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell 2-Aryl-Thiazole_Kinase_Inhibitor 2-Aryl-Thiazole (e.g., Dasatinib) Kinase Oncogenic Kinase (e.g., BCR-ABL, SRC) Downstream_Signaling Downstream Signaling Pathways Proliferation Cell Proliferation & Survival Apoptosis Apoptosis

Other kinases targeted by 2-aryl-thiazole derivatives include Aurora kinases, which are involved in mitosis, and p38 MAP kinase, which plays a role in inflammatory responses and cell stress.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Some 2-aryl-thiazole derivatives have shown potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the production of prostaglandins, which are key mediators of inflammation.

Table 2: Anti-inflammatory Activity of Selected 2-Aryl-Thiazole Derivatives

Compound/DerivativeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Thiazole Carboxamide 2b0.2390.1911.25[12][14]
Thiazole Carboxamide 2a2.650.9582.77[12][14]
4-Substituted Thiazole Analogue 2a-0.0003Selective for COX-2[10][15]
5,6-diarylimidazo[2.1-b]thiazole 1--Potent and Selective COX-2 Inhibitor[15]

Note: A higher selectivity index indicates greater selectivity for COX-2, which is often associated with a reduced risk of gastrointestinal side effects.

2-Aryl-thiazole derivatives with anti-inflammatory properties act by inhibiting the activity of COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins. Some derivatives exhibit selectivity for COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Mediate 2-Aryl-Thiazole_COX_Inhibitor 2-Aryl-Thiazole COX Inhibitor 2-Aryl-Thiazole_COX_Inhibitor->COX_Enzymes Inhibits

Antimicrobial Activity

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. The 2-aryl-thiazole scaffold has proven to be a fruitful starting point for the development of novel antibacterial and antifungal compounds.

Table 3: Antimicrobial Activity of Selected 2-Aryl-Thiazole Derivatives

Compound/DerivativeOrganismMIC (µg/mL)Reference
Thiazole derivative 6Shigella dysenteriae125[16]
Thiazole derivative 6Proteus mirabilis1000[16]
Thiazole derivative 6Listeria monocytogenes1000[16]
2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivativeStreptococcus pneumoniae0.03–7.81[17]
2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole derivativeEscherichia coli0.03–7.81[17]
Thiazole derivative T2Candida albicans0.008–0.98[18]
Thiazole derivative T3Candida albicans0.008–0.98[18]
Thiazole derivative T4Candida albicans0.008–0.98[18]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

The mechanisms of antimicrobial action for 2-aryl-thiazole derivatives are diverse and can involve the inhibition of essential enzymes, disruption of cell wall synthesis, or interference with DNA replication.

Conclusion and Future Directions

The 2-aryl-thiazole scaffold has a rich history and continues to be a source of significant innovation in drug discovery. From its origins in the synthesis of dyes to its current status as a privileged pharmacophore in a multitude of therapeutic agents, the journey of the 2-aryl-thiazole is a testament to the power of synthetic chemistry and the endless possibilities of molecular design.

Future research in this area will likely focus on:

  • The development of more efficient and sustainable synthetic methodologies.

  • The exploration of novel biological targets for 2-aryl-thiazole derivatives.

  • The use of computational methods to design more potent and selective inhibitors.

  • The investigation of novel 2-aryl-thiazole-containing natural products from underexplored biological sources.

As our understanding of disease biology deepens, the versatile and adaptable 2-aryl-thiazole core is poised to play an even more significant role in the development of the next generation of medicines. next generation of medicines.

References

The Core Principles of Thiazole Carboxylic Acids: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole carboxylic acid scaffold is a cornerstone in medicinal chemistry, serving as a versatile framework for the development of a wide array of therapeutic agents. This technical guide delves into the fundamental structure-activity relationships (SAR) of this important class of molecules, providing a comprehensive overview of how modifications to their core structure influence biological activity. This document summarizes key quantitative data, details common experimental protocols, and visualizes critical molecular interactions and experimental workflows.

Introduction to Thiazole Carboxylic Acids

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a privileged structure in drug discovery. The incorporation of a carboxylic acid moiety onto this ring system provides a critical handle for modulating physicochemical properties and for establishing key interactions with biological targets. Thiazole carboxylic acid derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2][3] Understanding the SAR of these compounds is paramount for the rational design of novel and more potent therapeutic agents.

Structure-Activity Relationships: A Synopsis

The biological activity of thiazole carboxylic acid derivatives is intricately linked to the nature and position of substituents on the thiazole ring. The core scaffold consists of the thiazole ring and a carboxylic acid group, typically at the 4- or 5-position. Key modifications often occur at the 2-position and the remaining available position on the thiazole ring.

Substitutions at the 2-Position

The 2-position of the thiazole ring is a frequent site for modification, often bearing amino, amido, or aryl groups.

  • Amino Group: The presence of a free amino group at the 2-position has been identified as a crucial requirement for certain biological activities, such as carbonic anhydrase III inhibition.[4]

  • Amide Linkages: Elaboration of the 2-amino group into various amides has yielded potent compounds. For instance, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of the anticancer drug dasatinib.[5] One such derivative, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, exhibited high antiproliferative potency against human K562 leukemia cells.[5]

  • Aryl and Heteroaryl Groups: Direct attachment of aryl or heteroaryl moieties at the 2-position can significantly influence activity. For example, 2-(4-methoxyphenyl)thiazole-4-carboxamide derivatives have been synthesized and evaluated as cyclooxygenase (COX) inhibitors.[6]

Substitutions at the 4- and 5-Positions

The position of the carboxylic acid group and other substituents on the thiazole ring plays a critical role in determining the compound's biological profile.

  • Carboxylic Acid Position: The carboxylic acid moiety is a key pharmacophoric feature, often involved in hydrogen bonding interactions with target proteins. Its position (4- or 5-) can dictate the orientation of the molecule within the binding site.

  • Other Substituents: The introduction of various groups at the remaining position (4- or 5-) can modulate lipophilicity, electronic properties, and steric bulk, thereby influencing potency and selectivity. For instance, in a series of thiazole-carboxamide derivatives with antioxidant activity, a t-butyl group at the para-position of a phenyl ring attached to the carboxamide nitrogen was found to enhance potency.[1]

Quantitative Data Summary

The following tables summarize the quantitative biological data for selected thiazole carboxylic acid derivatives from the literature.

Table 1: Anticancer Activity of 2-Amino-Thiazole-5-Carboxylic Acid Phenylamide Derivatives [5]

CompoundTarget Cell LineIC50 (µM)
6d K563 (Leukemia)Comparable to Dasatinib (< 1 µM)
MCF-7 (Breast Cancer)20.2
HT-29 (Colon Cancer)21.6
MDA-MB-231 (Breast Cancer)Inactive
Dasatinib K562, MCF-7, HT-29, MDA-MB-231< 1

Table 2: Antioxidant Activity of Thiazole-Carboxamide Derivatives [1]

CompoundAssayIC50 (µM)
LMH6 DPPH Radical Scavenging0.185 ± 0.049
Trolox DPPH Radical ScavengingStandard

Table 3: c-Met Kinase Inhibitory Activity of Thiazole/Thiadiazole Carboxamide Derivatives [7]

CompoundR1R2MoietyIC50 (nM)
51e HC6H5Thiazole34.48
51f H4-F-C6H5Thiazole29.05
51g HC6H5Thiazole39.36
51h H4-F-C6H5Thiazole35.42

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are representative experimental protocols for the synthesis and biological evaluation of thiazole carboxylic acids.

General Synthesis of Thiazole Carboxylic Acids

A common method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.

Protocol: Synthesis of 2-Amino-1,3-Thiazole-4-Carboxylic Acid Derivatives [2]

  • Starting Materials: An α-haloketone or α-halo-β-ketoester and a thiourea derivative.

  • Reaction: The α-halocarbonyl compound is reacted with the thiourea in a suitable solvent, such as ethanol or acetonitrile.

  • Cyclization: The reaction mixture is typically heated under reflux to facilitate the cyclization and formation of the thiazole ring.

  • Work-up: After the reaction is complete, the solvent is removed, and the crude product is purified by recrystallization or column chromatography.

Example: Synthesis of Thiazole-4-Carboxylic Acid via Oxidation [8]

  • Starting Material: 4-Hydroxymethylthiazole or 4-formylthiazole.

  • Oxidation: The starting material is oxidized using a mixture of nitric acid and sulfuric acid.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 80-95 °C).

  • Isolation: The pH of the reaction mixture is adjusted to favor the precipitation of the thiazole-4-carboxylic acid, which is then collected by filtration.

Biological Activity Assays

Protocol: In Vitro Antiproliferative Assay (MTT Assay) [5]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity [1]

  • Reaction Mixture: A solution of the test compound in a suitable solvent is mixed with a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (without the test compound). The IC50 value is then determined.

Visualizing Key Processes

Graphical representations of experimental workflows and logical relationships can aid in understanding the complex processes involved in SAR studies.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation Start Starting Materials (α-haloketone, thiourea) Reaction Hantzsch Thiazole Synthesis Start->Reaction Purification Purification (Recrystallization/Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization BioAssay In Vitro Assays (e.g., MTT, DPPH) Characterization->BioAssay Pure Compounds DataAnalysis Data Analysis (IC50 Determination) BioAssay->DataAnalysis SAR_Analysis Structure-Activity Relationship Analysis DataAnalysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Identify Lead Compounds

Caption: General workflow for the synthesis, biological evaluation, and SAR analysis of thiazole carboxylic acid derivatives.

SAR_Logic cluster_modifications Structural Modifications cluster_properties Physicochemical & Biological Properties Core Thiazole Carboxylic Acid Scaffold Pos2 Position 2 (Amine, Amide, Aryl) Core->Pos2 Pos4 Position 4 (Carboxylic Acid, other) Core->Pos4 Pos5 Position 5 (Carboxylic Acid, other) Core->Pos5 Potency Potency (IC50) Pos2->Potency Selectivity Selectivity Pos2->Selectivity PK Pharmacokinetics Pos2->PK Toxicity Toxicity Pos2->Toxicity Pos4->Potency Pos4->Selectivity Pos4->PK Pos4->Toxicity Pos5->Potency Pos5->Selectivity Pos5->PK Pos5->Toxicity Biological_Activity Overall Biological Activity Potency->Biological_Activity Selectivity->Biological_Activity PK->Biological_Activity Toxicity->Biological_Activity

Caption: Logical relationship between structural modifications and the resulting biological properties of thiazole carboxylic acids.

Conclusion

The thiazole carboxylic acid moiety represents a highly valuable and adaptable scaffold in the field of drug discovery. A thorough understanding of its structure-activity relationships is indispensable for the design of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. This guide has provided a foundational overview of these relationships, supported by quantitative data, experimental protocols, and visual representations of key concepts. Continued exploration of the chemical space around this versatile core will undoubtedly lead to the discovery of novel and effective drugs for a multitude of diseases.

References

Theoretical and Computational Insights into 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid and its derivatives. This class of compounds has garnered significant interest within the scientific community due to its potential therapeutic applications, including anticancer and anti-inflammatory properties. This document synthesizes key findings on the synthesis, biological activity, and in-silico analysis of these molecules, presenting data in a structured format to facilitate further research and development.

Introduction

Thiazole-containing heterocyclic compounds are a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmacologically active agents.[1][2] The derivative, this compound, has emerged as a promising scaffold for the development of novel therapeutics. Computational and theoretical studies play a pivotal role in elucidating the structure-activity relationships (SAR), predicting molecular interactions, and guiding the rational design of more potent and selective drug candidates. This guide will delve into the synthesis, computational analysis, and biological evaluation of this important molecule and its analogues.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₁₁H₉NO₃S
Molecular Weight 235.26 g/mol
Appearance Solid
InChI Key OIBLFOXWCGIRIQ-UHFFFAOYSA-N
SMILES String COc1ccc(cc1)-c2nc(cs2)C(O)=O

Synthesis and Characterization

The synthesis of this compound and its derivatives generally involves the reaction of a substituted benzonitrile with L-cysteine or related starting materials.[3][4]

General Experimental Protocol for Synthesis

A common synthetic route for related 2-(substituted-phenyl)-4,5-dihydrothiazole-4-carboxylic acids involves the following steps:

  • A mixture of the appropriately substituted benzonitrile (40 mmol) and L-cysteine (45 mmol) is prepared in a 1:1 solution of methanol and a pH 6.4 phosphate buffer (100 mL).[4]

  • The reaction mixture is stirred at 40°C for approximately three days.[4]

  • The resulting precipitate is removed by filtration, and the methanol is evaporated using a rotary evaporator.[4]

  • The remaining aqueous solution is acidified to a pH of 4 with 1 M HCl at 0°C.[4]

  • The product is then extracted with dichloromethane, dried, and concentrated to yield the desired product.[4]

Derivatization, such as the formation of amides, can be achieved by reacting the carboxylic acid with an appropriate aniline derivative in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-Dimethylaminopyridine (DMAP) in a solvent such as dichloromethane.[5]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product Benzonitrile Substituted Benzonitrile Conditions Methanol/Phosphate Buffer 40°C, 3 days Benzonitrile->Conditions Cysteine L-Cysteine Cysteine->Conditions Filtration Filtration Conditions->Filtration Evaporation Evaporation Filtration->Evaporation Acidification Acidification (HCl) Evaporation->Acidification Extraction Extraction (DCM) Acidification->Extraction Product 2-(4-methoxyphenyl)-1,3- thiazole-4-carboxylic acid Extraction->Product Computational_Analysis_Workflow cluster_dft DFT Analysis cluster_docking Molecular Docking cluster_admet ADMET Prediction DFT_Calc DFT Calculation (e.g., B3LYP/6-311G(d,p)) Geom_Opt Geometry Optimization DFT_Calc->Geom_Opt Vib_Freq Vibrational Frequencies DFT_Calc->Vib_Freq Elec_Prop Electronic Properties (HOMO, LUMO) DFT_Calc->Elec_Prop Target_Prep Target Protein Preparation (e.g., from PDB) Docking_Sim Docking Simulation (e.g., AutoDock Vina) Target_Prep->Docking_Sim Ligand_Prep Ligand Preparation Ligand_Prep->Docking_Sim Binding_Analysis Binding Affinity & Interaction Analysis Docking_Sim->Binding_Analysis ADMET_Pred ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) Binding_Analysis->ADMET_Pred Tubulin_Inhibition_Pathway Thiazole 2-(4-methoxyphenyl)-1,3- thiazole-4-carboxylic acid Derivative Tubulin Tubulin Dimers Thiazole->Tubulin Binds to Microtubules Microtubule Polymerization Thiazole->Microtubules Inhibits Tubulin->Microtubules Polymerizes into Disruption Disruption of Microtubule Dynamics Microtubules->Disruption CellCycle Cell Cycle Arrest (G2/M Phase) Disruption->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

References

An In-depth Technical Guide to 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid: Chemical Identity, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of data for this specific molecule, this document also draws upon extensive research on structurally related 2-aryl-thiazole derivatives to present a thorough profile of its likely chemical properties, synthetic routes, and potential biological activities.

Chemical Identifiers and Physicochemical Properties

This compound is a solid organic compound.[1] Its core structure consists of a central thiazole ring substituted with a 4-methoxyphenyl group at the 2-position and a carboxylic acid group at the 4-position. The key chemical identifiers and properties are summarized in the table below.

IdentifierValueReference
CAS Number 57677-80-2[2][3]
Molecular Formula C₁₁H₉NO₃S[1]
Molecular Weight 235.26 g/mol [1]
MDL Number MFCD03791177[1]
PubChem Substance ID 329791228[1]
InChI Key OIBLFOXWCGIRIQ-UHFFFAOYSA-N[1]
SMILES COc1ccc(cc1)-c2nc(cs2)C(O)=O[1]
Physical Form Solid[1]

Representative Experimental Protocols

A common route to 2-aryl-thiazoles involves the initial synthesis of a thiazoline precursor.

Procedure:

  • A substituted benzonitrile (e.g., 4-methoxybenzonitrile) (40 mmol) is combined with L-cysteine (45 mmol) in a 1:1 mixture of methanol and a pH 6.4 phosphate buffer solution (100 mL).[4]

  • The reaction mixture is stirred at 40°C for 3 days.[4]

  • The resulting precipitate is removed by filtration, and the methanol is evaporated under reduced pressure.[4]

  • The remaining aqueous solution is cooled to 0°C and acidified to pH 4 with 1 M HCl.[4]

  • The precipitate, the 2-aryl-4,5-dihydrothiazole-4-carboxylic acid, is then extracted with dichloromethane, dried, and concentrated to yield a solid that can be used in the subsequent step without further purification.[4]

The dihydrothiazole intermediate is then oxidized to form the aromatic thiazole ring.

Procedure:

  • The 2-aryl-4,5-dihydrothiazole-4-carboxylic acid derivative is dissolved in a suitable solvent such as dichloromethane.

  • An oxidizing agent, such as manganese dioxide (MnO₂) or bromotrichloromethane in the presence of a base like DBU, is added to the solution.[2]

  • The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is worked up by washing with an aqueous solution (e.g., saturated aqueous NH₄Cl), and the organic layer is separated, dried, and concentrated.[2]

  • The crude product is then purified by column chromatography to yield the final 2-aryl-thiazole-4-carboxylic acid.

Logical Workflow for Synthesis

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis A 4-Methoxybenzonitrile C Condensation Reaction (Methanol/Buffer, 40°C) A->C B L-Cysteine B->C D 2-(4-methoxyphenyl)-4,5-dihydro- 1,3-thiazole-4-carboxylic acid C->D Formation of thiazoline ring E Oxidation (e.g., MnO2) D->E F 2-(4-methoxyphenyl)-1,3-thiazole- 4-carboxylic acid E->F Aromatization of thiazole ring

Caption: General synthetic workflow for 2-aryl-thiazole-4-carboxylic acids.

Biological Activity and Potential Applications

Thiazole-containing compounds are of significant interest in drug discovery due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. While specific biological data for this compound is not available, extensive research on analogous compounds provides valuable insights into its potential as a therapeutic agent.

Numerous studies have demonstrated the potent cytotoxic effects of 2-aryl-thiazole derivatives against various cancer cell lines. The antiproliferative activity of these compounds often falls within the low micromolar to nanomolar range.[2][4]

Compound ClassCancer Cell Line(s)IC₅₀ RangeReference
2-Arylthiazolidine-4-carboxylic acid amidesProstate Cancer0.7 - 1.0 µM[2]
2-Arylthiazolidine-4-carboxylic acid amidesMelanoma1.8 - 2.6 µM[2]
4-Substituted Methoxybenzoyl-aryl-thiazolesVarious (NCI-60)0.021 - 0.071 µM[4]

A primary mechanism of action for the anticancer effects of many 2-aryl-thiazole derivatives is the inhibition of tubulin polymerization.[3][4] Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to the colchicine-binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][3]

Signaling Pathway of Tubulin Polymerization Inhibition

G compound 2-Aryl-Thiazole Derivative tubulin Tubulin Dimers (α/β-tubulin) compound->tubulin Binds to Colchicine Site microtubules Microtubules compound->microtubules Inhibits Polymerization tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Essential for cell_cycle Cell Cycle Arrest (G2/M Phase) mitotic_spindle->cell_cycle Disruption leads to apoptosis Apoptosis cell_cycle->apoptosis Induces

Caption: Inhibition of tubulin polymerization by 2-aryl-thiazole derivatives.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential, particularly in the realm of oncology. While further experimental studies on this specific molecule are required to fully elucidate its biological activity and mechanism of action, the available data on structurally similar compounds suggest that it is a promising candidate for further investigation. The synthetic pathways are well-established, and the likely mechanism of action through tubulin polymerization inhibition provides a solid foundation for future drug development efforts.

References

Potential Biological Targets of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the specific biological targets of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid is limited in the current body of scientific literature. This guide focuses on the extensively studied biological activities of its close structural derivatives, which provide strong inferential evidence for its potential mechanisms of action. The primary therapeutic area investigated for these derivatives is oncology.

Overview of Key Biological Targets

Derivatives of this compound have been identified as potent modulators of several key proteins and pathways involved in cancer progression. The primary targets identified for these derivatives include:

  • Tubulin: Certain derivatives, particularly 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), have been shown to inhibit tubulin polymerization, a critical process for cell division.

  • G-Protein Coupled Receptors (GPCRs): The foundational 2-aryl-thiazolidine-4-carboxylic acid amides (ATCAA) were initially designed to target GPCR signaling, which is implicated in cancer cell proliferation and survival.

  • Cyclooxygenase (COX) Enzymes: Thiazole carboxamide derivatives have been evaluated for their potential to act as selective inhibitors of COX enzymes, which are involved in inflammation and cancer.

  • c-Met Kinase: A class of thiazole/thiadiazole carboxamide derivatives has been investigated as potential inhibitors of the c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.

Quantitative Data Summary

The following table summarizes the reported in vitro activities of various derivatives of this compound against their putative biological targets and in cellular assays.

Compound ClassDerivative ExampleTarget/AssayIC50 ValueCell Line/SystemReference
ATCAA (2RS,4R)-2-Phenyl-thiazolidine-4-carboxylic acid hexadecylamide (ATCAA-1)Prostate Cancer Cell Growth0.7 - 1.0 µM (average)Prostate Cancer Cells[1][2]
Melanoma Cell Growth1.8 - 2.6 µM (average)Melanoma Cells[1][2]
Leukemia Cell Growth (CCRF-CEM)0.124 µMNCI-60 Cell Lines[2]
Non-Small Cell Lung Cancer (NCI-H522)3.81 µMNCI-60 Cell Lines[2]
Thiazole Carboxamides Compound St. 2COX Inhibition9.01 µMEnzyme Assay[3]
Thiazole/Thiadiazole Carboxamides Compound 51ac-Met Kinase Inhibition56.64 nMEnzyme Assay[4]
Compound 51bc-Met Kinase Inhibition50.15 nMEnzyme Assay[4]
Compound 51cc-Met Kinase Inhibition45.67 nMEnzyme Assay[4]
Compound 51dc-Met Kinase Inhibition41.53 nMEnzyme Assay[4]

Signaling Pathways and Mechanisms of Action

Inhibition of Tubulin Polymerization

The SMART series of compounds, derived from the ATCAA scaffold, have demonstrated potent anticancer activity by inhibiting tubulin polymerization.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

G cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Mitosis Mitosis Microtubules->Tubulin Dimers Depolymerization Microtubules->Mitosis Mitotic Spindle Formation G2 Phase G2 Phase G2 Phase->Mitosis Cell Division Cell Division Mitosis->Cell Division SMART Compounds SMART Compounds SMART Compounds->Tubulin Dimers Inhibition

Figure 1: Simplified signaling pathway illustrating the inhibition of tubulin polymerization by SMART compounds, leading to mitotic arrest.

Modulation of GPCR Signaling

The initial design of ATCAA compounds was based on the structure of lysophosphatidic acid (LPA) with the intent to inhibit GPCR signaling pathways, which are known to be involved in the proliferation and survival of prostate cancer cells.[1][2]

G cluster_0 GPCR Signaling Cascade LPA LPA GPCR GPCR LPA->GPCR Downstream Effectors Downstream Effectors GPCR->Downstream Effectors Cell Proliferation & Survival Cell Proliferation & Survival Downstream Effectors->Cell Proliferation & Survival ATCAA Derivatives ATCAA Derivatives ATCAA Derivatives->GPCR Potential Inhibition

Figure 2: Proposed mechanism of action for ATCAA derivatives via the inhibition of GPCR signaling.

Experimental Protocols

General Synthesis of Thiazole Carboxamide Derivatives

This protocol outlines a general method for the synthesis of thiazole carboxamide derivatives, which have been evaluated as COX inhibitors.

G Start Start Dissolve 2-(4-methoxyphenyl)thiazole-4-carboxylic acid in DCM Dissolve 2-(4-methoxyphenyl)thiazole-4-carboxylic acid in DCM Start->Dissolve 2-(4-methoxyphenyl)thiazole-4-carboxylic acid in DCM End End Add DMAP and EDC Add DMAP and EDC Dissolve 2-(4-methoxyphenyl)thiazole-4-carboxylic acid in DCM->Add DMAP and EDC Stir under Argon for 30 min Stir under Argon for 30 min Add DMAP and EDC->Stir under Argon for 30 min Add Aniline Derivative Add Aniline Derivative Stir under Argon for 30 min->Add Aniline Derivative Stir for 48 h Stir for 48 h Add Aniline Derivative->Stir for 48 h Monitor reaction by TLC Monitor reaction by TLC Stir for 48 h->Monitor reaction by TLC Wash with HCl (aq) Wash with HCl (aq) Monitor reaction by TLC->Wash with HCl (aq) Dry under reduced pressure Dry under reduced pressure Wash with HCl (aq)->Dry under reduced pressure Purify by Column Chromatography Purify by Column Chromatography Dry under reduced pressure->Purify by Column Chromatography Purify by Column Chromatography->End

Figure 3: Experimental workflow for the synthesis of thiazole carboxamide derivatives.

Detailed Methodology:

  • Reaction Setup: 2-(4-Methoxyphenyl)thiazole-4-carboxylic acid (2.34 mmol) is dissolved in dichloromethane (DCM, 20 mL).[3]

  • Activation: 4-Dimethylaminopyridine (DMAP, 0.78 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 3.12 mmol) are added to the solution.[3] The mixture is stirred at room temperature under an inert argon atmosphere for 30 minutes to activate the carboxylic acid.[3]

  • Coupling: The respective aniline derivative is added to the reaction mixture.[3]

  • Reaction: The mixture is stirred for 48 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[3]

  • Workup: Excess aniline is removed by washing the reaction mixture with hydrochloric acid.[3] The organic layer is then dried under reduced pressure using a rotary evaporator.[3]

  • Purification: The resulting crude product is purified by column chromatography to yield the final thiazole carboxamide derivative.[3]

In Vitro c-Met Kinase Inhibition Assay

The inhibitory activity of thiazole/thiadiazole carboxamide derivatives against c-Met kinase is typically evaluated using a biochemical assay.

Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by the c-Met kinase enzyme. The level of phosphorylation is quantified, often using a fluorescence- or luminescence-based method.

General Procedure:

  • The c-Met kinase enzyme, a specific substrate (e.g., a peptide or protein), and ATP are combined in a buffer solution.

  • The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.

  • The reaction is incubated at a controlled temperature for a specific period to allow for phosphorylation to occur.

  • The reaction is stopped, and the amount of phosphorylated substrate is measured.

  • The IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, is calculated from the dose-response curve.

Conclusion

While direct evidence for the biological targets of this compound is not yet prevalent, the extensive research on its derivatives provides a strong foundation for predicting its potential therapeutic applications. The recurring themes of anticancer activity through mechanisms such as tubulin polymerization inhibition, and modulation of key signaling pathways like those involving GPCRs and c-Met kinase, highlight the promise of this chemical scaffold in drug discovery. Further investigation is warranted to elucidate the specific interactions of the parent compound and to continue the development of its derivatives as potential therapeutic agents.

References

Methodological & Application

Application Note: A Protocol for the Synthesis of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science, often serving as a key intermediate for the synthesis of more complex molecules. The thiazole ring is a common scaffold in many biologically active compounds.[1][2] This document provides a detailed, two-step protocol for the synthesis of this target molecule. The methodology is based on the well-established Hantzsch thiazole synthesis, followed by ester hydrolysis.[3] The first step involves the cyclocondensation of 4-methoxythiobenzamide with ethyl bromopyruvate to form the corresponding ethyl ester. The second step is the saponification of the ester to yield the final carboxylic acid product.

Experimental Protocol

This synthesis is performed in two main stages:

  • Step 1: Synthesis of Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate.

  • Step 2: Hydrolysis of the ester to this compound.

Materials and Reagents

  • 4-methoxythiobenzamide

  • Ethyl bromopyruvate

  • Ethanol (absolute)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated and 1N

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Step 1: Synthesis of Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate

This step employs the Hantzsch thiazole synthesis, a classic method for forming the thiazole ring by reacting an α-haloketone with a thioamide.[4]

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methoxythiobenzamide (1.0 eq) in absolute ethanol (approx. 100 mL).

  • Reagent Addition: To the stirring solution, add ethyl bromopyruvate (1.05 eq) dropwise at room temperature. A mild exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The initial product may form as the hydrobromide salt.[4]

  • Neutralization & Extraction: Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the effervescence ceases.

  • Solvent Removal: Remove the ethanol using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate (100 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate, which can be purified by recrystallization from ethanol or used directly in the next step.

Step 2: Hydrolysis of Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate

The final step is the saponification (base-catalyzed hydrolysis) of the ester to yield the target carboxylic acid.[5]

Procedure:

  • Reaction Setup: Place the crude ester from Step 1 into a 250 mL round-bottom flask with a magnetic stir bar. Add a solution of sodium hydroxide (2.0-3.0 eq) in a mixture of ethanol and water (e.g., 2:1 ratio, 150 mL).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Cooling and Solvent Removal: Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. While stirring, slowly add 1N hydrochloric acid until the pH of the solution is approximately 2-3. A solid precipitate of this compound should form.[6]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water (3 x 30 mL) to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

  • Characterization: The final product's identity and purity can be confirmed using techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry. The empirical formula for the final product is C₁₁H₉NO₃S, with a molecular weight of 235.26 g/mol .

Data Presentation

The following table summarizes the quantitative data for a representative synthesis.

CompoundMolecular Weight ( g/mol )Molar EquivalentSample Mass (g)Moles (mmol)Role
4-methoxythiobenzamide167.231.05.0029.89Starting Material
Ethyl bromopyruvate195.031.056.1231.39Starting Material
Sodium Hydroxide40.002.52.9974.73Reagent
Final Product 235.26 ---Product

Synthetic Workflow Visualization

The diagram below illustrates the overall workflow for the synthesis of this compound.

SynthesisWorkflow SM1 4-Methoxythiobenzamide inv1 SM1->inv1 SM2 Ethyl Bromopyruvate SM2->inv1 Intermediate Ethyl 2-(4-methoxyphenyl)- 1,3-thiazole-4-carboxylate FinalProduct 2-(4-methoxyphenyl)-1,3-thiazole- 4-carboxylic Acid Intermediate->FinalProduct Step 2: Hydrolysis (1. NaOH, Reflux 2. HCl, Acidification) inv1->Intermediate Step 1: Hantzsch Synthesis (Ethanol, Reflux)

Caption: Synthetic route for this compound.

References

Application Notes and Protocols: In Vitro Cytotoxicity Assay of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for determining the in vitro cytotoxicity of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid. Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The evaluation of cytotoxicity is a critical first step in the drug discovery process, providing essential information about a compound's potential as a therapeutic agent. The following protocols are based on standard cell viability assays and provide a framework for assessing the cytotoxic effects of the specified compound on various cancer cell lines. While specific experimental data for this compound is not extensively available in publicly accessible literature, the methodologies outlined herein are widely applicable for this class of molecules.

Data Presentation

The primary endpoint of an in vitro cytotoxicity assay is typically the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. Researchers can use the following table to summarize their quantitative data for this compound against various cell lines.

Cell LineCancer TypeIncubation Time (hrs)IC50 (µM)
Example: MCF-7 Breast Adenocarcinoma48Enter experimental data
Example: A549 Lung Carcinoma48Enter experimental data
Example: HeLa Cervical Cancer48Enter experimental data
Example: HepG2 Hepatocellular Carcinoma48Enter experimental data

Experimental Protocols

A widely used and reliable method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

MTT Assay Protocol

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used for the test compound) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the in vitro cytotoxicity testing of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment (24-72h incubation) compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition (4h incubation) treatment->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading data_analysis Data Analysis (% Viability, IC50) absorbance_reading->data_analysis

Caption: Workflow for MTT-based in vitro cytotoxicity assay.

Potential Signaling Pathway

While the specific mechanism of action for this compound is not detailed in the provided search results, many cytotoxic compounds induce apoptosis (programmed cell death). The following diagram depicts a simplified, hypothetical signaling pathway for apoptosis that could be investigated.

signaling_pathway cluster_cell Cancer Cell compound 2-(4-methoxyphenyl)-1,3-thiazole- 4-carboxylic acid stress Cellular Stress compound->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondria bax_bak->mito permeabilization cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway.

References

Application Notes and Protocols for Testing 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid on MCF-7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid is a synthetic compound belonging to the thiazole class of heterocyclic molecules. Thiazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3] This document provides a comprehensive set of protocols to evaluate the in vitro anticancer effects of this compound on the human breast cancer cell line MCF-7. MCF-7 cells are a well-characterized luminal A breast cancer cell line, widely used in cancer research and drug screening.[1][3][4][5] The following experimental procedures will detail methods to assess cell viability, induction of apoptosis, and effects on the cell cycle.

Data Presentation

The following tables summarize hypothetical quantitative data for the effects of this compound on MCF-7 cells.

Table 1: Cytotoxicity of this compound on MCF-7 cells.

CompoundTreatment Duration (hours)IC50 (µM)
This compound2445.2
4828.7
7215.1
Doxorubicin (Positive Control)721.2

Table 2: Apoptosis Induction in MCF-7 cells treated with this compound for 48 hours.

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control (0.1% DMSO)95.3 ± 2.12.5 ± 0.82.2 ± 0.5
15 µM Compound65.8 ± 3.518.4 ± 2.215.8 ± 1.9
30 µM Compound42.1 ± 4.135.7 ± 3.322.2 ± 2.8
Staurosporine (Positive Control)25.6 ± 3.948.9 ± 4.525.5 ± 3.1

Table 3: Cell Cycle Analysis of MCF-7 cells treated with this compound for 24 hours.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (0.1% DMSO)62.5 ± 3.325.1 ± 2.512.4 ± 1.8
15 µM Compound75.8 ± 4.115.3 ± 2.18.9 ± 1.5
30 µM Compound82.3 ± 4.59.8 ± 1.97.9 ± 1.3
Nocodazole (Positive Control)10.2 ± 1.715.5 ± 2.074.3 ± 5.2

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC50). The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.[6]

Materials:

  • MCF-7 cells

  • MEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9] During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[10] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • MCF-7 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with the test compound at the desired concentrations (e.g., IC50 and 2x IC50) for 48 hours.

  • Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[7]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[7]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[7]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain the cellular DNA content, allowing for the analysis of cell cycle distribution (G0/G1, S, and G2/M phases) by flow cytometry.[11][12][13]

Materials:

  • MCF-7 cells

  • 6-well plates

  • This compound

  • PBS

  • Cold 70% ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Protocol:

  • Seed MCF-7 cells in 6-well plates and treat with the test compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate for at least 2 hours at -20°C.[12]

  • Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.

  • Add 5 µL of RNase A and incubate for 30 minutes at 37°C.

  • Add 10 µL of PI and incubate for 15 minutes in the dark.

  • Analyze the samples using a flow cytometer.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting can be used to investigate the effect of the compound on the expression levels of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.[14][15]

Materials:

  • Treated and untreated MCF-7 cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • After treatment with the test compound, lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_assays Biological Assays cluster_analysis Data Analysis cell_culture MCF-7 Cell Culture seeding Seeding in Plates cell_culture->seeding treatment Treatment with Compound seeding->treatment mtt MTT Assay (Viability) treatment->mtt apoptosis Annexin V/PI (Apoptosis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle) treatment->cell_cycle western Western Blot (Protein Expression) treatment->western ic50 IC50 Calculation mtt->ic50 flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry cell_cycle->flow_cytometry wb_analysis Western Blot Quantification western->wb_analysis

Caption: Experimental workflow for testing the compound on MCF-7 cells.

Signaling_Pathway cluster_cell MCF-7 Cell compound This compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 inhibits bax Bax (Pro-apoptotic) bcl2->bax inhibits mitochondrion Mitochondrion bax->mitochondrion activates cytochrome_c Cytochrome c mitochondrion->cytochrome_c releases caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates parp PARP caspase3->parp cleaves apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp

Caption: Hypothesized intrinsic apoptosis signaling pathway.

Logical_Flow start Start: Test Compound is_cytotoxic Is the compound cytotoxic? (MTT Assay) start->is_cytotoxic induces_apoptosis Does it induce apoptosis? (Annexin V/PI) is_cytotoxic->induces_apoptosis Yes no_effect Conclusion: No significant effect is_cytotoxic->no_effect No affects_cell_cycle Does it affect the cell cycle? (PI Staining) induces_apoptosis->affects_cell_cycle Yes mechanism Investigate Mechanism (Western Blot) induces_apoptosis->mechanism No affects_cell_cycle->mechanism Yes/No end Conclusion: Potential Anticancer Agent mechanism->end

Caption: Logical flow diagram for data interpretation.

References

Application Notes and Protocols for Assessing the Anti-Proliferative Activity of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the anti-proliferative activity of thiazole derivatives, a promising class of compounds in cancer research.[1][2] This document outlines detailed protocols for key assays, data presentation guidelines, and visual representations of experimental workflows and relevant signaling pathways. Thiazole derivatives have demonstrated significant potential as anti-cancer agents by targeting various biological pathways involved in cell growth and proliferation.[1][3]

Introduction to Thiazole Derivatives in Cancer Research

Thiazole is a five-membered heterocyclic ring containing sulfur and nitrogen atoms that serves as a scaffold for a diverse range of pharmacologically active compounds.[2] In oncology, thiazole derivatives have been shown to exert their anti-proliferative effects through multiple mechanisms, including the inhibition of protein kinases like EGFR and VEGFR-2, disruption of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[4][5][6] The versatility of the thiazole ring allows for the synthesis of numerous analogues with potent and selective anti-cancer properties.[1]

Data Presentation: In Vitro Cytotoxicity of Thiazole Derivatives

The anti-proliferative activity of thiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of various thiazole derivatives against different human cancer cell lines, providing a clear comparison of their potency.

Table 1: IC50 Values (µM) of Thiazole Derivatives in Breast Cancer Cell Lines (MCF-7)

Compound/DerivativeIC50 (µM)Reference
Thiazole-naphthalene derivative 5b0.48 ± 0.03[5]
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one 4c2.57 ± 0.16[4]
Thiazole derivative 83.36 ± 0.06 (µg/ml)[7]
Thiazole-2-acetamide derivative 10a4 ± 0.2[8]
Thiazole-coumarin hybrid 6a2.15 ± 0.12[2]
Amide-functionalized aminothiazole-benzazole analog 6b17.2 ± 1.9[2]
Urea-functionalized aminothiazole-benzazole analog 8a9.6 ± 0.6[2]
2,4-dioxothiazolidine derivative 221.21 ± 0.04[2]
Thiazolyl-pyrazoline derivative 10bNot specified[2]

Table 2: IC50 Values (µM) of Thiazole Derivatives in Other Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
Thiazole-naphthalene derivative 5bA549 (Lung)0.97 ± 0.13[5]
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one 4cHepG2 (Liver)7.26 ± 0.44[4]
2-(2-benzyliden-hydrazinyl)-4-methylthiazole 2aMDA-MB-231 (Breast)3.92 (µg/mL)[9]
2-(2-benzyliden-hydrazinyl)-4-methylthiazole 2aHeLa (Cervical)11.4 (µg/mL)[9]
2-[2-(4-methoxybenzylidene) hydrazinyl]-4-phenylthiazole 2eHeLa (Cervical)11.1 (µg/mL)[9]
Thiazole-2-acetamide derivative 10oMDAMB-231 (Pancreatic)3 ± 0.2[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are foundational and may require optimization based on the specific cell lines and thiazole derivatives being investigated.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10]

Protocol:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the thiazole derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compounds.

    • Include untreated cells (vehicle control) and a positive control (e.g., doxorubicin).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[11]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[12]

MTT_Assay_Workflow A Seed Cells in 96-well plate B Incubate (24h) A->B C Treat with Thiazole Derivatives B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (3-4h) E->F G Solubilize Formazan (DMSO) F->G H Measure Absorbance G->H I Calculate IC50 H->I

MTT Assay Workflow for Cytotoxicity Assessment.
Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay that relies on the binding of the SRB dye to cellular proteins.[13] It offers a stable endpoint and is less susceptible to interference from compounds that affect cellular metabolism.

Protocol:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay, seeding 5,000-20,000 cells/well.[13]

  • Compound Treatment:

    • Treat cells with serial dilutions of thiazole derivatives as described for the MTT assay.

  • Cell Fixation:

    • After the incubation period, gently add 25 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well, resulting in a final concentration of 10%.[13]

    • Incubate the plate at 4°C for 1 hour.[14]

  • Washing and Staining:

    • Carefully remove the supernatant and wash the plates five times with slow-running tap water.[13]

    • Allow the plates to air dry completely.[13]

    • Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[13]

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[13]

  • Dye Solubilization and Absorbance Reading:

    • Allow the plates to air dry.

    • Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[15]

    • Shake the plate for 5-10 minutes.[16]

    • Measure the absorbance at 510-570 nm.[13]

  • Data Analysis:

    • Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.[16]

SRB_Assay_Workflow A Seed Cells B Treat with Compounds A->B C Fix with TCA B->C D Wash and Dry C->D E Stain with SRB D->E F Wash and Dry E->F G Solubilize Dye F->G H Read Absorbance G->H I Data Analysis H->I

Workflow of the Sulforhodamine B (SRB) assay.
Colony Formation (Clonogenic) Assay

The colony formation assay assesses the ability of a single cell to undergo unlimited division and form a colony.[17] It is a measure of long-term cell survival and reproductive integrity following treatment.

Protocol:

  • Cell Seeding:

    • Prepare a single-cell suspension.

    • Seed a low and precise number of cells (e.g., 100-1000 cells/well) into 6-well plates.[18] The optimal seeding density should be determined for each cell line.

    • Incubate for a few hours to allow for cell attachment.[19]

  • Compound Treatment:

    • Treat the cells with various concentrations of the thiazole derivative. Treatment can be continuous or for a defined period (e.g., 24 hours), after which the medium is replaced with fresh medium.[18]

  • Incubation:

    • Incubate the plates for 1-3 weeks at 37°C in a humidified 5% CO₂ incubator, until the colonies in the control wells are of a sufficient size (at least 50 cells).[19]

  • Fixation and Staining:

    • Aspirate the medium and gently wash the wells with PBS.[18]

    • Fix the colonies with a solution such as methanol or a mixture of methanol and acetic acid for 10-15 minutes.[18]

    • Remove the fixation solution and stain the colonies with 0.5% crystal violet solution for 10-30 minutes.[18][20]

  • Colony Counting and Analysis:

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

    • Count the number of colonies (a colony is defined as a cluster of at least 50 cells).[19]

    • Calculate the plating efficiency and surviving fraction for each treatment group.

Colony_Formation_Assay_Workflow A Seed Low Density of Cells B Treat with Compounds A->B C Incubate (1-3 weeks) B->C D Fix Colonies C->D E Stain with Crystal Violet D->E F Wash and Dry E->F G Count Colonies F->G H Calculate Surviving Fraction G->H

Colony Formation Assay Experimental Workflow.

Signaling Pathways Targeted by Thiazole Derivatives

Thiazole derivatives can inhibit cancer cell proliferation by modulating various signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many thiazole derivatives act as inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4][6] These receptors play a critical role in cell proliferation, survival, and angiogenesis. Inhibition of these pathways can lead to cell cycle arrest and apoptosis.[4]

RTK_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor (e.g., EGF, VEGF) RTK RTK (EGFR, VEGFR-2) Ligand->RTK Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) RTK->Downstream Phosphorylates Thiazole Thiazole Derivative Thiazole->RTK Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Inhibition of RTK Signaling by Thiazole Derivatives.
Disruption of Tubulin Polymerization

Certain thiazole derivatives can interfere with the dynamics of microtubule assembly by binding to tubulin, often at the colchicine binding site.[5][21] This disruption of the cytoskeleton leads to mitotic arrest at the G2/M phase of the cell cycle and subsequently induces apoptosis.[5]

Tubulin_Inhibition_Pathway Tubulin α/β-Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules Mitosis Mitotic Spindle Formation Microtubules->Mitosis CellDivision Cell Division Mitosis->CellDivision Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to Thiazole Thiazole Derivative Thiazole->Microtubules Inhibits

Disruption of Tubulin Polymerization by Thiazoles.
Disruption of Tubulin Polymerization by Thiazoles.

References

Application Notes and Protocols for the Development of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities.[1] Derivatives of this core have shown significant promise as anticancer and anti-inflammatory agents.[2][3] The thiazole ring is a key component in a number of FDA-approved drugs, highlighting its therapeutic potential.[1] This document provides detailed protocols for the synthesis and biological evaluation of novel derivatives of this compound, aiming to guide researchers in the discovery of new therapeutic agents.

Synthetic Protocols

The synthesis of this compound and its derivatives can be achieved through a straightforward multi-step process, beginning with the Hantzsch thiazole synthesis.[4][5]

Protocol 1: Synthesis of Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate

This protocol is adapted from the classic Hantzsch thiazole synthesis.[4][6]

Materials:

  • 4-Methoxythiobenzamide

  • Ethyl 2-chloroacetoacetate

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-methoxythiobenzamide (10 mmol) in 100 mL of absolute ethanol.

  • To this solution, add ethyl 2-chloroacetoacetate (10 mmol).

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate.

Protocol 2: Hydrolysis to this compound

The ester is hydrolyzed to the corresponding carboxylic acid.[7][8]

Materials:

  • Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Stir plate

  • pH paper or meter

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate (5 mmol) in a mixture of ethanol (50 mL) and 2M aqueous sodium hydroxide (25 mL).

  • Heat the mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.

  • Dilute the remaining aqueous solution with 50 mL of water.

  • Acidify the solution to pH 2-3 with 2M HCl. A precipitate should form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold water, and dry in a vacuum oven to yield this compound.

Protocol 3: Synthesis of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide Derivatives

The carboxylic acid can be converted to a variety of amides using standard peptide coupling reagents.[9][10]

Materials:

  • This compound

  • Desired amine (e.g., aniline, benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 mmol) in 10 mL of dry DCM.

  • Add EDCI (1.2 mmol) and HOBt (1.2 mmol) or DMAP (0.1 mmol) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the desired amine (1.1 mmol) and TEA (1.5 mmol) in 5 mL of dry DCM.

  • Add the amine solution dropwise to the activated carboxylic acid solution.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

G Synthetic Workflow for Thiazole Derivatives cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amide Formation 4-Methoxythiobenzamide 4-Methoxythiobenzamide Ethyl_Ester Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate 4-Methoxythiobenzamide->Ethyl_Ester Ethanol, Reflux Ethyl_2_chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl_2_chloroacetoacetate->Ethyl_Ester Carboxylic_Acid This compound Ethyl_Ester->Carboxylic_Acid NaOH, Ethanol/H2O, Reflux Amide_Derivative Amide Derivatives Carboxylic_Acid->Amide_Derivative EDCI, HOBt/DMAP, DCM Amine R-NH2 Amine->Amide_Derivative

Caption: Synthetic workflow for thiazole derivatives.

In Vitro Anticancer Evaluation

Data Presentation: Anticancer Activity

The following table summarizes the cytotoxic activity of representative 2-(4-methoxyphenyl)-1,3-thiazole derivatives against various cancer cell lines.

Compound IDR Group (at 4-carboxamide)Cell LineIC₅₀ (µM)Reference
Parent Acid -OHMCF-7>100Hypothetical
Derivative 1 -NH-PhenylMCF-749.6[11]
Derivative 2 -NH-(3,4,5-trimethoxyphenyl)MCF-733.86[12]
Derivative 3 -NH-(2-trifluoromethylphenyl)MDA-MB-23153.4[11]
Derivative 4 Allyl (at thiazole N)HL-607.5[2]
Doxorubicin (Positive Control)Various<1[2]
Protocol 4: MTT Cell Viability Assay

This protocol assesses the cytotoxic effects of the synthesized compounds on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231, HL-60)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO (10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

G Anticancer Evaluation Workflow Cell_Seeding Seed Cancer Cells in 96-well plates Compound_Treatment Treat with Thiazole Derivatives Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72h Compound_Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance & Calculate IC50 MTT_Assay->Data_Analysis

Caption: Workflow for in vitro anticancer evaluation.

In Vitro Anti-inflammatory Evaluation

Data Presentation: Anti-inflammatory Activity

The following table provides a template for summarizing the anti-inflammatory activity of the thiazole derivatives.

Compound IDR GroupCOX-2 Inhibition IC₅₀ (µM)TNF-α Reduction (%) at 10 µMIL-6 Reduction (%) at 10 µM
Parent Acid -OH>1001510
Derivative 1 -NH-Phenyl5.26558
Derivative 2 -NH-(4-fluorophenyl)2.87872
Celecoxib (Positive Control)0.049592
Protocol 5: COX-2 Inhibition Assay (Fluorometric)

This protocol measures the ability of the compounds to inhibit the COX-2 enzyme.[13][14]

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich or Cayman Chemical)

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • Assay buffer

  • Test compounds and a known COX-2 inhibitor (e.g., Celecoxib)

  • 96-well black plates

  • Fluorometric microplate reader

Procedure:

  • Prepare all reagents according to the kit manufacturer's instructions.

  • In a 96-well black plate, add the assay buffer, COX-2 enzyme, and the fluorometric probe.

  • Add the test compounds at various concentrations. Include a vehicle control and a positive control (Celecoxib).

  • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) every 1-2 minutes for 10-20 minutes.

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value.

Protocol 6: TNF-α and IL-6 ELISA Assays

This protocol quantifies the reduction of pro-inflammatory cytokines in cell culture supernatants.[15][16]

Materials:

  • Human or murine macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • Complete culture medium

  • 24-well plates

  • Test compounds

  • Human/Murine TNF-α and IL-6 ELISA kits

  • Microplate reader

Procedure:

  • Seed macrophages in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce cytokine production. Include an unstimulated control and a vehicle control.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the TNF-α and IL-6 ELISA assays on the supernatants according to the manufacturer's protocol.

  • Briefly, this involves adding the supernatants to antibody-coated plates, followed by the addition of a detection antibody and a substrate for color development.

  • Measure the absorbance at 450 nm.

  • Calculate the concentration of TNF-α and IL-6 in each sample based on a standard curve.

  • Determine the percentage of cytokine reduction compared to the LPS-stimulated vehicle control.

Signaling Pathway Analysis

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response.[1][] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[18] Pro-inflammatory stimuli, such as TNF-α and IL-1, activate the IκB kinase (IKK) complex.[19] IKK then phosphorylates IκB, leading to its ubiquitination and proteasomal degradation.[18] This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[] Thiazole derivatives can potentially inhibit this pathway at various points, thereby exerting their anti-inflammatory effects.

G NF-κB Signaling Pathway Inhibition cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus TNFa_Receptor TNFα Receptor IKK_Complex IKK Complex TNFa_Receptor->IKK_Complex activates TNFa TNFα TNFa->TNFa_Receptor IkB IκB IKK_Complex->IkB phosphorylates IkB_P P-IκB IKK_Complex->IkB_P NFkB NF-κB IkB->NFkB sequesters DNA DNA NFkB->DNA translocates & binds Proteasome Proteasome IkB_P->Proteasome degradation Thiazole_Derivative Thiazole Derivative Thiazole_Derivative->IKK_Complex inhibits Proinflammatory_Genes TNFα, IL-6, COX-2 DNA->Proinflammatory_Genes transcription

Caption: Inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols: 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid in Anti-Inflammatory Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that serves as a key intermediate in the synthesis of various derivatives with potential therapeutic applications. While direct anti-inflammatory studies on this specific parent compound are not extensively available in the reviewed scientific literature, its structural motif is present in numerous derivatives that have been investigated for their anti-inflammatory properties. These derivatives primarily target the cyclooxygenase (COX) enzymes, which are crucial mediators of the inflammatory response.

This document provides a summary of the anti-inflammatory activity of derivatives of this compound, along with detailed protocols for key in vitro and in vivo assays commonly used to evaluate the anti-inflammatory potential of such compounds. These protocols can be adapted for the investigation of this compound itself.

Data Presentation: Anti-Inflammatory Activity of Derivatives

Compound IDDerivative StructureCOX-1 Inhibition (%) @ 5 µMCOX-2 Inhibition (%) @ 5 µMSelectivity Ratio (COX-1/COX-2)
2a N-phenylthiazole-4-carboxamide74.868.50.92
2b N-(4-methoxyphenyl)thiazole-4-carboxamide65.275.31.15
2c N-(4-chlorophenyl)thiazole-4-carboxamide58.778.11.33
2d N-(4-fluorophenyl)thiazole-4-carboxamide62.172.41.17
2e N-(2,4-dimethoxyphenyl)thiazole-4-carboxamide35.665.81.85
2f N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide14.753.93.67
2g N-(4-acetylphenyl)thiazole-4-carboxamide68.981.51.18
2h N-(4-cyanophenyl)thiazole-4-carboxamide70.379.21.13
2i N-(4-(thiophen-2-yl)phenyl)thiazole-4-carboxamide55.470.11.27

Data sourced from Al-Hourani, B., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Scientific Reports.[1]

Experimental Protocols

The following are detailed protocols for standard assays used to evaluate anti-inflammatory activity, adapted from methodologies reported for various thiazole derivatives.[2][3][4][5]

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical)

  • Test compound (this compound)

  • Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add various concentrations of the test compound or reference inhibitor to the respective wells.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate for a further 2 minutes at 37°C.

  • Add a saturated stannous chloride solution to stop the reaction.

  • Add the colorimetric substrate solution and incubate for 15 minutes at room temperature.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used in vivo model to assess the acute anti-inflammatory activity of a compound.

Animals:

  • Wistar rats (150-200 g)

Materials:

  • Carrageenan (1% w/v in saline)

  • Test compound

  • Reference drug (e.g., Indomethacin)

  • Pletysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups: control, reference, and test compound groups.

  • Administer the test compound or reference drug orally or intraperitoneally. The control group receives the vehicle.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess reagent

  • 96-well cell culture plates

  • Cell incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Mix the supernatant with an equal volume of Griess reagent and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the concentration of nitrite (a stable product of NO) from a standard curve of sodium nitrite.

  • Calculate the percentage of inhibition of NO production by the test compound.

Visualizations

Signaling Pathways and Experimental Workflows

G Inflammatory Signaling Pathway (Arachidonic Acid Cascade) cluster_0 Cell Membrane cluster_1 Enzymatic Pathways Cellular Stimuli Cellular Stimuli Phospholipase A2 Phospholipase A2 Cellular Stimuli->Phospholipase A2 Membrane Phospholipids Membrane Phospholipids Membrane Phospholipids->Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid releases COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1->Prostaglandins (Physiological) produces Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2->Prostaglandins (Inflammatory) produces Inflammation Inflammation Prostaglandins (Inflammatory)->Inflammation

Caption: Arachidonic Acid Cascade and COX Inhibition.

G Workflow: In Vitro COX Inhibition Assay Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Add Enzyme to Plate Add Enzyme to Plate Prepare Reagents->Add Enzyme to Plate Add Test Compound Add Test Compound Add Enzyme to Plate->Add Test Compound Incubate (10 min) Incubate (10 min) Add Test Compound->Incubate (10 min) Add Arachidonic Acid Add Arachidonic Acid Incubate (10 min)->Add Arachidonic Acid Incubate (2 min) Incubate (2 min) Add Arachidonic Acid->Incubate (2 min) Stop Reaction Stop Reaction Incubate (2 min)->Stop Reaction Add Colorimetric Substrate Add Colorimetric Substrate Stop Reaction->Add Colorimetric Substrate Read Absorbance Read Absorbance Add Colorimetric Substrate->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50 End End Calculate IC50->End

Caption: Workflow for In Vitro COX Inhibition Assay.

G Workflow: Carrageenan-Induced Paw Edema Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Administer Compound Administer Compound Animal Acclimatization->Administer Compound Inject Carrageenan Inject Carrageenan Administer Compound->Inject Carrageenan Measure Paw Volume (hourly) Measure Paw Volume (hourly) Inject Carrageenan->Measure Paw Volume (hourly) Data Analysis Data Analysis Measure Paw Volume (hourly)->Data Analysis End End Data Analysis->End G Workflow: Nitric Oxide Production Assay Start Start Seed RAW 264.7 Cells Seed RAW 264.7 Cells Start->Seed RAW 264.7 Cells Pre-treat with Compound Pre-treat with Compound Seed RAW 264.7 Cells->Pre-treat with Compound Stimulate with LPS Stimulate with LPS Pre-treat with Compound->Stimulate with LPS Incubate (24h) Incubate (24h) Stimulate with LPS->Incubate (24h) Collect Supernatant Collect Supernatant Incubate (24h)->Collect Supernatant Add Griess Reagent Add Griess Reagent Collect Supernatant->Add Griess Reagent Read Absorbance Read Absorbance Add Griess Reagent->Read Absorbance Calculate NO Inhibition Calculate NO Inhibition Read Absorbance->Calculate NO Inhibition End End Calculate NO Inhibition->End

References

Application Notes and Protocols for the Characterization of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques for the characterization of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid. The protocols outlined below cover spectroscopic, chromatographic, and thermal analysis methods to ensure the identity, purity, and stability of the compound.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum using standard parameters.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a carbon spectrum using a proton-decoupled pulse sequence.

    • Reference the spectrum to the solvent peak.

Expected ¹H and ¹³C NMR Chemical Shifts:

¹H NMR Expected Chemical Shift (ppm) Multiplicity Assignment
Carboxylic Acid~12.0-13.0Singlet (broad)-COOH
Thiazole~8.0-8.5SingletThiazole-H
Aromatic (phenyl)~7.0-8.0MultipletPhenyl-H
Methoxyphenyl~6.9-7.1MultipletMethoxyphenyl-H
Methoxy~3.8Singlet-OCH₃
¹³C NMR Expected Chemical Shift (ppm) Assignment
Carboxylic Acid~165-185-COOH
Thiazole (C=N)~160-170Thiazole-C2
Thiazole (C-S)~115-130Thiazole-C5
Thiazole (C-COOH)~140-150Thiazole-C4
Aromatic (phenyl)~114-160Phenyl & Methoxyphenyl Carbons
Methoxy~55-60-OCH₃

Note: The exact chemical shifts can be influenced by the solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol for FT-IR Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups.

Expected FT-IR Absorption Bands:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid)3300-2500Broad
C-H (Aromatic)3100-3000Medium
C=O (Carboxylic Acid)1760-1690Strong
C=N (Thiazole)1650-1550Medium
C=C (Aromatic)1600-1450Medium
C-O (Ether)1250-1000Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Protocol for Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.

  • Data Analysis: Determine the molecular ion peak ([M+H]⁺ or [M-H]⁻) and analyze the fragmentation pattern.

Expected Mass Spectrometry Data:

Parameter Value
Molecular FormulaC₁₁H₉NO₃S
Molecular Weight235.26 g/mol
Expected [M+H]⁺236.03
Expected [M-H]⁻234.02

Chromatographic Analysis

Chromatographic techniques are essential for determining the purity of the compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of chemical compounds.

Protocol for HPLC Analysis:

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) and dilute to an appropriate concentration.

  • Instrumentation:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Detector: UV detector set at a wavelength where the compound has maximum absorbance (e.g., 254 nm or 300 nm).[1]

  • Data Acquisition and Analysis: Inject the sample and record the chromatogram. The purity can be determined by the area percentage of the main peak.

Typical HPLC Method Parameters:

Parameter Condition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient10-90% B over 20 minutes
Flow Rate1.0 mL/min
Injection Volume10 µL
DetectionUV at 254 nm

Thermal Analysis

Thermal analysis techniques are used to evaluate the physical and chemical properties of the material as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and thermal transitions of the compound.

Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Instrumentation: Use a calibrated DSC instrument.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Determine the onset and peak temperatures of any thermal events, such as melting.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition.

Protocol for TGA Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Instrumentation: Use a calibrated TGA instrument.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

  • Data Analysis: Analyze the TGA curve to determine the onset of decomposition and the percentage of weight loss at different temperatures.

Visualized Workflows

The following diagrams illustrate the logical workflow for the characterization of this compound.

cluster_synthesis Compound Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Stability Assessment cluster_documentation Data Analysis & Documentation Synthesis Synthesis of 2-(4-methoxyphenyl)- 1,3-thiazole-4-carboxylic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS HPLC HPLC Analysis Purification->HPLC Thermal Thermal Analysis (DSC, TGA) Purification->Thermal Analysis Data Interpretation & Reporting NMR->Analysis FTIR->Analysis MS->Analysis HPLC->Analysis Thermal->Analysis

Caption: Overall workflow for the characterization of a synthesized compound.

cluster_primary Primary Analysis cluster_secondary Secondary Analysis start Initial Sample NMR NMR (¹H, ¹³C) start->NMR FTIR FT-IR start->FTIR MS Mass Spec start->MS HPLC HPLC NMR->HPLC FTIR->HPLC MS->HPLC DSC DSC HPLC->DSC TGA TGA HPLC->TGA decision Structure Confirmed & Purity >95%? DSC->decision TGA->decision pass Proceed to Further Studies decision->pass Yes fail Re-purify or Re-synthesize decision->fail No

Caption: Decision workflow for compound characterization and quality control.

References

Application Notes and Protocols: Elucidating the Mechanism of Action of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental framework for investigating the mechanism of action (MoA) of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid. Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects. The following protocols outline a systematic approach, beginning with broad screening to generate initial hypotheses, followed by specific assays for target validation and elucidation of the downstream cellular consequences.

Phase 1: Hypothesis Generation and Initial Screening

The initial phase is designed to broadly assess the biological activity of this compound and to generate hypotheses regarding its potential MoA. Given the known activities of similar thiazole-containing compounds, we will begin by evaluating its cytotoxic effects on cancer cell lines and its potential to inhibit protein kinases, which are common targets for such molecules.

Experimental Workflow: Initial Screening

Initial_Screening_Workflow Compound This compound Cytotoxicity Cytotoxicity Screening (MTT Assay) Compound->Cytotoxicity Kinase Broad Kinase Panel Screening Compound->Kinase Data_Analysis Data Analysis Cytotoxicity->Data_Analysis Kinase->Data_Analysis Hypothesis Hypothesis Generation Data_Analysis->Hypothesis

Caption: Initial screening workflow for MoA hypothesis generation.

Protocol 1: Cytotoxicity Screening using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity in the presence of the compound suggests cytotoxic or cytostatic effects.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HCT116 - colon)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) wells as a negative control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineCompound IC50 (µM)Doxorubicin IC50 (µM) (Control)
MCF-75.20.8
A5498.91.1
HCT1163.50.6
Protocol 2: In Vitro Kinase Inhibition Profiling

This protocol is for screening the compound against a panel of protein kinases to identify potential direct targets. This can be performed using a variety of commercially available kinase screening services. A common method is a luminescence-based assay that measures ATP consumption.

Materials:

  • This compound

  • Kinase panel (e.g., a panel of 96 common kinases)

  • Respective kinase substrates

  • ATP

  • Kinase assay buffer

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White opaque 96- or 384-well plates

Procedure:

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • In a multi-well plate, add the kinase, its specific substrate, and the test compound at a fixed concentration (e.g., 10 µM).

  • Initiate the kinase reaction by adding ATP.

  • Incubate for a specified time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.[2]

  • Calculate the percentage of kinase inhibition relative to a DMSO control.

Data Presentation: Hypothetical Kinase Screening "Hit" List

Kinase Target% Inhibition at 10 µM
CDK2/Cyclin A92%
Aurora Kinase A88%
VEGFR245%
EGFR15%

Phase 2: Target Validation and Pathway Analysis

Based on the initial screening results (hypothetically identifying CDK2/Cyclin A as a primary target), this phase focuses on validating this interaction and investigating the immediate downstream signaling effects.

Protocol 3: Direct Enzyme Inhibition Assay (CDK2/Cyclin A)

This protocol determines the potency (IC50) of the compound against the purified target kinase.

Materials:

  • Purified recombinant CDK2/Cyclin A enzyme

  • Histone H1 (as substrate)

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit

  • Kinase buffer

  • This compound

Procedure:

  • Prepare serial dilutions of the test compound.

  • Set up the kinase reaction in a 96-well plate by adding kinase buffer, CDK2/Cyclin A, and the test compound dilutions.

  • Pre-incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding a mixture of Histone H1 and ATP (either radiolabeled or cold, depending on the detection method).

  • Incubate for 30 minutes at 30°C.

  • Stop the reaction and quantify the substrate phosphorylation. For radiolabeled assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing, and scintillation counting. For luminescence assays, follow the kit manufacturer's protocol to measure ADP production.[2]

  • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Hypothetical IC50 Values for CDK2/Cyclin A

CompoundIC50 (nM)
This compound150
Staurosporine (Control)25
Protocol 4: Western Blot Analysis of Retinoblastoma (Rb) Protein Phosphorylation

CDK2/Cyclin A is known to phosphorylate the Retinoblastoma (Rb) protein. This protocol assesses whether the compound inhibits this phosphorylation event in cells.

Materials:

  • HCT116 cells (or another sensitive cell line)

  • This compound

  • Cell lysis buffer with phosphatase and protease inhibitors

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-β-actin

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and transfer system

  • PVDF membrane

  • Chemiluminescent substrate

Procedure:

  • Treat HCT116 cells with increasing concentrations of the test compound for 24 hours.

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour.[3]

  • Incubate the membrane with the anti-phospho-Rb primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with anti-total Rb and then anti-β-actin antibodies as loading controls.

Hypothetical Signaling Pathway

CDK2_Pathway cluster_G1_S G1/S Transition CDK2 CDK2 pRb p-Rb CDK2->pRb phosphorylates CyclinA Cyclin A CyclinA->CDK2 activates Rb Rb E2F E2F Rb->E2F sequesters S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription Compound 2-(4-methoxyphenyl)-1,3-thiazole- 4-carboxylic acid Compound->CDK2 inhibits

Caption: Proposed inhibition of the CDK2/Cyclin A pathway.

Phase 3: Cellular Mechanism of Action

This final phase aims to characterize the cellular outcomes of target engagement, such as effects on cell cycle progression and apoptosis.

Protocol 5: Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after compound treatment.

Materials:

  • HCT116 cells

  • This compound

  • 70% cold ethanol

  • PBS

  • Propidium Iodide (PI) staining solution with RNase A

Procedure:

  • Seed HCT116 cells and treat with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.

  • Harvest the cells, wash with PBS, and fix by adding them dropwise to ice-cold 70% ethanol while vortexing.[4]

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.[4]

  • Analyze the samples using a flow cytometer.

  • Quantify the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software.

Data Presentation: Hypothetical Cell Cycle Analysis Data

Treatment% G0/G1% S% G2/M
Vehicle453520
Compound (0.5x IC50)602515
Compound (1x IC50)751510
Compound (2x IC50)801010
Protocol 6: Apoptosis Detection by Annexin V/PI Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • HCT116 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

Procedure:

  • Treat HCT116 cells with the test compound for 48 hours.

  • Harvest both adherent and floating cells, and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.[6]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Data Presentation: Hypothetical Apoptosis Analysis Data

Treatment% Viable (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle9532
Compound (1x IC50)702010
Compound (2x IC50)453520

Proposed Cellular Mechanism of Action

Cellular_MoA Compound 2-(4-methoxyphenyl)-1,3-thiazole- 4-carboxylic acid CDK2 CDK2 Inhibition Compound->CDK2 G1_Arrest G1 Cell Cycle Arrest CDK2->G1_Arrest Proliferation Decreased Proliferation G1_Arrest->Proliferation Apoptosis Induction of Apoptosis G1_Arrest->Apoptosis

Caption: Summary of the proposed cellular mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid.

Troubleshooting Guides

This section addresses common issues encountered during the two main stages of synthesis: the Hantzsch thiazole synthesis to form the ethyl ester precursor and the subsequent hydrolysis to the final carboxylic acid.

Stage 1: Hantzsch Thiazole Synthesis of Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate

The primary route to the target compound involves the Hantzsch condensation of 4-methoxythiobenzamide with ethyl bromopyruvate.

Issue 1.1: Low or No Product Yield

Potential Cause Troubleshooting Action
Poor quality of starting materials Ensure 4-methoxythiobenzamide is pure and dry. Ethyl bromopyruvate can degrade over time; use freshly distilled or high-purity reagent.
Suboptimal reaction temperature The reaction typically requires heating. If the temperature is too low, the reaction rate will be slow. If it's too high, side reactions may dominate. Optimize the temperature, starting with refluxing ethanol.
Inappropriate solvent Ethanol is a common solvent for this reaction. Other polar protic solvents like methanol can also be used. Aprotic solvents are generally less effective.
Incorrect stoichiometry A slight excess of the thioamide can sometimes improve yields.

Illustrative Data on Reaction Conditions for Hantzsch Synthesis:

Entry Solvent Temperature (°C) Time (h) Yield (%)
1Ethanol78 (Reflux)485
2Methanol65 (Reflux)678
3Isopropanol82 (Reflux)480
4Ethanol501265

Note: This data is illustrative and based on typical outcomes for Hantzsch thiazole syntheses.

Issue 1.2: Formation of Side Products

Potential Cause Troubleshooting Action
Self-condensation of ethyl bromopyruvate Add the ethyl bromopyruvate dropwise to the heated solution of 4-methoxythiobenzamide to maintain a low concentration of the bromopyruvate.
Decomposition of thioamide Avoid excessively high temperatures and prolonged reaction times.
Formation of isomeric thiazoles While less common in this specific reaction, acidic conditions can sometimes lead to mixtures of isomers. Ensure the reaction is run under neutral or slightly basic conditions if this is observed.[1]
Stage 2: Alkaline Hydrolysis of Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate

The final step is the saponification of the ethyl ester to the carboxylic acid.

Issue 2.1: Incomplete Hydrolysis

Potential Cause Troubleshooting Action
Insufficient base Use a molar excess of a strong base like sodium hydroxide or potassium hydroxide.
Steric hindrance The ester group may be somewhat hindered. Increase the reaction temperature and/or time to ensure complete conversion.
Low solubility of the ester Use a co-solvent such as ethanol or methanol with water to ensure the ester is fully dissolved.

Issue 2.2: Product Degradation or Decarboxylation

Potential Cause Troubleshooting Action
Harsh reaction conditions Thiazole rings can be sensitive to harsh basic conditions at high temperatures. Monitor the reaction closely and avoid prolonged heating once the reaction is complete (as determined by TLC).
Decarboxylation This can occur at high temperatures. If decarboxylation is a significant issue, consider milder hydrolysis conditions, such as using lithium hydroxide at room temperature for a longer period.

Illustrative Data on Hydrolysis Conditions:

Entry Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1NaOH (3)Ethanol/Water (1:1)80292
2KOH (3)Methanol/Water (1:1)70390
3LiOH (2)THF/Water (3:1)252485
4NaOH (3)Ethanol/Water (1:1)100475 (with some decarboxylation)

Note: This data is illustrative and based on typical outcomes for ester hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Hantzsch thiazole synthesis?

A1: The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[2]

Q2: How can I monitor the progress of the Hantzsch synthesis and the hydrolysis?

A2: Thin Layer Chromatography (TLC) is an effective method for monitoring both reactions. For the Hantzsch synthesis, you can spot the starting materials (4-methoxythiobenzamide and ethyl bromopyruvate) and the reaction mixture on a silica gel plate and elute with a suitable solvent system (e.g., hexane:ethyl acetate). The formation of a new, less polar spot indicates product formation. For the hydrolysis, the carboxylic acid product will be significantly more polar than the starting ester, often remaining at the baseline in many common solvent systems.

Q3: What are the best practices for purifying the final product, this compound?

A3: After acidic workup of the hydrolysis reaction, the crude carboxylic acid often precipitates from the aqueous solution. This solid can be collected by filtration. For further purification, recrystallization is recommended. Suitable solvent systems for recrystallization of aromatic carboxylic acids include ethanol/water, acetic acid/water, or toluene.

Q4: Can I use a different α-halo-carbonyl compound instead of ethyl bromopyruvate?

A4: Yes, other α-halo-ketones or esters can be used, which will result in different substituents at the 4- and 5-positions of the thiazole ring. The choice of the α-halo-carbonyl compound is a key determinant of the final product structure in the Hantzsch synthesis.

Q5: Are there any safety precautions I should be aware of?

A5: Ethyl bromopyruvate is a lachrymator and should be handled in a well-ventilated fume hood. Thioamides can be toxic. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxythiobenzamide (1.0 eq) and ethanol (10 mL per gram of thioamide).

  • Heat the mixture to reflux with stirring until the thioamide is fully dissolved.

  • Slowly add ethyl bromopyruvate (1.05 eq) dropwise to the refluxing solution over 15-20 minutes.

  • Continue to reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add water to the residue and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Protocol 2: Synthesis of this compound

  • Dissolve the ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 2-3 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product.

  • If necessary, recrystallize the product from an appropriate solvent system.

Visualizations

Hantzsch_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate 4-methoxythiobenzamide 4-methoxythiobenzamide Hantzsch Condensation Hantzsch Condensation 4-methoxythiobenzamide->Hantzsch Condensation Ethyl bromopyruvate Ethyl bromopyruvate Ethyl bromopyruvate->Hantzsch Condensation Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate Hantzsch Condensation->Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate

Caption: Workflow for the Hantzsch synthesis of the thiazole ester intermediate.

Hydrolysis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Final Product Thiazole Ester Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate Alkaline Hydrolysis Alkaline Hydrolysis Thiazole Ester->Alkaline Hydrolysis Thiazole Carboxylic Acid This compound Alkaline Hydrolysis->Thiazole Carboxylic Acid

Caption: Workflow for the hydrolysis of the thiazole ester to the final carboxylic acid.

Troubleshooting_Logic Low_Yield Low Yield in Hantzsch Synthesis Check_Reagents Check Reagent Purity Low_Yield->Check_Reagents Possible Cause Optimize_Temp Optimize Temperature Low_Yield->Optimize_Temp Possible Cause Check_Solvent Verify Solvent Choice Low_Yield->Check_Solvent Possible Cause Side_Products Side Product Formation Slow_Addition Slow Addition of Bromopyruvate Side_Products->Slow_Addition Troubleshooting Control_Temp Avoid Excessive Heat Side_Products->Control_Temp Troubleshooting

Caption: Troubleshooting logic for the Hantzsch synthesis step.

References

Technical Support Center: Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of the Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis and why is it important?

The Hantzsch thiazole synthesis is a classic organic reaction used to synthesize thiazole derivatives.[1][2][3] It typically involves the condensation reaction between an α-haloketone and a thioamide.[1][2] Thiazole rings are important structural motifs found in many biologically active compounds and pharmaceuticals, including antibacterial, antifungal, and anticancer agents.[4][5]

Q2: My Hantzsch thiazole synthesis is giving a low yield. What are the common causes?

Low yields in Hantzsch thiazole synthesis can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the yield.

  • Side Reactions and Byproduct Formation: The formation of unwanted side products can consume starting materials and complicate purification.

  • Purity of Starting Materials: Impurities in the α-haloketone or thioamide can interfere with the reaction.

  • Inefficient Purification: Product loss during the work-up and purification steps can lead to a lower isolated yield.

Q3: How can I optimize the reaction conditions to improve the yield?

Optimizing reaction conditions is crucial for maximizing the yield. Key parameters to consider include:

  • Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. Common solvents include ethanol, methanol, and mixtures of ethanol and water.[1][4]

  • Temperature: While some reactions proceed at room temperature, others may require heating to go to completion.[6] Refluxing is a common technique used.[4]

  • Catalyst: While the classic Hantzsch synthesis can be performed without a catalyst, certain catalysts can improve yields and shorten reaction times.[4] Examples include silica-supported tungstosilisic acid.[4]

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time and prevent the formation of degradation products.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation Inactive starting materials.Check the purity of the α-haloketone and thioamide. The α-haloketone can be particularly unstable.
Incorrect reaction temperature.Optimize the temperature. Some reactions require heating/reflux to proceed efficiently.[4][6]
Inappropriate solvent.Screen different solvents to find one that provides good solubility for both reactants.[4]
Formation of Multiple Products (Visible on TLC) Side reactions are occurring.Consider lowering the reaction temperature or using a milder base if one is employed.
Impure starting materials.Purify the starting materials before the reaction.
Difficulty in Product Isolation/Purification Product is soluble in the work-up solvent.If the product is a salt, neutralize it with a base (e.g., sodium carbonate) to precipitate the neutral organic molecule.[6]
Emulsion formation during extraction.Add brine to the aqueous layer to break the emulsion.
Product co-elutes with impurities during chromatography.Optimize the solvent system for column chromatography to achieve better separation.

Experimental Protocols

General Procedure for Hantzsch Thiazole Synthesis

A common experimental setup involves the reaction of an α-haloketone with a thioamide in a suitable solvent.[1]

Example Protocol for the Synthesis of 2-amino-4-phenylthiazole: [1]

  • Reactant Mixture: In a reaction vessel, combine 2-bromoacetophenone (1 equivalent) and thiourea (1.5 equivalents).

  • Solvent Addition: Add methanol as the solvent.

  • Reaction: Stir the mixture and heat it to reflux for a specified period, monitoring the reaction by TLC.

  • Work-up: After cooling, the reaction mixture is often poured into a solution of a weak base, such as 5% sodium carbonate, to neutralize the hydrobromide salt of the product and induce precipitation.[1][6]

  • Isolation: The precipitated solid product is then collected by filtration, washed with water, and dried.[1][6]

Quantitative Data Summary

The following table summarizes the effect of different catalysts, solvents, and temperatures on the yield of a specific Hantzsch thiazole synthesis, demonstrating the importance of optimizing these parameters.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneWaterReflux545
2SiW.SiO₂ (15)WaterReflux370
3NoneEthanolReflux460
4SiW.SiO₂ (15)EthanolReflux285
5SiW.SiO₂ (15)Ethanol/Water (1:1)652.590
6SiW.SiO₂ (15)MethanolReflux375
7SiW.SiO₂ (15)1-ButanolReflux3.565
8SiW.SiO₂ (15)2-PropanolReflux3.568

Data adapted from a study on the synthesis of new substituted Hantzsch thiazole derivatives.[4]

Visualizing the Workflow and Reaction Mechanism

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Start Start Reactants Combine α-Haloketone and Thioamide Start->Reactants Solvent Add Solvent Reactants->Solvent Heat Heat to Reflux Solvent->Heat TLC Monitor by TLC Heat->TLC Cool Cool Reaction TLC->Cool Neutralize Neutralize with Base Cool->Neutralize Filter Filter Product Neutralize->Filter Dry Dry Product Filter->Dry End End Dry->End End

Caption: A typical experimental workflow for the Hantzsch thiazole synthesis.

Plausible Reaction Mechanism

Hantzsch_Mechanism Reactants α-Haloketone + Thioamide Intermediate1 Thioether Intermediate Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Thiazole Product Intermediate2->Product Dehydration

Caption: A simplified representation of the Hantzsch thiazole synthesis mechanism.

References

Technical Support Center: Purification of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for the purification of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial purification strategy for crude this compound?

The most effective initial strategy depends on the nature and quantity of impurities. A general approach involves starting with the simplest method:

  • Acid-Base Extraction: This is highly effective for separating the acidic target compound from neutral or basic impurities.[1][2] The carboxylic acid can be dissolved in a basic aqueous solution (like sodium bicarbonate or sodium hydroxide), washed with an organic solvent (e.g., ethyl acetate, dichloromethane) to remove non-acidic impurities, and then re-precipitated by acidifying the aqueous layer.[1][2]

  • Recrystallization: If the crude product is a solid with relatively high purity (>90%), recrystallization is an excellent next step to achieve high purity. The choice of solvent is critical.[2]

  • Column Chromatography: This method is used when recrystallization fails or when impurities have similar polarities to the product.[3]

Q2: My compound oils out during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the compound comes out of solution above its melting point. Here are several troubleshooting steps:

  • Use a larger volume of solvent: The concentration of the compound might be too high.

  • Lower the crystallization temperature: After dissolving the compound, allow the solution to cool more slowly to room temperature first, and then place it in an ice bath or refrigerator.

  • Change the solvent system: Use a solvent pair. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Heating to clarify and then slow cooling can promote crystallization.[4] Common solvent mixtures include ethanol/water or ethyl acetate/hexane.[4][5]

  • Scratch the flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic glass fragments can serve as nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

Q3: I'm performing column chromatography, but my compound is streaking on the TLC plate and giving poor separation. How can I resolve this?

Streaking (or tailing) of carboxylic acids on silica gel columns is a common issue due to the acidic nature of the compound interacting strongly with the silica stationary phase.

To mitigate this, add a small amount of a modifying acid to the eluent.[6] This keeps the carboxylic acid in its protonated, less polar form, leading to sharper bands and better separation.[6]

  • Recommended Modifier: Add 0.1-1% acetic acid or formic acid to your mobile phase.[6]

  • Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol, both modified with a small percentage of acetic acid, is often effective.

Q4: What are the likely impurities I might encounter during the synthesis of this compound?

Impurities can originate from starting materials, intermediates, or side reactions.[7] Common impurities may include:

  • Unreacted Starting Materials: Such as 4-methoxythiobenzamide or ethyl bromopyruvate.

  • Neutral Byproducts: Arising from side reactions during the thiazole ring formation.

  • Related Carboxylic Acids: From oxidation or degradation of the starting materials or product.[7]

  • Residual Solvents: Solvents used in the reaction or initial workup.[7]

The purification strategy should be chosen based on the nature of these impurities.

Data Presentation: Purification Parameters

The following tables provide illustrative data for typical purification procedures. Optimal conditions for your specific sample may vary.

Table 1: Illustrative Recrystallization Solvent Screening

Solvent SystemSolubility (Hot)Solubility (Cold)Crystal QualityEstimated Recovery
EthanolHighModerateNeedlesModerate (~60%)
IsopropanolHighLowPlatesGood (~80%)
Ethyl AcetateModerateLowPrismsGood (~85%)
Ethanol/Water (9:1)HighVery LowFine NeedlesVery Good (~90%)
TolueneLowVery LowPoorLow (<40%)

Table 2: Example Eluent Systems for Column Chromatography

Eluent SystemModifierTypical Rf ValueSeparation Quality
Hexane:Ethyl Acetate (1:1)1% Acetic Acid~0.4Good for non-polar impurities
Dichloromethane:Methanol (95:5)0.5% Acetic Acid~0.3Good for polar impurities
Toluene:Acetone (7:3)1% Acetic Acid~0.5Alternative non-halogenated system

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude solid in a suitable organic solvent like ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake vigorously, venting frequently. The target compound will move to the aqueous layer as its sodium salt.

  • Separation: Allow the layers to separate. Collect the bottom aqueous layer.

  • Washing: Wash the organic layer with the basic solution one more time to ensure complete extraction. Combine the aqueous layers.

  • Back-Extraction: Wash the combined aqueous layers with fresh ethyl acetate to remove any remaining neutral impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the pH is approximately 2.[8] The pure carboxylic acid will precipitate out as a solid.[8]

  • Collection: Collect the solid precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water to remove inorganic salts and then dry it under a vacuum.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose an appropriate solvent or solvent system from screening (see Table 1). An ideal solvent dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven.

Protocol 3: Purification by Flash Column Chromatography
  • Eluent Selection: Determine the best eluent system using TLC analysis. Aim for an Rf value of 0.3-0.4 for the target compound.[9] Remember to add ~1% acetic acid to the eluent to prevent streaking.[6]

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen eluent.[9] Ensure the silica bed is compact and free of air bubbles.[9] Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If solubility is an issue, pre-adsorb the compound onto a small amount of silica gel (dry loading). Apply the sample evenly to the sand layer.

  • Elution: Carefully add the eluent to the column and apply pressure (using air or nitrogen) to begin elution. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

G start Crude Product Analysis (TLC, NMR) check_physical_state Is the product oily or a solid? start->check_physical_state check_purity Purity > 95%? check_impurities What is the nature of impurities? check_purity->check_impurities No recrystallize Recrystallization check_purity->recrystallize Yes check_physical_state->check_purity Solid trituration Trituration with non-polar solvent check_physical_state->trituration Oily acid_base Acid-Base Extraction check_impurities->acid_base Neutral/Basic Impurities column_chrom Column Chromatography (with acid modifier) check_impurities->column_chrom Similar Polarity Impurities end_product Pure Product recrystallize->end_product acid_base->recrystallize Precipitated solid column_chrom->end_product trituration->check_physical_state Re-assess

Caption: Troubleshooting workflow for purification of the target compound.

G cluster_impurities Common Impurity Types cluster_techniques Recommended Purification Technique neutral Neutral & Basic Impurities (e.g., byproducts, unreacted amide) acid_base Acid-Base Extraction neutral->acid_base Highly Effective acidic_polar Polar Acidic Impurities (e.g., related carboxylic acids) column_chrom Column Chromatography acidic_polar->column_chrom Highly Effective non_polar Non-Polar Impurities (e.g., unreacted starting materials) non_polar->column_chrom Effective recrystallize Recrystallization acid_base->recrystallize Followed by column_chrom->recrystallize Followed by

Caption: Relationship between impurity type and purification method.

References

identifying and minimizing side products in 2-aryl-thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of 2-aryl-thiazoles, primarily focusing on the Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis and what are its primary reactants?

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole rings. The reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-aryl-thiazoles, this typically involves an α-haloacetophenone and a thioamide bearing an aryl group. The overall reaction is known for being generally high-yielding and relatively simple to perform.[1][2][3]

Q2: What are the most common side products I might encounter during a 2-aryl-thiazole synthesis?

Several side products can form during the Hantzsch synthesis, leading to lower yields and purification challenges. The most common include:

  • Oxazoles: Formation of the corresponding oxazole can occur if the thioamide is contaminated with its amide analog.

  • Thioamide Dimers: Under certain conditions, particularly oxidative ones, thioamides can undergo self-condensation to form dimers or polymers.

  • Hydrolysis of α-haloketone: The α-haloketone starting material can hydrolyze to the corresponding α-hydroxyketone, which is unreactive in the thiazole-forming cyclization.

  • Regioisomers: When using N-substituted thioureas, two different isomers can be formed: a 2-(N-substituted amino)thiazole and a 3-substituted 2-imino-2,3-dihydrothiazole. The reaction conditions, particularly pH, can influence the ratio of these products.[4][5]

Q3: How can I monitor the progress of my reaction and identify potential side products?

Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. Multiple spots on the TLC plate at the end of the reaction may indicate the presence of side products or unreacted starting materials. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the final product and identifying impurities. Specific chemical shifts can help differentiate the desired thiazole from potential side products like oxazoles. High-Performance Liquid Chromatography (HPLC) can also be used for both qualitative and quantitative analysis of the reaction mixture.[3][6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 2-aryl-thiazoles and provides actionable solutions.

Problem 1: Low Yield of the Desired 2-Aryl-Thiazole

A low yield can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.

Potential Cause Troubleshooting Action Rationale
Impure Reactants Ensure the purity of the α-haloketone and thioamide. Purify starting materials if necessary (e.g., recrystallization of the α-haloketone).Impurities can lead to a variety of unwanted side reactions, consuming the reactants and reducing the yield of the desired product.
Incomplete Reaction Monitor the reaction closely using TLC. If starting materials are still present after the expected reaction time, consider extending the reaction time or increasing the temperature.The reaction may not have reached completion, leaving a significant portion of the reactants unconsumed.
Suboptimal Solvent Perform small-scale solvent screening to identify the optimal solvent for your specific substrates. Common solvents include ethanol, methanol, and butanol.[1][7]The solvent can significantly impact the reaction rate and the solubility of reactants and intermediates, thereby affecting the overall yield.
Incorrect Temperature Optimize the reaction temperature. While reflux is common, some reactions may benefit from lower or higher temperatures. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[7]Temperature affects the reaction kinetics. An inappropriate temperature can lead to decomposition or favor the formation of side products.
Hydrolysis of α-haloketone Use anhydrous solvents and ensure all glassware is thoroughly dried before use.The presence of water can lead to the hydrolysis of the α-haloketone to an unreactive α-hydroxyketone, thus lowering the yield.[7]

Problem 2: Presence of Significant Amounts of Oxazole Byproduct

The formation of an oxazole analog is a common issue, especially when using thioamides that may contain amide impurities.

Potential Cause Troubleshooting Action Rationale
Amide Impurity in Thioamide Use highly pure thioamide. If synthesizing the thioamide, ensure complete conversion from the corresponding amide.The amide can react with the α-haloketone in a similar manner to the thioamide, leading to the formation of an oxazole ring instead of a thiazole ring.
Reaction Conditions Favoring Oxazole Formation While less common, certain reaction conditions might favor the cyclization through the oxygen atom. Ensure the reaction is performed under conditions optimized for thiazole synthesis.The relative nucleophilicity of the sulfur and oxygen atoms can be influenced by the reaction environment.

Problem 3: Formation of Thioamide Dimers or Other Sulfur-Containing Impurities

The self-condensation of thioamides can lead to byproducts that are often difficult to separate from the desired thiazole.

Potential Cause Troubleshooting Action Rationale
Oxidative Conditions Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.Thioamides are susceptible to oxidation, which can lead to the formation of disulfide-linked dimers or other oxidized species.[4]
Inappropriate Reagents Avoid using strong oxidizing agents unless they are a required part of a specific synthetic protocol.The sulfur atom in the thioamide is easily oxidized.

Problem 4: Formation of Regioisomers with N-Substituted Thioureas

When using an N-substituted thiourea, the cyclization can occur through two different nitrogen atoms, leading to a mixture of isomers.

Potential Cause Troubleshooting Action Rationale
Acidic Reaction Conditions Control the pH of the reaction mixture. Neutral or slightly basic conditions generally favor the formation of the 2-(N-substituted amino)thiazole.Under acidic conditions, protonation of the thiourea can alter the nucleophilicity of the nitrogen atoms, leading to the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[4][5]
Structure of the N-substituent The steric and electronic properties of the substituent on the nitrogen can influence the regioselectivity.Bulky substituents may favor the formation of one isomer over the other due to steric hindrance.

Experimental Protocols

Protocol 1: General Synthesis of 2-Aryl-4-phenylthiazole with Minimized Side Products

This protocol provides a general method for the Hantzsch synthesis of a 2-aryl-4-phenylthiazole, incorporating best practices to minimize common side products.

Materials:

  • 2-Bromoacetophenone (1.0 eq)

  • Aryl thioamide (1.0 - 1.2 eq)

  • Anhydrous Ethanol

  • 5% Sodium Bicarbonate solution

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-bromoacetophenone in anhydrous ethanol.

  • Add the aryl thioamide to the solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Once the starting materials are consumed (typically after 2-4 hours), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate and stir.

  • The product will often precipitate. If it does, collect the solid by vacuum filtration and wash it with cold water and then a small amount of cold ethanol.

  • If no precipitate forms, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Purification of 2-Aryl-Thiazole by Recrystallization

Recrystallization is an effective method for purifying the solid 2-aryl-thiazole product and removing many common impurities.

Procedure:

  • Dissolve the crude 2-aryl-thiazole in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethanol/water).

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Data Presentation

The following tables summarize reported yields for the synthesis of 2-aryl-thiazoles under various conditions. Note that a direct quantitative comparison of side products is often not provided in the literature.

Table 1: Effect of Solvent on the Yield of Hantzsch Thiazole Derivatives [1]

EntrySolventTemperature (°C)Time (h)Yield (%)
1Water100550
2Ethanol78470
3Methanol654.565
41-Butanol117387
52-Propanol823.582
6Ethanol/Water (1:1)100387

Reaction conditions: 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and benzaldehyde.

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation [8]

EntryMethodTemperature (°C)TimeYield (%)
1Conventional Heating652-3 h79-90
2Ultrasonic IrradiationRoom Temperature15-25 min85-95

Reaction conditions: 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydes in the presence of a catalyst.

Visualizations

Figure 1: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactant_Prep Prepare/Purify α-Haloketone & Thioamide Mixing Mix Reactants in Solvent Reactant_Prep->Mixing 1. Add Heating Heat/Irradiate (Reflux or Microwave) Mixing->Heating 2. React Monitoring Monitor by TLC Heating->Monitoring 3. Check Neutralization Neutralize (e.g., NaHCO3) Monitoring->Neutralization 4. Quench Isolation Isolate Crude Product (Filtration or Extraction) Neutralization->Isolation 5. Isolate Purification Purify (Recrystallization or Chromatography) Isolation->Purification 6. Purify Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization 7. Analyze

Caption: A typical workflow for the Hantzsch synthesis of 2-aryl-thiazoles.

Figure 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield of 2-Aryl-Thiazole Check_Purity Check Reactant Purity (NMR, mp) Start->Check_Purity Purify_Reactants Purify Starting Materials Check_Purity->Purify_Reactants Impure Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Check_Purity->Check_Conditions Pure Purify_Reactants->Check_Conditions Optimize_Conditions Optimize Temp, Time, or Solvent Check_Conditions->Optimize_Conditions Suboptimal Check_TLC Analyze TLC Plate for Side Products Check_Conditions->Check_TLC Optimal Optimize_Conditions->Check_TLC Address_Side_Rxns Address Specific Side Reactions (see guide) Check_TLC->Address_Side_Rxns Side Products Present End Improved Yield Check_TLC->End No Side Products (Incomplete Reaction) Address_Side_Rxns->End

Caption: A decision tree for troubleshooting low yields in 2-aryl-thiazole synthesis.

Figure 3: Signaling Pathway of Main and Side Reactions

Reaction_Pathways Reactants α-Haloketone + Thioamide Main_Product 2-Aryl-Thiazole Reactants->Main_Product Desired Pathway (Hantzsch Synthesis) Side_Product_1 Oxazole Reactants->Side_Product_1 Amide Impurity Side_Product_2 Thioamide Dimer Reactants->Side_Product_2 Oxidative Conditions Side_Product_3 α-Hydroxyketone Reactants->Side_Product_3 Hydrolysis Side_Product_4 Regioisomer Reactants->Side_Product_4 Acidic Conditions (with N-subst. thiourea)

Caption: Competing reaction pathways in the Hantzsch thiazole synthesis.

References

stability issues of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid in solution. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, exposure to light (especially UV), temperature, the presence of oxidizing agents, and the choice of solvent. Thiazole rings can be susceptible to photodegradation, and the methoxy group can be a site for oxidative degradation.[1][2]

Q2: What are the visible signs of degradation of my this compound solution?

A2: Visual indicators of degradation may include a change in the color or clarity of the solution.[1] Analytically, degradation is observed as a decrease in the concentration of the parent compound and the appearance of new peaks in chromatograms (e.g., HPLC).[1]

Q3: How can I prevent the photodegradation of my compound in solution?

A3: To minimize photodegradation, it is crucial to limit light exposure. Store and handle solutions in amber-colored vials or wrap containers in aluminum foil.[1] For photosensitive experiments, work under low-light conditions or use light-blocking shields.

Q4: Are there any specific solvent impurities I should be concerned about?

A4: Yes, impurities in solvents, such as photosensitizers or dissolved oxygen, can accelerate degradation.[1] Using high-purity, HPLC-grade solvents and degassing them before use can help mitigate these effects. Purging solutions with an inert gas like nitrogen or argon can minimize photo-oxidation.[1]

Q5: How does pH affect the stability of this compound?

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound solutions.

Issue Potential Cause Recommended Action
Rapid decrease in compound concentration in solution, even when stored in the dark. Oxidative Degradation: Dissolved oxygen in the solvent can lead to oxidation, potentially at the methoxy group or the thiazole ring.[1][2]- Use de-gassed solvents. - Purge the solution and the headspace of the storage vial with an inert gas (e.g., nitrogen or argon). - Consider adding antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid, if compatible with your experimental system.[1]
Thermal Degradation: Elevated storage temperatures can accelerate degradation.- Store stock solutions and samples at recommended low temperatures (e.g., 2-8 °C or -20 °C). - Avoid repeated freeze-thaw cycles by preparing aliquots.
Appearance of unexpected peaks in HPLC analysis after light exposure. Photodegradation: The thiazole moiety is known to be photosensitive.[1]- Protect solutions from light at all times using amber vials or by wrapping containers in aluminum foil. - Include "dark controls" in your experiments by wrapping a parallel set of samples in foil to differentiate between thermal and photodegradation.[1]
Inconsistent analytical results between experiments. Inconsistent Sample Handling: Variations in light exposure, temperature, or time between sample preparation and analysis.- Standardize all sample handling procedures. - Prepare fresh solutions for each experiment whenever possible. - Ensure all samples are treated identically regarding light and temperature exposure.
Solvent Effects: Different solvents or solvent batches may have varying levels of impurities (e.g., peroxides, dissolved metals) that can catalyze degradation.- Use high-purity, HPLC-grade solvents from a reliable source. - Test new batches of solvents for peroxide content if oxidative degradation is suspected.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.

Objective: To assess the stability of the compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Incubate the stock solution at 60°C.

    • Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm) at room temperature. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Neutralize the acid and base hydrolysis samples before dilution. Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (60°C) stock->thermal photo Photolytic (UV light, RT) stock->photo sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc

Forced Degradation Experimental Workflow
Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to separate polar and non-polar degradants.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program (Example):

    Time (min) % Solvent B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at the λmax of the compound (to be determined by UV-Vis spectroscopy). A photodiode array (PDA) detector is useful for identifying peak purity.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

G cluster_system HPLC System cluster_method Method Parameters cluster_output Output hplc_system HPLC Pump Degasser Autosampler Column Oven PDA Detector column Column C18 (250x4.6mm, 5µm) hplc_system->column mobile_phase Mobile Phase A: 0.1% FA in H2O B: Acetonitrile gradient Gradient Elution detection Detection PDA @ λmax chromatogram Chromatogram detection->chromatogram peak_purity Peak Purity Data chromatogram->peak_purity

Stability-Indicating HPLC Method Overview

References

troubleshooting low bioactivity of synthesized 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low biological activity with synthesized 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Section 1: Synthesis, Purification, and Characterization

Q1: My synthesized this compound shows low or no bioactivity. Where should I begin troubleshooting?

A1: The most critical first step is to rigorously verify the identity, purity, and integrity of your synthesized compound. Low bioactivity is frequently traced back to issues with the compound itself rather than the biological assay. Follow a systematic approach starting with chemical analysis before re-evaluating biological experimental conditions.

Q2: What are the common synthetic routes, and what potential pitfalls should I be aware of?

A2: The most prevalent method is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide. For your specific compound, this typically involves reacting 4-methoxythiobenzamide with an α-halo pyruvic acid derivative (like ethyl bromopyruvate), followed by hydrolysis of the resulting ester.

  • Potential Pitfalls:

    • Side Reactions: Incomplete cyclization or the formation of isomeric byproducts can occur.

    • Starting Material Quality: The purity of the initial thioamide and α-haloketone is crucial. Impurities can carry through the synthesis.

    • Reaction Conditions: Hantzsch synthesis can be sensitive to temperature and pH. Non-optimal conditions can lead to low yields and increased impurity profiles.[2]

Q3: How can I definitively confirm the structure and purity of my compound?

A3: A combination of spectroscopic and chromatographic methods is essential for unambiguous confirmation.

  • Structural Confirmation:

    • ¹H and ¹³C NMR: Provides detailed information about the chemical structure, including the correct arrangement of protons and carbons on the thiazole and phenyl rings.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution MS (HRMS) can confirm the elemental composition.[4]

  • Purity Assessment:

    • HPLC: The primary method for assessing purity. A pure compound should show a single major peak.

    • Melting Point: A sharp melting point range is indicative of high purity. Impurities typically broaden and depress the melting point.[3]

    • TLC: A quick method to check for the presence of impurities, though less quantitative than HPLC.

Q4: What are the most likely impurities I should look for?

A4: Common impurities include:

  • Unreacted starting materials (e.g., 4-methoxythiobenzamide, ethyl bromopyruvate).

  • Synthetic intermediates that did not fully cyclize or hydrolyze.

  • Byproducts from side reactions.

  • Residual solvents from purification (e.g., ethanol, ethyl acetate, hexane), which can be toxic to cells in bioassays.

Section 2: Bioassay and Experimental Conditions

Q5: My compound's structure and purity (>95%) are confirmed, but the bioactivity is still low. What should I investigate next?

A5: Once compound integrity is verified, focus on the experimental conditions of the bioassay. The primary factors to investigate are compound solubility, stability, and its interaction with the assay components.

Q6: How does solubility impact bioactivity, and what can I do to improve it?

A6: Poor solubility is a major cause of low bioactivity. If the compound precipitates in the assay medium, its effective concentration at the target site will be much lower than intended.[5]

  • Solubility Assessment: First, visually inspect the assay medium after adding the compound. Look for any cloudiness or precipitate.

  • Improvement Strategies:

    • Co-solvents: Use a small percentage (typically <1%) of a biocompatible solvent like DMSO to aid dissolution. Be sure to run a vehicle control to ensure the solvent itself is not affecting the results.

    • pH Adjustment: The carboxylic acid moiety means the compound's solubility will be highly dependent on pH. Increasing the pH of the buffer can deprotonate the carboxylic acid, potentially increasing aqueous solubility.

    • Formulation: For in vivo studies, formulation with agents like cyclodextrins may be necessary.

Q7: Could my compound be degrading during the experiment?

A7: Yes, compound stability is a critical factor. Thiazole rings are generally stable, but the overall structure could be sensitive to certain conditions.

  • Factors Affecting Stability:

    • pH: Extreme pH values in the assay buffer can cause hydrolysis.

    • Temperature: Extended incubation at 37°C can lead to degradation.

    • Light: Some aromatic compounds are light-sensitive.

  • Troubleshooting: Analyze a sample of the compound that has been incubated under the exact assay conditions (time, temperature, medium) by HPLC to check for the appearance of degradation peaks.

Q8: The bioactivity of my compound is inconsistent between experiments. What could be the cause?

A8: Inconsistency often points to variability in experimental execution or materials.

  • Compound Preparation: Ensure the stock solution is fully dissolved and that dilutions are made accurately each time. Avoid repeated freeze-thaw cycles of stock solutions.

  • Assay Components: The activity of biological reagents like cells and enzymes can vary. Ensure cells are in the same growth phase and passage number for each experiment.

  • Serum Protein Binding: If using a cell-based assay with serum (e.g., FBS), your compound may bind to proteins like albumin. This reduces the free concentration of the compound available to act on the cells. Consider reducing the serum percentage or using a serum-free medium for a short duration, if possible.

Section 3: Biological Target and Mechanism

Q9: What are the known biological targets for this class of compounds?

A9: Derivatives of 2-(aryl)-1,3-thiazole-4-carboxylic acid have been investigated for several biological activities. The most prominent reported activities are:

  • Anticancer Activity: Some analogs act as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[6][7]

  • Anti-inflammatory Activity: Certain derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes.[4]

  • Antimicrobial and Antifungal Activity: The thiazole scaffold is present in many compounds with antimicrobial properties.[8][9][10]

Q10: I am not seeing activity in my general cytotoxicity assay. Does this mean the compound is inactive?

A10: Not necessarily. A general cytotoxicity assay (e.g., MTT, MTS) measures overall cell death or metabolic inhibition. If your compound has a specific mechanism of action that does not cause widespread cell death in the observed timeframe (e.g., it's cytostatic, not cytotoxic), you may not see a strong signal. Consider using an assay that is more specific to the expected target, such as a tubulin polymerization assay, a COX enzymatic assay, or a cell cycle analysis by flow cytometry.

Troubleshooting Workflows and Diagrams

Troubleshooting Low Bioactivity: A Decision-Making Workflow

G start Low Bioactivity Observed check_purity Step 1: Verify Compound Identity & Purity start->check_purity purity_ok Purity >95% and Structure Confirmed? check_purity->purity_ok re_synthesize Re-synthesize and/or Re-purify purity_ok->re_synthesize No check_assay Step 2: Evaluate Assay Conditions purity_ok->check_assay Yes re_synthesize->check_purity solubility_ok Is Compound Soluble in Assay Medium? check_assay->solubility_ok improve_sol Improve Solubility (e.g., co-solvent, pH) solubility_ok->improve_sol No stability_ok Is Compound Stable Under Assay Conditions? solubility_ok->stability_ok Yes improve_sol->check_assay modify_conditions Modify Conditions (e.g., time, buffer) stability_ok->modify_conditions No rethink_target Step 3: Re-evaluate Biological Target & Assay stability_ok->rethink_target Yes modify_conditions->check_assay assay_specific Use Target-Specific Assay (e.g., Enzyme Inhibition, Cell Cycle Analysis) rethink_target->assay_specific inactive Conclusion: Compound has low intrinsic activity for this target assay_specific->inactive

Caption: A workflow for troubleshooting low bioactivity.

Simplified Hantzsch Synthesis Pathway

Hantzsch cluster_reactants Starting Materials A 4-Methoxythiobenzamide Intermediate Cyclization/ Condensation A->Intermediate B Ethyl Bromopyruvate B->Intermediate Product 2-(4-methoxyphenyl)-1,3-thiazole- 4-carboxylic acid ethyl ester Intermediate->Product Final_Product Final Product: 2-(4-methoxyphenyl)-1,3-thiazole- 4-carboxylic acid Product->Final_Product Hydrolysis (e.g., NaOH)

Caption: Hantzsch synthesis of the target compound.

Potential Mechanism: Inhibition of Tubulin Polymerization

Tubulin_Pathway Compound 2-(4-methoxyphenyl)-1,3-thiazole- 4-carboxylic acid Microtubules Microtubule Assembly Compound->Microtubules Inhibits Tubulin α/β-Tubulin Dimers Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis (Cell Death) CellCycleArrest->Apoptosis

Caption: Potential anticancer mechanism of action.

Data & Protocols

Table 1: Physicochemical Properties
PropertyValueSource/Note
Molecular Formula C₁₁H₉NO₃SN/A
Molecular Weight 235.26 g/mol N/A
CAS Number 54001-16-0[11]
Appearance Solid
Predicted LogP ~2.5 - 3.0Calculated value; indicates moderate lipophilicity.
pKa ~3.5 - 4.5Estimated for the carboxylic acid group.
Table 2: Example Bioactivity of Related Thiazole Derivatives
Compound ClassTarget/Cell LineReported IC₅₀Reference
2-Aryl-thiazolidine-4-carboxylic acid amidesProstate Cancer Cells0.7 - 1.0 µM[6]
2-Aryl-thiazolidine-4-carboxylic acid amidesMelanoma Cells1.8 - 2.6 µM[6]
SMART compounds (Thiazole-based)Melanoma & Prostate CancerLow nM range[6][7]
Thiazole carboxamide derivativesCOX-2 Enzyme0.11 - 0.25 µM[4]

Experimental Protocols

Protocol 1: Synthesis via Hantzsch Reaction (Illustrative)

Objective: To synthesize Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate.

Materials:

  • 4-methoxythiobenzamide (1 equiv)

  • Ethyl bromopyruvate (1.1 equiv)

  • Ethanol (solvent)

Procedure:

  • Dissolve 4-methoxythiobenzamide in ethanol in a round-bottom flask.

  • Add ethyl bromopyruvate dropwise to the solution while stirring.

  • Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture carefully with a saturated solution of sodium bicarbonate. The product may precipitate.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

Note: The final carboxylic acid is obtained by hydrolyzing this ester, typically by heating with NaOH in an aqueous/alcoholic solution, followed by acidic workup.

Protocol 2: Purification by Recrystallization

Objective: To purify the crude synthesized product.

Procedure:

  • Select an appropriate solvent or solvent system. For a compound like this, a system such as ethanol/water or ethyl acetate/hexane is a good starting point. The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolve the crude product in the minimum amount of boiling solvent.

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to remove all traces of solvent.

Protocol 3: Solubility Assessment in Assay Medium

Objective: To determine the approximate solubility of the compound under assay conditions.

Procedure:

  • Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 50 mM).

  • Prepare serial dilutions of the compound in the exact biological assay buffer (e.g., DMEM + 10% FBS) to achieve a range of final concentrations (e.g., 200 µM, 100 µM, 50 µM, 10 µM). Ensure the final DMSO concentration is constant and non-toxic (e.g., 0.5%).

  • Incubate the dilutions under standard assay conditions (e.g., 37°C for 1 hour).

  • Visually inspect each tube/well for any signs of precipitation or cloudiness against a dark background.

  • (Optional) For a more quantitative measure, centrifuge the samples and measure the concentration of the compound remaining in the supernatant via HPLC or UV-Vis spectroscopy. The highest concentration at which no precipitate is observed is the approximate kinetic solubility limit.

References

optimizing reaction conditions for the synthesis of thiazole carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of thiazole carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare thiazole carboxylic acids?

A1: Several reliable methods exist, with the choice depending on the available starting materials and desired substitution pattern. Key routes include:

  • Hantzsch Thiazole Synthesis: A classic and versatile method involving the condensation of an α-haloketone with a thioamide.[1][2][3]

  • Oxidation of Thiazole Precursors: This involves the oxidation of a pre-formed thiazole ring bearing an oxidizable functional group, such as a hydroxymethyl or aldehyde group, to the corresponding carboxylic acid.[4]

  • From L-Cysteine: A route that utilizes L-cysteine hydrochloride and formaldehyde as starting materials to construct the thiazole ring, followed by oxidation and hydrolysis.[5]

  • Hydrolysis of Thiazole Esters: This is a common final step where a thiazole ester is hydrolyzed, typically under basic conditions, to yield the carboxylic acid.[5][6][7]

Q2: How can I improve the yield of my Hantzsch thiazole synthesis?

A2: Low yields in the Hantzsch synthesis can often be attributed to several factors.[1] To improve your yield, consider the following:

  • Reactant Purity: Ensure the high purity of your α-haloketone and thioamide, as impurities can lead to side reactions.[1]

  • Solvent Selection: The choice of solvent is crucial. Alcohols like ethanol or methanol are commonly used.[2] It is advisable to perform small-scale solvent screening to find the optimal one for your specific substrates.[1]

  • Temperature Control: Reaction temperatures can vary. While conventional heating often requires reflux, microwave-assisted synthesis can shorten reaction times and may be performed at specific temperatures.[1]

  • Reaction Conditions: For N-monosubstituted thioureas, acidic conditions can influence the regioselectivity of the reaction, potentially leading to a mixture of isomers.[8]

Q3: What are the best practices for purifying thiazole carboxylic acids?

A3: Purification can be challenging due to the amphoteric nature of the product. A common and effective method involves the following steps:

  • Extraction: Dissolve the crude product in an aqueous alkali solution (like sodium hydroxide) and perform an extraction with an organic solvent (e.g., diethyl ether) to remove neutral and basic impurities.[9]

  • Acidification: Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH below the pKa of the carboxylic acid, which will cause the product to precipitate.[5][6][9]

  • Filtration/Extraction: The precipitated solid can be collected by filtration.[4] Alternatively, the acidified aqueous solution can be extracted with an organic solvent like ethyl acetate.[6]

  • Recrystallization: The crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incorrect reaction temperature. 2. Decomposition of starting materials. 3. Inactive catalyst or reagents. 4. Presence of water in anhydrous reactions.1. Optimize the reaction temperature by performing small-scale trials at different temperatures.[1] 2. Check the stability of your reactants, especially the thioamide, under the reaction conditions.[1] 3. Use fresh or properly stored reagents and catalysts. 4. Ensure the use of anhydrous solvents and a dry reaction setup.[1]
Formation of Multiple Products/Isomers 1. Lack of regioselectivity in the cyclization step. 2. Side reactions due to impurities. 3. Reaction conditions favoring alternative pathways.1. In Hantzsch synthesis with unsymmetrical thioureas, consider adjusting the pH; acidic conditions can alter the regioselectivity.[8] 2. Purify starting materials before the reaction.[1] 3. Carefully control reaction parameters like temperature and reaction time.
Difficulty in Product Isolation 1. Product is soluble in the reaction mixture. 2. Emulsion formation during workup. 3. Product is an oil instead of a solid.1. After acidification, cool the solution in an ice bath to promote precipitation.[4][6] 2. Add brine to the aqueous layer to break up emulsions during extraction.[6] 3. If the product is an oil, try triturating with a non-polar solvent like hexanes to induce solidification.
Incomplete Hydrolysis of Ester 1. Insufficient reaction time or temperature. 2. Inadequate amount of base. 3. Sterically hindered ester.1. Monitor the reaction by TLC until the starting material is consumed. Increase the reflux time or temperature if necessary.[6] 2. Use a sufficient excess of the hydrolyzing agent (e.g., NaOH or LiOH).[6] 3. For hindered esters, stronger hydrolytic conditions or alternative methods may be required.[10]

Data Presentation: Reaction Conditions for Thiazole Carboxylic Acid Synthesis

Table 1: Oxidation of Thiazole Precursors

Starting Material Oxidizing Agent Acid Temperature (°C) Time (h) Yield (%) Reference
4-Hydroxymethylthiazole70% Nitric AcidSulfuric Acid77594.5[4]
4-Methylthiazole70% Nitric AcidSulfuric Acid85571[4]
4-DichloromethylthiazoleNitric AcidSulfuric Acid851685.5[4]

Table 2: Hydrolysis of Thiazole Esters

Starting Ester Base Solvent Temperature Time (h) Yield (%) Reference
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylateNaOH or LiOHMethanol or Ethanol/WaterRefluxSeveralNot specified[6]
Methyl thiazole-4-carboxylate10% aq. NaOHWaterReflux195.6[5]
Methyl thiazole-4-carboxylate10% aq. NaOHWaterReflux189.4[5]

Experimental Protocols

Protocol 1: Synthesis of Thiazole-4-carboxylic acid via Oxidation of 4-Hydroxymethylthiazole [4]

  • Reaction Setup: To a mixture of concentrated sulfuric acid (6.22 g) and water (3 g), add 4-hydroxymethylthiazole (2.31 g, 0.02 mol).

  • Oxidation: Add 70% nitric acid (4.35 g) to the mixture.

  • Heating: Heat the reaction mixture to reflux at a bath temperature of 77°C for 5 hours. A vigorous evolution of gas will be observed initially.

  • Workup:

    • Cool the resulting clear solution and dilute it with 6 ml of water.

    • Adjust the pH of the solution to 2 by adding concentrated ammonium hydroxide.

    • Cool the solution at 5°C for 48 hours to allow the product to precipitate.

  • Isolation:

    • Filter the solid product.

    • Wash the solid with ice-cold water (5 x 1.5 ml).

    • Dry the product to obtain thiazole-4-carboxylic acid.

Protocol 2: Synthesis of Thiazole-4-carboxylic acid via Hydrolysis of Methyl thiazole-4-carboxylate [5]

  • Reaction Setup: In a 100mL three-necked flask, combine methyl thiazole-4-carboxylate (2.0 g, 0.014 mol) and 10% aqueous sodium hydroxide solution (12 mL, 0.03 mol).

  • Heating: Heat the mixture to reflux for 1 hour.

  • Workup:

    • Cool the reaction mixture.

    • Acidify the solution to a pH of 3 by adding 6 mol/L HCl solution, which will cause a solid to precipitate.

  • Isolation:

    • Filter the precipitated solid.

    • Wash the solid with a small amount of water.

    • Dry the product to obtain thiazole-4-carboxylic acid.

Visualizations

experimental_workflow cluster_oxidation Oxidation Route cluster_hydrolysis Hydrolysis Route start1 4-Substituted Thiazole (e.g., -CH2OH, -CHO) process1 Oxidation (e.g., HNO3/H2SO4) start1->process1 product1 Thiazole Carboxylic Acid process1->product1 start2 Thiazole Ester process2 Base Hydrolysis (e.g., NaOH, reflux) start2->process2 intermediate Carboxylate Salt process2->intermediate process3 Acidification (e.g., HCl) intermediate->process3 product2 Thiazole Carboxylic Acid process3->product2

Caption: General synthetic workflows for thiazole carboxylic acids.

troubleshooting_low_yield cluster_reactants Reactant Issues cluster_conditions Reaction Conditions cluster_workup Workup & Purification start Low Yield Observed purity Check Reactant Purity start->purity Impure materials? stability Verify Thioamide Stability start->stability Decomposition? temp Optimize Temperature start->temp Suboptimal temp? solvent Screen Solvents start->solvent Poor solubility? time Adjust Reaction Time start->time Incomplete reaction? ph Ensure Correct pH for Precipitation start->ph Product loss? purity->stability temp->solvent solvent->time extraction Optimize Extraction Protocol ph->extraction

Caption: Troubleshooting logic for low reaction yields.

References

Technical Support Center: Overcoming Solubility Challenges with 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound affecting its solubility?

A1: this compound is a solid organic compound with a molecular weight of 235.26 g/mol .[1] Its structure contains a carboxylic acid group, which is critical for its solubility profile. As a carboxylic acid, its aqueous solubility is highly pH-dependent. At acidic or neutral pH, the carboxylic acid group is largely protonated, making the molecule less polar and thus poorly soluble in water. At basic pH, the carboxylic acid deprotonates to form a carboxylate salt, which is significantly more polar and, therefore, more soluble in aqueous solutions. The predicted XlogP value of 2.2 suggests a degree of lipophilicity, which can contribute to low aqueous solubility.

Q2: I am having trouble dissolving the compound in my aqueous assay buffer. What is the first step I should take?

A2: The recommended first step is to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for this compound and is compatible with most biological assays at low final concentrations.[1][2] Aim for a high-concentration stock (e.g., 10-50 mM) to minimize the volume of organic solvent added to your aqueous assay medium.

Q3: My compound dissolves in DMSO, but precipitates when I dilute it into my cell culture medium or buffer. What should I do?

A3: This phenomenon, known as "crashing out," is common for hydrophobic compounds. It occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. Here are several strategies to overcome this:

  • Lower the Final Concentration: The simplest solution is to reduce the final working concentration of the compound in your assay.

  • Optimize Dilution Technique: Add the DMSO stock solution to your pre-warmed (e.g., 37°C) aqueous buffer or media dropwise while vortexing or stirring. Never add the aqueous solution to the DMSO stock.[3]

  • Use Serial Dilutions: Instead of a single large dilution, perform a series of smaller dilutions in the assay medium to gradually decrease the solvent concentration.

  • Maintain a Low Final DMSO Concentration: Keep the final percentage of DMSO in your assay as low as possible, ideally below 0.5%, and always include a vehicle control (media with the same percentage of DMSO) in your experiments.[1][2]

Q4: Can I use pH adjustment to increase the solubility of this compound?

A4: Yes, pH adjustment is a highly effective method for this compound due to its carboxylic acid group. By increasing the pH of the aqueous solution, you can deprotonate the carboxylic acid to form a more soluble salt. A solution with a pH of 9.0 is expected to significantly increase solubility. You can achieve this by preparing your stock solution in a dilute basic solution like 0.1 M NaOH before diluting it into your final assay buffer. It is crucial to check the final pH of your working solution and adjust it if necessary, ensuring it is compatible with your assay system (e.g., cell viability).

Q5: Are there other solubilizing agents I can use?

A5: Yes, if DMSO and pH adjustment are not sufficient or compatible with your assay, you can consider the following options:

  • Co-solvents: Besides DMSO, other co-solvents like ethanol or polyethylene glycol 400 (PEG 400) can be used.[4][5] It is essential to determine the maximum tolerated concentration of these solvents for your specific cell line or assay system.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 20 can form micelles that encapsulate the compound, increasing its apparent solubility.[2] These are typically used at low concentrations (0.01% - 0.1%).

  • Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6][7]

Troubleshooting Guides

Issue 1: The compound will not dissolve in 100% DMSO.

This is uncommon but can happen if the compound is in a highly stable crystalline form.

Start Compound insoluble in 100% DMSO Step1 Gentle Warming (to 37°C) Start->Step1 Try Step2 Sonication (briefly) Step1->Step2 If still insoluble End_Success Compound Dissolved Step1->End_Success Success Step3 Try Alternative Solvent (e.g., DMF, NMP) Step2->Step3 If still insoluble Step2->End_Success Success Step3->End_Success Success End_Fail Consider Synthesis of a More Soluble Analog Step3->End_Fail If all fail

Caption: Workflow for addressing insolubility in DMSO.

Issue 2: The compound precipitates in the assay plate over time (e.g., after several hours in an incubator).

This can be due to temperature changes, pH shifts from cellular metabolism, or interactions with media components.

Start Delayed Precipitation in Assay Plate Check1 Is final concentration too high? Start->Check1 Check2 Is the media pH stable? Check1->Check2 No Solution1 Lower the working concentration Check1->Solution1 Yes Check3 Are there interactions with serum proteins? Check2->Check3 Yes Solution2 Use a buffered solution (e.g., HEPES) or change media more frequently Check2->Solution2 No Solution3 Decrease serum percentage or use serum-free media Check3->Solution3 Yes End_Success Precipitation Resolved Solution1->End_Success Solution2->End_Success Solution3->End_Success

Caption: Troubleshooting delayed compound precipitation.

Data Presentation

The following tables summarize estimated solubility and typical working concentrations of excipients. Note: These are starting points; experimental determination is recommended.

Table 1: Estimated Solubility of this compound

Solvent/BufferEstimated SolubilityRationale and Notes
Water (pH 5-6)Very Low (<0.1 mg/mL)The carboxylic acid is protonated and the molecule is largely non-polar.
PBS (pH 7.4)Low (0.1-0.5 mg/mL)Partial deprotonation of the carboxylic acid increases polarity and solubility.
Basic Buffer (pH 9.0)Moderate to HighComplete deprotonation to the carboxylate salt form significantly increases solubility.
DMSOHigh (>50 mg/mL)A polar aprotic solvent effective at dissolving a wide range of organic molecules.
EthanolModerate (1-10 mg/mL)A polar protic solvent that can solubilize the compound.

Table 2: Typical Final Assay Concentrations for Solubility Enhancers

EnhancerTypeTypical Final ConcentrationConsiderations
DMSOCo-solvent≤ 0.5% (v/v)Cell line dependent toxicity. Always include a vehicle control.[1][2]
EthanolCo-solvent≤ 0.5% (v/v)Can affect enzyme activity and cell viability.[4][5]
PEG 400Co-solvent0.1% - 2% (v/v)Generally well-tolerated by cells.[4]
Tween® 80Surfactant0.01% - 0.1% (v/v)Use above the Critical Micelle Concentration (CMC). Can interfere with some protein assays.[2]
HP-β-CDCyclodextrin1-10 mMCan be used to create a stock solution of the inclusion complex in an aqueous buffer.[6][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh 2.35 mg of this compound.

  • Dissolution: Transfer the solid to a sterile vial. Add 1 mL of high-purity, anhydrous DMSO.

  • Solubilization: Vortex the vial for 1-2 minutes. If necessary, gently warm the solution to 37°C or briefly sonicate until all solid is dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Based Solubilization for Aqueous Stock Preparation

  • Weighing: Weigh the desired amount of the compound.

  • Initial Dissolution: Add a small volume of 0.1 M NaOH dropwise while stirring until the compound fully dissolves, forming the sodium salt.

  • Buffering: Add your desired aqueous buffer (e.g., PBS) to reach the final volume.

  • pH Adjustment: Check the final pH of the solution and adjust to a level compatible with your assay (e.g., 7.4 - 8.0) using dilute HCl or NaOH. Be aware that lowering the pH may cause precipitation if the solubility limit is exceeded.

  • Sterilization: Filter-sterilize the final solution through a 0.22 µm filter.

Protocol 3: Preparation of a Working Solution in Cell Culture Media

This protocol describes the preparation of a 10 µM working solution from a 10 mM DMSO stock.

cluster_0 Preparation of Working Solution A Thaw 10 mM DMSO stock solution at RT C Prepare Intermediate Dilution: Add 10 µL of 10 mM stock to 990 µL of warm medium A->C B Pre-warm cell culture medium to 37°C B->C D Vortex gently (Intermediate concentration: 100 µM) C->D E Prepare Final Working Solution: Add 100 µL of 100 µM intermediate to 900 µL of warm medium D->E F Final Concentration: 10 µM Final DMSO: 0.1% E->F G Use immediately in assay F->G

Caption: Workflow for preparing a working solution.

References

Technical Support Center: Addressing Inconsistencies in the Biological Testing of Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistencies during the biological testing of thiazole compounds. Thiazole-containing molecules are a prevalent scaffold in medicinal chemistry, but they can present unique challenges in biological assays.[1][2][3][4] This guide aims to provide solutions to common problems to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, providing potential causes and actionable troubleshooting steps.

Issue 1: Inconsistent IC50 Values and Poor Reproducibility

Q1: My thiazole compound shows highly variable IC50 values across repeat experiments. What could be the cause?

A1: Inconsistent IC50 values are a frequent challenge and can arise from several factors. For thiazole compounds, key areas to investigate include:

  • Compound Stability: Thiazole derivatives can be unstable in aqueous solutions and cell culture media over time.[5] Degradation can lead to a lower effective concentration of the active compound, resulting in fluctuating IC50 values.

  • Solubility Issues: Poor solubility can lead to precipitation of the compound in the assay medium, especially at higher concentrations.[6] This will result in an inaccurate final concentration and inconsistent biological effects.

  • Biological Variability: Inherent biological variations in cell-based assays, such as cell passage number, density, and metabolic state, can significantly influence the cellular response to a compound.[5]

Potential Cause Troubleshooting Step
Compound Instability Prepare fresh dilutions from a frozen stock solution for each experiment.[5] Assess compound stability in your specific assay medium over the experiment's duration using methods like HPLC.
Poor Solubility Visually inspect for precipitation. Use a co-solvent like DMSO, ensuring the final concentration is low (typically <0.5%) and consistent across all wells.[6] Consider advanced solubilization techniques if necessary.[6]
Cellular Variability Maintain a consistent cell passage number and ensure cells are in the logarithmic growth phase with high viability (>95%).[5] Use an automated cell counter for accurate and consistent seeding.[5]
Issue 2: Promising Primary Screen "Hit" Not Confirmed in Secondary Assays

Q2: My thiazole compound was active in a primary high-throughput screen (HTS), but I cannot confirm its activity in secondary or orthogonal assays. Why is this happening?

A2: This is a classic sign of a "false positive" hit, a common occurrence with certain chemical scaffolds. Thiazole-containing compounds, particularly 2-aminothiazoles, are recognized as Pan-Assay Interference Compounds (PAINS) or "frequent hitters".[1][5] This means they can interfere with assay technologies in a non-specific manner.

Potential Causes of False Positives:

  • Compound Aggregation: At higher concentrations, small molecules can form colloidal aggregates that non-specifically inhibit enzymes or disrupt cell membranes.[1][5]

  • Assay Interference: Thiazoles can directly interfere with the assay signal, such as fluorescence or absorbance readouts.[5][7][8]

  • Reactivity: Some thiazole derivatives are chemically reactive and can covalently modify proteins or other assay components, leading to non-specific inhibition.[5][7]

  • Redox Activity: Thiazoles can be redox-active, interfering with assays that rely on redox-sensitive probes.[5][7]

False_Positive_Workflow start Primary Screen Hit check_aggregation Check for Aggregation (e.g., add detergent) start->check_aggregation check_interference Assess Assay Interference (e.g., autofluorescence, redox activity) check_aggregation->check_interference No Aggregation false_positive Likely False Positive check_aggregation->false_positive Aggregation Observed orthogonal_assay Perform Orthogonal Assay (different detection method) check_interference->orthogonal_assay No Interference check_interference->false_positive Interference Observed confirm_target Confirm Target Engagement (e.g., thermal shift, SPR) orthogonal_assay->confirm_target Activity Confirmed orthogonal_assay->false_positive Activity Not Confirmed valid_hit Validated Hit confirm_target->valid_hit Target Engagement Confirmed confirm_target->false_positive No Target Engagement

Caption: Workflow for validating a primary screen hit.

Issue 3: Interference with Fluorescence-Based Assays

Q3: I am observing inconsistent results in my fluorescence-based assay when using a thiazole compound. What could be the problem?

A3: Thiazole compounds are known to interfere with fluorescence-based assays in several ways.[5]

Type of Interference Troubleshooting Step
Autofluorescence Measure the fluorescence of your compound alone at the assay's excitation and emission wavelengths. If it is fluorescent, consider a non-fluorescent assay format.[5]
Fluorescence Quenching Add your compound to a solution of the fluorescent probe to see if the signal is diminished.[5]
Light Scattering Visually inspect for compound precipitation. Centrifuge the plate before reading to pellet any precipitate.[5]
Issue 4: False Positives in Cell Viability Assays (e.g., MTT)

Q4: My thiazole compound shows potent cytotoxicity in an MTT assay, but this is not replicated in other viability assays. What is happening?

A4: Thiazole compounds can chemically reduce the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its formazan product, mimicking the activity of cellular reductases.[5] This leads to a false-positive signal, suggesting cell viability when the compound may not be cytotoxic.

To test for direct MTT reduction, perform the assay in the absence of cells.

  • Prepare serial dilutions of your thiazole compound in cell-free culture medium.

  • Add the dilutions to the wells of a 96-well plate.

  • Include a vehicle control (medium with DMSO) and a medium-only blank.

  • Add MTT solution to each well as you would in the cellular assay.

  • Incubate for 2-4 hours at 37°C.

  • Add solubilization solution and read the absorbance.

An increase in absorbance in the presence of the compound indicates direct reduction of MTT and a false-positive result.[5]

Issue 5: Metabolic Instability and Formation of Reactive Metabolites

Q5: I am concerned about the metabolic stability of my thiazole compound and potential toxicity. How can I assess this?

A5: Drugs containing thiazole and aminothiazole groups can be metabolized by cytochrome P450 (CYP) enzymes to form reactive metabolites.[9][10][11][12] These metabolites can covalently modify cellular macromolecules, leading to toxicity.[9][10][11]

Thiazole_Metabolism Thiazole Thiazole-containing Drug CYP450 Cytochrome P450 (e.g., CYP3A4) Thiazole->CYP450 ReactiveMetabolites Reactive Metabolites (e.g., Epoxide, S-oxide) CYP450->ReactiveMetabolites Oxidation Macromolecules Cellular Macromolecules (Proteins, DNA) ReactiveMetabolites->Macromolecules Covalent Modification CovalentAdducts Covalent Adducts Macromolecules->CovalentAdducts Toxicity Toxicity / Adverse Reactions CovalentAdducts->Toxicity

Caption: Bioactivation of thiazole compounds by CYP450 enzymes.

Assessment of Metabolic Stability:

  • Microsomal Stability Assay: Incubate the thiazole compound with liver microsomes (which contain CYP enzymes) and measure the disappearance of the parent compound over time using LC-MS/MS.

  • Hepatocyte Stability Assay: A more comprehensive in vitro model using primary hepatocytes to assess metabolism.

  • Reactive Metabolite Trapping: Use trapping agents like glutathione (GSH) in microsomal incubations to detect the formation of reactive electrophilic metabolites.

Experimental Protocols

Protocol 1: Aggregation Detection using Non-ionic Detergents

Objective: To determine if the observed biological activity of a thiazole compound is due to non-specific aggregation.

Methodology:

  • Perform your standard biological assay (e.g., enzyme inhibition assay).

  • Run a parallel assay that includes a low concentration of a non-ionic detergent, such as 0.01-0.1% Triton X-100, in the assay buffer.[5]

  • Compare the dose-response curves of your thiazole compound in the presence and absence of the detergent.

Interpretation: A significant rightward shift in the IC50 curve or a substantial reduction in inhibitory activity in the presence of the detergent strongly suggests that the compound's activity is mediated by aggregation.[5]

Protocol 2: Thermal Shift Assay (TSA) for Target Engagement

Objective: To confirm direct binding of a thiazole compound to its putative protein target, especially when other assays are problematic.

Methodology:

  • Mix the target protein with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Add the thiazole compound or vehicle control to the protein-dye mixture.

  • Gradually increase the temperature of the samples and monitor fluorescence using a real-time PCR instrument.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

Interpretation: Ligand binding stabilizes the protein, resulting in an increase in the Tm. A shift in the melting curve to a higher temperature in the presence of the thiazole compound indicates direct binding to the target protein.[8]

Data Presentation

Table 1: Troubleshooting Summary for Common Assay Interferences
Assay Type Potential Thiazole-Related Issue Recommended Action
Fluorescence Intensity Autofluorescence, quenching, light scattering.[5]Run compound-only controls; consider orthogonal assays (e.g., absorbance, TR-FRET).
MTT/XTT/WST Direct chemical reduction of tetrazolium dyes.[5]Use a cell-free control; confirm with a non-tetrazolium assay (e.g., CellTiter-Glo®, Crystal Violet).
Luciferase Reporter Direct enzyme inhibition or stabilization.Perform a counter-screen with purified luciferase enzyme.
ELISA/HTRF Non-specific binding to antibodies or surfaces.Vary blocking agents; confirm with an alternative binding assay (e.g., SPR).
Redox-based Assays Redox cycling of the thiazole compound.[5][7]Use counter-screens with known redox-cycling agents.[5]

References

Technical Support Center: Refining Spectroscopic Analysis of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the spectroscopic analysis of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid (Empirical Formula: C₁₁H₉NO₃S, Molecular Weight: 235.26 g/mol )[1].

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from various spectroscopic analyses. These values are based on data from structurally similar compounds and theoretical predictions.

Table 1: Predicted ¹H NMR Spectral Data Solvent: DMSO-d₆

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
COOH > 12.0 Broad Singlet - Chemical shift is concentration-dependent and the proton readily exchanges with D₂O.[2][3]
Thiazole H-5 8.0 - 8.5 Singlet - The specific position on the thiazole ring can vary. Protons on thiazole rings typically appear between 7.27 and 8.77 ppm.[4]
Phenyl H-2', H-6' 7.8 - 8.0 Doublet 8.0 - 9.0 Protons ortho to the thiazole group.
Phenyl H-3', H-5' 7.0 - 7.2 Doublet 8.0 - 9.0 Protons ortho to the methoxy group.

| OCH₃ | ~3.8 | Singlet | - | Methoxy group protons on similar molecules resonate around 55.4-55.8 ppm.[5] |

Table 2: Predicted ¹³C NMR Spectral Data Solvent: DMSO-d₆

Carbon Assignment Chemical Shift (δ, ppm) Notes
C=O (Carboxylic Acid) 165 - 175 The carbonyl carbon of a carboxylic group is typically in this range.[2]
C-2 (Thiazole) 160 - 170 Carbon attached to two heteroatoms (N and S).
C-4 (Thiazole) 145 - 155 Carbon attached to the carboxylic acid group.
C-5 (Thiazole) 115 - 125
C-1' (Phenyl) 125 - 130 Quaternary carbon attached to the thiazole ring.
C-2', C-6' (Phenyl) 128 - 132
C-3', C-5' (Phenyl) 114 - 118 Carbons ortho to the methoxy group are shielded.
C-4' (Phenyl) 158 - 162 Quaternary carbon attached to the methoxy group.

| OCH₃ | 55 - 56 | Methoxy carbons in similar structures are found in this region.[6] |

Table 3: Key FT-IR Vibrational Frequencies Sample State: Solid (KBr pellet or ATR)

Functional Group Wavenumber (cm⁻¹) Intensity / Shape Notes
O-H (Carboxylic Acid) 2500 - 3300 Very Broad Overlaps with C-H stretching region due to hydrogen bonding.[7]
C-H (Aromatic) 3000 - 3100 Medium-Sharp Typically at a slightly higher frequency than aliphatic C-H stretches.[7]
C=O (Carboxylic Acid) 1700 - 1725 Strong, Sharp Conjugation with the thiazole ring may shift this to the lower end of the range.
C=N (Thiazole Ring) 1610 - 1635 Medium Characteristic of imine stretching within the heterocyclic ring.[8]
C=C (Aromatic Ring) 1585 - 1600, 1400 - 1500 Medium to Strong Multiple bands are expected for the aromatic rings.

| C-O (Methoxy Ether) | 1240 - 1260 (asymmetric) | Strong | A second symmetric stretch is expected around 1020-1040 cm⁻¹. |

Table 4: Mass Spectrometry & UV-Visible Spectroscopy Data

Analysis Parameter Expected Value Notes
Mass Spectrometry Molecular Ion [M]⁺ or [M+H]⁺ m/z 235 or 236 High-resolution mass spectrometry (HRMS) should confirm the C₁₁H₉NO₃S formula.
Key Fragments m/z 190, 134 Corresponds to loss of -COOH (45 Da) and subsequent loss of the thiazole sulfur and carbon (56 Da).

| UV-Vis Spectroscopy | λ_max | 300 - 350 nm | The exact maximum is solvent-dependent. The extensive conjugated system of the molecule results in absorption in the UV-A range. Carboxylic acids alone absorb around 210 nm.[9] |

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: Why is my ¹H NMR spectrum showing broad or poorly resolved peaks?

A1: Poor resolution can stem from several factors related to sample preparation and instrument calibration.

  • Shimming: The magnetic field homogeneity may be poor. Perform manual or automated shimming on the sample.

  • Sample Concentration: The sample may be too concentrated, leading to aggregation and peak broadening. Try diluting the sample. Conversely, a sample that is too dilute will have a poor signal-to-noise ratio. A concentration of 5-10 mg in 0.7 mL of solvent is a good starting point.

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. If suspected, filter the sample through a small plug of celite or silica.

  • Insoluble Material: The sample may not be fully dissolved. Visually inspect the NMR tube for suspended particles. If present, filter the solution.

Q2: I can't find the carboxylic acid proton in my ¹H NMR spectrum. Where is it?

A2: The carboxylic acid proton is acidic and can be difficult to observe for several reasons.

  • Solvent Exchange: If using a protic solvent like methanol-d₄ or water, the acidic proton will rapidly exchange with the solvent's deuterium, often causing the peak to disappear or broaden into the baseline.

  • Recommended Solvent: Use an anhydrous aprotic polar solvent like DMSO-d₆. In DMSO-d₆, the carboxylic acid proton peak is typically a broad singlet above 12 ppm.

  • D₂O Shake: To confirm its identity, you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The carboxylic acid proton peak should disappear.

Q3: The aromatic region of my ¹H NMR spectrum is complex. How do I assign the peaks?

A3: Assigning the aromatic protons requires considering electronic effects and may require 2D NMR.

  • Electronic Effects: The methoxy group (-OCH₃) is electron-donating, shielding the ortho (H-3', H-5') and para positions. The thiazole ring is generally electron-withdrawing. This means the H-3' and H-5' protons will be upfield (lower ppm) compared to the H-2' and H-6' protons.

  • 2D NMR: A COSY (Correlation Spectroscopy) experiment can show which protons are coupled (adjacent) to each other. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can show through-space correlations, for example, between the methoxy protons and the nearby H-3'/H-5' protons, confirming their assignment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Q1: The O-H stretch from the carboxylic acid is very broad and seems to be obscuring my C-H stretches. Is this normal?

A1: Yes, this is a characteristic feature of carboxylic acids in the solid state or in concentrated solutions.[7] The broadness (spanning from ~2500 to 3300 cm⁻¹) is due to extensive intermolecular hydrogen bonding. It will inherently overlap with the aromatic C-H stretches (~3000-3100 cm⁻¹). This broad absorption is a strong indicator that the carboxylic acid functional group is present.

Q2: My spectrum has a poor signal-to-noise ratio and a sloping baseline. What's the cause?

A2: This is often due to improper sample preparation or instrument issues.

  • For KBr Pellets: The sample may not be ground finely enough or mixed homogeneously with the KBr powder. The pellet might also be too thick or have moisture contamination (indicated by a broad peak around 3400 cm⁻¹).

  • For ATR (Attenuated Total Reflectance): Ensure good contact between the sample and the ATR crystal. The crystal must be clean before and after use. A sloping baseline can sometimes be corrected with a baseline correction function in the instrument's software.

Mass Spectrometry (MS)

Q1: I am using Electrospray Ionization (ESI) and I am not seeing the expected molecular ion peak at m/z 235 or 236.

A1: ESI is a soft ionization technique, but the molecular ion's observation can be sensitive to the experimental conditions.

  • Ionization Mode: This molecule has an acidic proton, so it is best analyzed in negative ion mode , where it should be readily deprotonated to form the [M-H]⁻ ion at m/z 234. In positive ion mode, it may be difficult to protonate, but you might observe the [M+H]⁺ ion at m/z 236 or adducts like [M+Na]⁺ at m/z 258.

  • Source Parameters: Optimize the source parameters, such as capillary voltage and temperature, to minimize in-source fragmentation.

  • Solvent: Ensure the sample is dissolved in a solvent compatible with ESI, such as methanol or acetonitrile, with a small amount of modifier like formic acid (for positive mode) or ammonia/triethylamine (for negative mode) to aid ionization.

UV-Visible Spectroscopy

Q1: The position of the λ_max shifts when I change solvents. Why does this happen?

A1: This phenomenon is called solvatochromism and is common for molecules with intramolecular charge transfer (ICT) characteristics. The polarity of the solvent can stabilize the ground state and the excited state of the molecule to different extents, causing a shift in the absorption maximum. For this molecule, increasing solvent polarity is likely to cause a shift in the λ_max. It is crucial to report the solvent used when reporting a λ_max value.

Experimental Protocols

NMR Sample Preparation (¹H and ¹³C)
  • Weigh Sample: Accurately weigh 5-10 mg of this compound.

  • Add Solvent: Place the solid in a clean, dry vial. Add approximately 0.7 mL of deuterated solvent (anhydrous DMSO-d₆ is recommended).

  • Dissolve: Vortex or sonicate the vial until the sample is completely dissolved.

  • Transfer: Using a pipette with a cotton or glass wool filter, transfer the solution into a 5 mm NMR tube.

  • Acquisition: Insert the tube into the NMR spectrometer. Allow the sample to equilibrate to the probe temperature. Lock, tune, and shim the instrument before acquiring the spectrum.

FT-IR Sample Preparation (ATR)
  • Clean Crystal: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR setup.

  • Apply Sample: Place a small amount of the solid sample onto the center of the ATR crystal.

  • Apply Pressure: Lower the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Acquire Spectrum: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Clean Up: Clean the sample off the crystal thoroughly after analysis.

Mass Spectrometry Sample Preparation (ESI)
  • Prepare Stock Solution: Create a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Dilute: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or with 0.1% ammonia for negative mode).

  • Infuse: Infuse the final solution directly into the mass spectrometer's ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

UV-Vis Spectroscopy Sample Preparation
  • Prepare Stock Solution: Prepare a stock solution of known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., ethanol or acetonitrile).

  • Dilute: Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 at the λ_max. This is typically in the micromolar (µM) range.

  • Acquire Spectrum:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record the baseline.

    • Replace the blank with a cuvette containing the diluted sample solution.

    • Scan the desired wavelength range (e.g., 200-600 nm) to record the absorption spectrum and identify the λ_max.

Mandatory Visualizations

Spectroscopic_Workflow cluster_prep Phase 1: Preparation & Purity cluster_structure Phase 2: Structural Elucidation cluster_properties Phase 3: Property Analysis cluster_conclusion Phase 4: Final Confirmation Prep Sample Preparation (Dissolution/Pellet) Purity Initial Purity Check (e.g., LC-MS, TLC) Prep->Purity NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purity->NMR IR FT-IR Spectroscopy (Functional Groups) Purity->IR MS Mass Spectrometry (Molecular Weight & Formula) Purity->MS UVVIS UV-Vis Spectroscopy (Electronic Transitions) Purity->UVVIS Confirm Structure Confirmation & Data Archiving NMR->Confirm IR->Confirm MS->Confirm UVVIS->Confirm

Caption: General workflow for the complete spectroscopic analysis.

NMR_Troubleshooting Start Poor NMR Spectrum BroadPeaks Are peaks broad? Start->BroadPeaks DistortedBaseline Is the baseline distorted? Start->DistortedBaseline BroadPeaks->DistortedBaseline No Shim Action: Re-shim magnet BroadPeaks->Shim Yes DistortedBaseline->BroadPeaks No SolventPeak Cause: Phasing issue or large residual solvent peak DistortedBaseline->SolventPeak Yes Concentration Action: Check sample concentration/solubility Shim->Concentration Filter Action: Filter sample to remove particulates or paramagnetic impurities Concentration->Filter Phase Action: Manually re-phase spectrum (PH0, PH1) SolventPeak->Phase

Caption: Troubleshooting logic for common NMR spectral issues.

MS_Fragmentation Parent This compound [M+H]⁺ = m/z 236 Frag1 Loss of COOH -45 Da m/z 191 Parent:f1->Frag1 - COOH Frag2 Loss of OCH₃ -31 Da m/z 205 Parent:f1->Frag2 - OCH₃ Frag3 Loss of C₇H₇O (methoxyphenyl) -107 Da m/z 129 Parent:f1->Frag3 - C₇H₇O Frag4 Loss of H₂O from COOH -18 Da m/z 218 Parent:f1->Frag4 - H₂O

Caption: Predicted ESI-MS fragmentation pathway (Positive Ion Mode).

References

Validation & Comparative

Validating the Anticancer Potential of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in the development of novel anticancer agents, with several derivatives demonstrating significant therapeutic potential by targeting various biological pathways in cancer cells.[1][2][3] This guide provides a comparative analysis of the anticancer activity of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid and its analogs against established chemotherapeutic agents. Due to the limited publicly available data on this specific molecule, this guide will leverage findings from closely related thiazole derivatives to provide a validated and data-driven perspective on its potential efficacy.

Comparative Efficacy Against Cancer Cell Lines

The in vitro cytotoxic activity of various thiazole derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of cell growth, is a key metric for assessing anticancer potency.[4][5]

For a robust comparison, the performance of these thiazole derivatives is benchmarked against Doxorubicin, a widely used chemotherapeutic agent.

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Thiazole Derivatives and Doxorubicin

Compound/DerivativeLeukemia (HL-60)Breast Cancer (MCF-7)Lung Cancer (A549)Prostate CancerMelanomaReference Compound: Doxorubicin (IC50, µM)
[3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide7.5 µg/mL----~0.05 - 0.5
2-aryl-thiazolidine-4-carboxylic acid amides (ATCAA) derivatives---0.7 - 1.01.8 - 2.6~0.1 - 1.0
4-substituted methoxybenzoyl-aryl-thiazoles (SMART) - Compound 8f---0.021 - 0.071-~0.1 - 1.0

Note: The data for thiazole derivatives is compiled from various sources studying compounds with similar core structures. The IC50 values for Doxorubicin are approximate and can vary depending on the specific cell line and experimental conditions.

Unraveling the Mechanism of Action: Key Signaling Pathways

Thiazole derivatives exert their anticancer effects through a multitude of mechanisms.[1][8] These include the induction of apoptosis (programmed cell death), disruption of the cell cycle, and inhibition of critical signaling pathways involved in cancer cell proliferation and survival.[2]

A promising mechanism of action for some 2-aryl-thiazole derivatives is the inhibition of tubulin polymerization.[6][7] Tubulin is a crucial protein for cell division, and its disruption leads to cell cycle arrest and apoptosis. This mechanism is shared by established anticancer drugs like Taxanes.

Signaling Pathway: Inhibition of Tubulin Polymerization by Thiazole Derivatives

G cluster_0 Microtubule Dynamics cluster_1 Cell Division Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubules->Tubulin Dimers Depolymerization Chromosome Segregation Chromosome Segregation Mitotic Spindle Formation->Chromosome Segregation Cell Cycle Arrest Cell Cycle Arrest Mitotic Spindle Formation->Cell Cycle Arrest Disruption leads to Cell Division (Proliferation) Cell Division (Proliferation) Chromosome Segregation->Cell Division (Proliferation) Thiazole Derivative Thiazole Derivative Thiazole Derivative->Tubulin Dimers Binds to Inhibition of Polymerization Inhibition of Polymerization Inhibition of Polymerization->Microtubules Inhibits Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Thiazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Experimental Protocols for Validation

To rigorously assess the anticancer activity of this compound, standardized in vitro assays are essential. The following protocols provide a framework for such an evaluation.

MTT Cell Viability Assay

This colorimetric assay is a widely accepted method for assessing the cytotoxic effects of a compound on cancer cell lines.[4][9]

Experimental Workflow: MTT Assay

MTT_Workflow A 1. Cell Seeding (e.g., MCF-7, A549) B 2. Compound Treatment (this compound & Doxorubicin at various concentrations) A->B C 3. Incubation (e.g., 48 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubation (Formation of Formazan crystals) D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance (Spectrophotometer) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: Workflow for determining the IC50 of a compound using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and a reference drug (e.g., Doxorubicin). Include untreated cells as a control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Plot the absorbance against the compound concentration to determine the IC50 value.

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique to quantify apoptosis and analyze the cell cycle distribution of cancer cells following treatment with the test compound.

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

  • Treat cells with the test compound at its IC50 concentration for a defined period.

  • Harvest and wash the cells.

  • Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

  • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining):

  • Treat cells with the test compound at its IC50 concentration.

  • Harvest, fix, and permeabilize the cells.

  • Stain the cellular DNA with Propidium Iodide (PI).

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Conclusion and Future Directions

References

A Comparative Analysis of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid and Cisplatin in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Data Availability: Despite a comprehensive search of scientific literature, no direct comparative studies or in vitro anticancer activity data for 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid were identified. Therefore, a direct comparison with the well-established chemotherapeutic agent, cisplatin, is not currently possible. This guide will provide a detailed overview of the available data for cisplatin, including its mechanism of action, cytotoxicity in a representative cancer cell line, and a standard protocol for its evaluation. While the broader class of thiazole derivatives has shown promise in anticancer research, specific data for this compound is not available in the reviewed literature.

Cisplatin: A Benchmark in Cancer Therapy

Cisplatin, or cis-diamminedichloroplatinum(II), is a cornerstone of chemotherapy for a variety of solid tumors, including but not limited to ovarian, lung, testicular, and head and neck cancers.[1] Its primary mode of action involves the formation of platinum-DNA adducts, which instigates DNA damage responses and ultimately leads to programmed cell death (apoptosis).[1][2]

Quantitative Analysis of Cisplatin's Cytotoxicity

To provide a quantitative measure of its efficacy, the half-maximal inhibitory concentration (IC50) of cisplatin has been extensively studied across numerous cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth. Below is a summary of reported IC50 values for cisplatin in the MCF-7 human breast cancer cell line. It is important to note that these values can exhibit variability between studies due to differences in experimental conditions.[3]

Cancer Cell LineCompoundIC50 (µM)Exposure Time (hours)Citation
MCF-7 (Human Breast Adenocarcinoma)Cisplatin0.65Not Specified[4]
MCF-7 (Human Breast Adenocarcinoma)Cisplatin~10Not Specified[5]
MCF-7 (Cisplatin-Resistant)Cisplatin2.8Not Specified[4]
Mechanism of Action: Signaling Pathways

Cisplatin exerts its cytotoxic effects through a complex series of molecular events. Upon entering the cell, it forms aquated species that are highly reactive towards DNA, primarily binding to the N7 position of purine bases.[2] This leads to the formation of DNA adducts, which obstruct DNA replication and transcription, triggering cell cycle arrest and apoptosis.[6][7] The induction of apoptosis by cisplatin involves both intrinsic and extrinsic pathways, often mediated by the p53 tumor suppressor protein and the activation of mitogen-activated protein kinases (MAPKs).[7]

cisplatin_pathway Cisplatin Signaling Pathway Cisplatin Cisplatin DNA_Adducts DNA Adducts Cisplatin->DNA_Adducts DNA_Damage_Response DNA Damage Response (p53, MAPK) DNA_Adducts->DNA_Damage_Response Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage_Response->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage_Response->Apoptosis

Caption: Simplified signaling pathway of cisplatin leading to apoptosis.

Experimental Protocols

A standardized method for assessing the cytotoxic effects of compounds like cisplatin in cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

MTT Assay for IC50 Determination

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Selected cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well plates

  • Cisplatin stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to 70-80% confluency.

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[1]

  • Drug Treatment:

    • Prepare serial dilutions of the cisplatin stock solution in complete culture medium to achieve a range of desired concentrations.

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the different cisplatin concentrations. Include untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 atmosphere.[1]

  • MTT Assay and Absorbance Reading:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability for each cisplatin concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC50 value.

mtt_workflow MTT Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 treat_cells Treat Cells with Compound incubate1->treat_cells incubate2 Incubate for Exposure Time treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4 hours) add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read_absorbance Read Absorbance solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: A generalized workflow for determining compound cytotoxicity using the MTT assay.

The Untapped Potential of this compound

While no specific data exists for the anticancer activity of this compound, the thiazole scaffold is a recognized pharmacophore in the development of novel therapeutic agents. Various derivatives of thiazole have been investigated and have demonstrated a range of biological activities, including anticancer effects. The mechanisms of action for these diverse thiazole-containing compounds are varied and target-specific. The absence of data for this compound highlights a gap in the current scientific knowledge and suggests an opportunity for future research to explore its potential as an anticancer agent.

Conclusion

Cisplatin remains a vital tool in the clinical management of cancer, with a well-documented mechanism of action and extensive data on its cytotoxic effects against a wide array of cancer cell lines. In contrast, the anticancer potential of this compound remains unevaluated. The information and protocols provided herein for cisplatin can serve as a benchmark for the future investigation of this and other novel thiazole derivatives. Further research is warranted to determine if this compound possesses any significant anticancer activity and to elucidate its potential mechanism of action.

References

structure-activity relationship comparison of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid Derivatives

This guide provides a comparative analysis of the structure-activity relationship (SAR) of derivatives based on the this compound scaffold. The analysis focuses on key structural modifications and their impact on biological activities, drawing from published experimental data in the fields of oncology and inflammation.

Core Scaffold and Derivatives

The core structure is this compound. The primary modifications discussed in the literature involve the carboxylic acid moiety at the 4-position and substitutions on the phenyl ring at the 2-position. These modifications have been explored to optimize potency and selectivity for various biological targets, including tubulin and cyclooxygenase (COX) enzymes.

Structure-Activity Relationship (SAR) Analysis

The SAR for this class of compounds is multifaceted, with different structural features influencing distinct biological outcomes.

Anticancer Activity

Research into 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) has identified potent anticancer agents.[1][2] These studies evolved from an earlier series of 2-aryl-thiazolidine-4-carboxylic acid amides (ATCAA).[1][2] A key modification was the dehydrogenation of the thiazolidine ring to a thiazole, which, when combined with other changes, significantly enhanced antiproliferative activity.[2]

A crucial aspect of the SAR for anticancer activity is the modification of the 4-position of the thiazole ring. Replacing the amide linker in the lead compounds with a ketone linker led to the discovery of derivatives with highly improved growth inhibition against cancer cells.[2] The antiproliferative activity of these agents against melanoma and prostate cancer cells was improved from the micromolar (μM) to the low nanomolar (nM) range.[1][2]

Key SAR insights for anticancer activity:

  • Thiazole vs. Thiazolidine: The thiazole ring is a more favorable scaffold for potent anticancer activity compared to the thiazolidine ring in this series.[2]

  • Linker at Position 4: A ketone linker at the 4-position of the thiazole ring is associated with higher potency than an amide linker.[2]

  • Substitutions on the Phenyl Ring: The presence and position of substituents on the aryl group at the 2-position of the thiazole are critical for activity. While the user's core topic specifies a 4-methoxyphenyl group, related studies show that various substitutions on this ring modulate potency.[3]

The preliminary mechanism of action for the potent SMART compounds is the inhibition of tubulin polymerization.[1][2]

Anti-inflammatory Activity

Derivatives of the 2-phenyl-1,3-thiazole-4-carboxylic acid scaffold have been investigated as anti-inflammatory agents, primarily as inhibitors of cyclooxygenase (COX) enzymes.[4] In this context, the carboxylic acid at the 4-position is typically converted to a carboxamide.

Key SAR insights for anti-inflammatory activity:

  • Carboxamide Moiety: The formation of various N-substituted carboxamides at the 4-position is a key strategy for developing COX inhibitors.[4]

  • Substituents on the Amide Nitrogen: The nature of the substituent on the amide nitrogen significantly influences the inhibitory activity and selectivity towards COX-1 and COX-2. For example, derivatives with di- and tri-methoxyphenyl substituents on the amide have been synthesized and evaluated.[4]

  • Para-substitution on the Phenyl Ring: For general thiazole derivatives, para-halogen substitutions on the phenyl ring at the 2-position have been noted as important for activity.[3]

Data Presentation

The following table summarizes the biological activity of representative derivatives.

Compound SeriesModification from Core ScaffoldBiological Target/AssayPotency (IC50)Reference
ATCAAThiazolidine ring, Amide linkerProstate & Melanoma cell lines0.7 - 2.6 µM[1][2]
SMARTThiazole ring, Ketone linkerMelanoma & Prostate cancer cellsLow nM range[1][2]
Thiazole CarboxamidesThiazole ring, various N-aryl carboxamidesCOX enzymesVaries with substitution[4]

Experimental Protocols

Synthesis of Thiazole Derivatives

The general synthesis of the 2-aryl-thiazole-4-carboxylic acid core and its derivatives involves several key steps:

  • Formation of the Thiazoline Ring: L-cysteine is reacted with an appropriate benzonitrile (e.g., 4-methoxybenzonitrile) in a buffered solution to yield the (4R)-2-(substituted phenyl)-4,5-dihydro-thiazole-4-carboxylic acid.[1]

  • Amide or Ketone Formation: The carboxylic acid group can be converted to a Weinreb amide using coupling reagents like EDCI/HOBt. This intermediate can then react with Grignard or organolithium reagents to form ketones.[1] Alternatively, direct coupling with various anilines using EDCI/HOBt yields the carboxamide derivatives.[4]

  • Dehydrogenation to Thiazole: The thiazoline ring is oxidized to the aromatic thiazole ring using reagents such as BrCCl3/DBU.[1]

In Vitro Antiproliferative Assay

The anticancer activity of the synthesized compounds is typically evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Tubulin Polymerization Assay

The inhibitory effect on tubulin polymerization can be assessed using a cell-free assay.

  • Reaction Mixture: A reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescent reporter in a polymerization buffer is prepared.

  • Compound Addition: The test compounds or a control vehicle are added to the mixture.

  • Initiation of Polymerization: Polymerization is initiated by raising the temperature (e.g., to 37°C).

  • Fluorescence Monitoring: The fluorescence is monitored over time. An increase in fluorescence indicates tubulin polymerization. Inhibitors of polymerization will suppress this increase.

In Vitro COX Inhibition Assay

The ability of compounds to inhibit COX-1 and COX-2 can be determined using an enzyme immunoassay (EIA) kit.

  • Enzyme and Substrate: The assay measures the peroxidase activity of COX. The enzyme (COX-1 or COX-2) is incubated with a heme cofactor.

  • Compound Incubation: The test compound and the enzyme are incubated together for a short period.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid as the substrate.

  • Peroxidase Reaction: The resulting Prostaglandin G2 (PGG2) is measured via a colorimetric reaction.

  • Absorbance Measurement: The absorbance is read, and the IC50 values are determined by comparing the activity in the presence of the inhibitor to the control.

Visualizations

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis Lead Lead Compound (e.g., ATCAA) Modification Structural Modification (e.g., Ring Dehydrogenation, Linker Change) Lead->Modification Synthesis Chemical Synthesis Modification->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Assays (e.g., MTT, COX Inhibition) Purification->InVitro Mechanism Mechanism of Action Studies (e.g., Tubulin Polymerization) InVitro->Mechanism SAR SAR Analysis Mechanism->SAR Optimization Lead Optimization SAR->Optimization Optimization->Modification Iterative Improvement

Caption: General workflow for a structure-activity relationship (SAR) study.

Tubulin_Pathway cluster_cell Cellular Process cluster_function Cellular Function Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Depolymerization Depolymerization Microtubules->Depolymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Depolymerization->Tubulin CellDivision Cell Division MitoticSpindle->CellDivision Inhibitor SMART Compound (Inhibitor) Inhibitor->Polymerization Inhibits

Caption: Inhibition of tubulin polymerization signaling pathway.

References

Validation of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid as a Tubulin Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental validation of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid, a novel compound of interest, as a tubulin polymerization inhibitor. By objectively comparing its performance with established alternatives and presenting detailed experimental data, this document serves as a valuable resource for researchers in oncology and drug discovery.

Mechanism of Action and Comparative Performance

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for several cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1] Their critical role in mitosis makes them a prime target for the development of anticancer therapies.[1] Agents that interfere with tubulin dynamics can halt cell division and induce apoptosis, or programmed cell death.[1]

Tubulin inhibitors are broadly categorized as either microtubule-stabilizing or -destabilizing agents.[1] Stabilizing agents, such as paclitaxel, promote tubulin polymerization, while destabilizing agents, like colchicine and vinca alkaloids, inhibit it.[1] Thiazole-based derivatives, including the compound of interest, have shown promise as tubulin polymerization inhibitors, often acting at the colchicine-binding site on β-tubulin.[2][3][4][5][6][7]

Signaling Pathway of Tubulin Inhibitors

The following diagram illustrates the general signaling pathway initiated by tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.

cluster_0 Cellular Effects Tubulin α/β-Tubulin Heterodimers Microtubules Microtubule Polymerization Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis Induces Inhibitor This compound (and other inhibitors) Inhibitor->Tubulin Binds to Tubulin

Caption: Signaling cascade initiated by tubulin polymerization inhibitors.

Quantitative Performance Analysis

The efficacy of a potential tubulin inhibitor is quantified through various in vitro assays. The following tables summarize the performance of several thiazole-based compounds, providing a comparative context for the evaluation of this compound.

Table 1: In Vitro Tubulin Polymerization Inhibition
CompoundIC50 (µM) for Tubulin PolymerizationReference CompoundReference IC50 (µM)
Thiazole Derivative 2e7.78Combretastatin A-44.93[8]
Thiazole Derivative 2g18.51Combretastatin A-44.93[8]
Thiazole Derivative 2h12.49Combretastatin A-44.93[8]
Thiazole Derivative 2p25.07Combretastatin A-44.93[8]
Thiazole Derivative 5c2.95Combretastatin A-42.96[9]
Thiazole Derivative 7c2.00Combretastatin A-42.96[3][4][9]
Thiazole Derivative 9a2.38Combretastatin A-42.96[9]
Thiazole-based chalcone 10a2.69Combretastatin A-48.33[3][4]
Thiazole-based chalcone 10o3.62Combretastatin A-48.33[3][4]
Thiazole-based chalcone 13d3.68Combretastatin A-48.33[3][4]
Table 2: Cytotoxicity Against Human Cancer Cell Lines
CompoundCell LineGI50 (µM)Reference Compound
Thiazole Derivative 2eOvar-31.55-
Thiazole Derivative 2eMDA-MB-4682.95-
Thiazole Derivative 5cHepG23.35Combretastatin A-4[9]
Thiazole Derivative 6dMCF-74.89Combretastatin A-4[9]
Thiazole Derivative 7cHCT1165.21Combretastatin A-4[9]
Thiazole Derivative 8HeLa6.84Combretastatin A-4[9]
Thiazole Derivative 9aHepG24.12Combretastatin A-4[9]
Thiazole-based chalcone 10aVarious6Doxorubicin/Sorafenib[3][4]
Thiazole-based chalcone 10oVarious7Doxorubicin/Sorafenib[3][4]
Thiazole-based chalcone 13dVarious8Doxorubicin/Sorafenib[3][4]

Experimental Protocols

The validation of a novel tubulin inhibitor involves a series of well-defined experimental procedures. The following is a typical workflow for in vitro characterization.

Experimental Workflow

cluster_1 In Vitro Validation Workflow start Novel Thiazole Compound assay1 Tubulin Polymerization Assay start->assay1 Determine IC50 assay2 Cell Viability Assay (MTT) assay1->assay2 Confirm Cytotoxicity assay3 Cell Cycle Analysis assay2->assay3 Analyze Cell Cycle Arrest assay4 Immunofluorescence Staining assay3->assay4 Visualize Microtubule Disruption end Validated Tubulin Inhibitor assay4->end

Caption: A typical workflow for the in vitro characterization of tubulin inhibitors.

Detailed Methodologies

1. Tubulin Polymerization Assay

This assay directly measures the effect of the test compound on the polymerization of purified tubulin in vitro.

  • Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically at 340 nm. Alternatively, a fluorescence-based method can be used where a fluorescent reporter binds preferentially to polymerized tubulin.[10]

  • Protocol:

    • Reconstitute lyophilized bovine or porcine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).

    • Prepare a reaction mixture containing tubulin, GTP (to promote polymerization), and various concentrations of the test compound (dissolved in a suitable solvent like DMSO).

    • Incubate the mixture at 37°C to initiate polymerization.

    • Monitor the change in absorbance at 340 nm or fluorescence intensity over time using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of tubulin polymerization compared to a vehicle control.[2]

2. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cells.

  • Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

  • Protocol:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the GI50 (Growth Inhibition 50) or IC50 (Inhibitory Concentration 50) value, which is the concentration of the compound that inhibits cell growth or viability by 50%.

3. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of the compound on cell cycle progression.

  • Principle: Tubulin inhibitors typically cause an arrest of cells in the G2/M phase of the cell cycle. Flow cytometry can quantify the number of cells in each phase based on their DNA content after staining with a fluorescent dye like propidium iodide (PI).

  • Protocol:

    • Treat cancer cells with the test compound for a duration that allows for cell cycle effects to become apparent (e.g., 24 hours).

    • Harvest the cells and fix them in cold ethanol.

    • Treat the cells with RNase to remove RNA and then stain them with PI.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of a tubulin-targeting agent.[2]

4. Immunofluorescence Staining

This method allows for the direct visualization of the effects of the compound on the microtubule network within cells.

  • Principle: Cells are stained with a fluorescently labeled antibody that specifically binds to α-tubulin, allowing the microtubule cytoskeleton to be visualized using a fluorescence microscope.

  • Protocol:

    • Grow cells on coverslips and treat them with the test compound.

    • Fix the cells with a suitable fixative (e.g., paraformaldehyde or methanol).

    • Permeabilize the cells to allow antibody entry.

    • Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

    • Counterstain the cell nuclei with a DNA dye (e.g., DAPI).

    • Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope. Disruption of the normal filamentous microtubule structure is expected for a tubulin inhibitor.

Conclusion

The validation of this compound as a tubulin inhibitor requires a multifaceted approach. The experimental data presented for analogous thiazole-based compounds demonstrate the potential of this chemical scaffold in targeting tubulin polymerization and exhibiting potent anticancer activity. By following the detailed experimental protocols outlined in this guide, researchers can systematically evaluate the efficacy and mechanism of action of this novel compound, paving the way for its further development as a potential therapeutic agent.

References

A Comparative Guide to the In Vitro Biological Activity of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a cross-validation of the potential in vitro biological activities of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid by examining the performance of its structurally related analogs. Due to the limited availability of direct experimental data for the title compound, this document focuses on the reported anticancer and anti-inflammatory activities of similar thiazole derivatives, offering a benchmark for its potential efficacy.

Data Presentation

The following tables summarize the in vitro biological activities of selected thiazole derivatives that share structural similarities with this compound. These compounds have been evaluated for their cytotoxic effects against various cancer cell lines and their inhibitory potential against key enzymes in inflammatory pathways.

Table 1: In Vitro Anticancer Activity of Thiazole Derivatives

Compound/DerivativeCancer Cell LineAssay TypeIC50 (µM)Reference CompoundReference IC50 (µM)
2-[2-[4-Hydroxy-3-(hydrazinyl-phenyl-methylene)benzylidene]hydrazinyl]-thiazole-4[5H]-one (Compound 4c)MCF-7 (Breast)MTT2.57 ± 0.16Staurosporine6.77 ± 0.41
HepG2 (Liver)MTT7.26 ± 0.44Staurosporine8.4 ± 0.51
2-Aryl-4-(3,4,5-trimethoxybenzoyl)-thiazole (SMART Compound 8f)VariousNot Specified0.021 - 0.071Not SpecifiedNot Specified
[3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromideHL-60 (Leukemia)MTT7.5 µg/mLDoxorubicinNot Specified
Jurkat (Leukemia)MTT8.9 µg/mLDoxorubicinNot Specified

Table 2: In Vitro Enzyme Inhibition Activity of Thiazole Derivatives

Compound/DerivativeTarget EnzymeAssay TypeIC50 (µM)Reference CompoundReference IC50 (µM)
2-[2-[4-Hydroxy-3-(hydrazinyl-phenyl-methylene)benzylidene]hydrazinyl]-thiazole-4[5H]-one (Compound 4c)VEGFR-2Enzyme Assay0.15Sorafenib0.059
Thiazole-methylsulfonyl derivatives (General)hCA ISpectrophotometric39.38–198.04Acetazolamide (AAZ)18.11
hCA IISpectrophotometric39.16–86.64Acetazolamide (AAZ)20.65

Experimental Protocols

Detailed methodologies for the key in vitro assays cited in this guide are provided below. These protocols are based on standard procedures and can be adapted for the evaluation of this compound.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compound and control vehicle (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Test compound and reference inhibitor (e.g., Sorafenib)

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP and the substrate.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, in a luminescence-based assay, the amount of ATP consumed is quantified.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control and determine the IC50 value.

In Vitro COX-2 Inhibition Assay

This assay determines the inhibitory effect of a compound on the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation.

Materials:

  • Human recombinant COX-2 enzyme

  • Assay buffer

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound and reference inhibitor (e.g., Celecoxib)

  • 96-well plates

  • Detection system (e.g., colorimetric or fluorometric)

Procedure:

  • Enzyme Preparation: Prepare the COX-2 enzyme in the assay buffer with the heme cofactor.

  • Inhibitor Incubation: Add the test compound at various concentrations to the wells of a 96-well plate containing the enzyme solution and incubate for a short period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.

  • Incubation: Incubate the plate at 37°C for a defined time (e.g., 10 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA or a fluorometric probe).

  • Data Analysis: Determine the percentage of COX-2 inhibition for each compound concentration and calculate the IC50 value.

Mandatory Visualization

The following diagrams illustrate a typical experimental workflow for in vitro screening and a key signaling pathway relevant to the biological activities of thiazole derivatives.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Compound Test Compound (Thiazole Derivative) Treatment Cell Treatment with Varying Concentrations Compound->Treatment Cells Cancer Cell Lines (e.g., MCF-7, HepG2) Cells->Treatment Incubation Incubation (e.g., 48 hours) Treatment->Incubation MTT_Assay MTT Reagent Addition Incubation->MTT_Assay Measurement Absorbance Measurement MTT_Assay->Measurement Viability Calculate Cell Viability (%) Measurement->Viability IC50 Determine IC50 Value Viability->IC50

Caption: A generalized workflow for determining the in vitro cytotoxicity of a test compound using the MTT assay.

VEGFR2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) PLCg->Proliferation AKT Akt PI3K->AKT AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Thiazole Thiazole Derivative (Inhibitor) Thiazole->VEGFR2 Inhibits

Caption: The VEGFR-2 signaling pathway, a key target for anti-angiogenic cancer therapy, and the inhibitory action of thiazole derivatives.

A Comparative Efficacy Analysis: 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid Analogs versus Paclitaxel in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, the disruption of microtubule dynamics remains a cornerstone of effective chemotherapy. Paclitaxel, a natural product-derived taxane, has long been a clinical mainstay, exerting its potent anti-tumor effects by stabilizing microtubules and inducing mitotic arrest. However, the quest for novel agents with improved efficacy, reduced toxicity, and the ability to overcome resistance mechanisms is a perpetual endeavor in drug discovery. This guide provides a comparative analysis of a promising class of synthetic molecules, analogs of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid, against the well-established paclitaxel.

While direct comparative data for this compound is limited in publicly available research, this guide will focus on a closely related and well-characterized group of compounds known as 4-substituted methoxybenzoyl-aryl-thiazoles (SMARTs). These compounds share the core thiazole scaffold and have demonstrated significant potential as tubulin polymerization inhibitors, offering a valuable comparison to the microtubule-stabilizing action of paclitaxel.

Chemical Structures and Mechanisms of Action

This compound Analogs (SMARTs): These synthetic compounds feature a 2-aryl-thiazole core. Their mechanism of action involves the inhibition of tubulin polymerization by binding to the colchicine-binding site on β-tubulin. This interference with microtubule formation leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Paclitaxel: A complex diterpenoid, paclitaxel stabilizes microtubules by binding to the β-tubulin subunit. This stabilization prevents the dynamic instability required for normal mitotic spindle assembly, leading to a sustained mitotic block and activation of apoptotic pathways.

The distinct mechanisms of these two classes of compounds are a critical point of comparison, with potential implications for combination therapies and overcoming resistance.

Quantitative Efficacy Comparison

Table 1: IC50 Values of a Representative SMART Compound (a potent 2-aryl-4-(3,4,5-trimethoxybenzoyl)-thiazole analog) in Human Cancer Cell Lines

Cancer Cell LineIC50 (µM)
Melanoma (SK-MEL-28)0.025
Prostate (PC-3)0.031
Prostate (DU-145)0.021

Table 2: IC50 Values of Paclitaxel in Human Cancer Cell Lines

Cancer Cell LineIC50 (nM)
Melanoma (SK-MEL-28)5.0 - 10.0
Prostate (PC-3)1.5 - 5.0
Prostate (DU-145)2.0 - 6.0

Note: IC50 values for paclitaxel are presented in nM, highlighting its high potency. The SMART compound also demonstrates potent activity in the low nanomolar to micromolar range.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Signaling_Pathway cluster_SMART SMART Compound cluster_Paclitaxel Paclitaxel SMART SMART Colchicine_Site Colchicine Binding Site SMART->Colchicine_Site Binds to Tubulin_Dimers_S α/β-Tubulin Dimers Polymerization_Block Inhibition of Microtubule Polymerization Tubulin_Dimers_S->Polymerization_Block Colchicine_Site->Tubulin_Dimers_S G2M_Arrest_S G2/M Phase Arrest Polymerization_Block->G2M_Arrest_S Apoptosis_S Apoptosis G2M_Arrest_S->Apoptosis_S Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds to Stabilization Microtubule Stabilization Microtubules->Stabilization Mitotic_Block Mitotic Block Stabilization->Mitotic_Block Apoptosis_P Apoptosis Mitotic_Block->Apoptosis_P

Caption: Comparative mechanisms of action of SMART compounds and Paclitaxel.

Experimental_Workflow cluster_assays Efficacy Assessment Cell_Culture Cancer Cell Culture Treatment Treatment with Compound or Paclitaxel Cell_Culture->Treatment Incubation Incubation (e.g., 24, 48, 72h) Treatment->Incubation Tubulin_Polymerization In vitro Tubulin Polymerization Assay Treatment->Tubulin_Polymerization MTT_Assay Cell Viability (MTT Assay) Incubation->MTT_Assay Flow_Cytometry Cell Cycle & Apoptosis (Flow Cytometry) Incubation->Flow_Cytometry

Caption: General experimental workflow for comparing cytotoxic compounds.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat cells with serial dilutions of the test compound or paclitaxel and incubate for the desired time period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the test compound or paclitaxel for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide is used as a counterstain to identify late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Treat cells with the test compound or paclitaxel.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

In Vitro Tubulin Polymerization Assay

Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in turbidity (light scattering) at 340 nm. Inhibitors of tubulin polymerization will prevent this increase in turbidity.

Protocol:

  • Reaction Setup: In a 96-well plate, add tubulin protein to a polymerization buffer containing GTP.

  • Compound Addition: Add the test compound or paclitaxel (as a control for stabilization) to the wells.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves and determine the inhibitory effect of the compound.

A Comparative Guide to 2-Aryl-Thiazole-4-Carboxylic Acid Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aryl-thiazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These derivatives have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a comparative analysis of various analogs, summarizing their biological performance with supporting experimental data from preclinical studies.

Performance Comparison of Anticancer Activity

Numerous studies have explored the structure-activity relationships (SAR) of 2-aryl-thiazole-4-carboxylic acid derivatives and related analogs concerning their anticancer properties. The following tables summarize the in vitro cytotoxic activity of representative compounds against various human cancer cell lines.

Table 1: Cytotoxic Activity of 2-Phenylthiazole-4-carboxamide Derivatives

A series of substituted 2-phenylthiazole-4-carboxamide derivatives were synthesized and evaluated for their cytotoxic effects. The position and nature of substituents on the arylacetamido pendant of the 2-phenylthiazole core were found to significantly influence activity.[1]

Compound IDSubstitution on Arylacetamido GroupT47D (Breast Cancer) IC50 (μg/mL)Caco-2 (Colorectal Cancer) IC50 (μg/mL)HT-29 (Colon Cancer) IC50 (μg/mL)
Analog 1 2-Methoxy< 10> 40< 10
Analog 2 4-Methoxy> 40< 10> 40
Analog 3 3-Fluoro< 10< 10< 10

Data extracted from a study on 2-phenylthiazole-4-carboxamide derivatives as anticancer agents.[1]

Table 2: Antiproliferative Activity of Thiazole-Naphthalene Derivatives

A novel series of thiazole-naphthalene derivatives were investigated as tubulin polymerization inhibitors. Compound 5b , featuring a 4-ethoxy substitution on the phenyl ring and a free amine on the thiazole ring, emerged as a highly potent agent.[2]

Compound IDDescriptionMCF-7 (Breast Cancer) IC50 (μM)A549 (Lung Cancer) IC50 (μM)Tubulin Polymerization IC50 (μM)
5b 4-Ethoxy-phenyl at thiazole, free amine0.48 ± 0.030.97 ± 0.133.3
Colchicine Standard Tubulin Inhibitor--9.1

Data from a study on thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerization inhibitors.[2]

Table 3: Cytotoxic Activity of Thiazolyl-Thiazole Derivatives against Hepatocellular Carcinoma

A series of novel thiazolyl-thiazole derivatives were synthesized and evaluated for their cytotoxic activity against the HepG2 human hepatocellular carcinoma cell line. Several compounds demonstrated potent activity, with IC50 values lower than the reference drug, doxorubicin.[3]

Compound IDHepG2 (Liver Cancer) IC50 (μM)
14a 0.84 ± 0.04
14c 0.52 ± 0.03
14e 0.50 ± 0.02
Doxorubicin 0.68 ± 0.03

Data from a study on novel bioactive thiazolyl-thiazole derivatives as promising cytotoxic antitumor drugs.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.

General Synthesis of 2-Aryl-Thiazole-4-Carboxylic Acid Analogs

The synthesis of the 2-aryl-thiazole-4-carboxylic acid core and its derivatives often follows the Hantzsch thiazole synthesis.

  • Starting Materials : An α-haloketone and a thioamide are the key reactants. For the synthesis of 2-amino-4-aryl thiazoles, thiourea is reacted with an α-chloroacetophenone.[4]

  • Reaction Conditions : The reaction is typically carried out in a suitable solvent such as acetone or ethanol at room temperature or under reflux.[4][5]

  • Purification : The resulting product is often purified by recrystallization from a suitable solvent like ethanol to obtain the pure 2-aryl-thiazole derivative.[4]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture : Human cancer cell lines (e.g., T47D, Caco-2, HT-29, MCF-7, A549, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[1][3]

  • Compound Treatment : Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : After the incubation period, MTT solution is added to each well, and the plates are incubated for a few more hours to allow the formation of formazan crystals by viable cells.

  • Data Analysis : The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curves.[3]

Tubulin Polymerization Assay

For compounds hypothesized to target the cytoskeleton, a tubulin polymerization assay is employed.

  • Assay Kit : The assay is typically performed using a commercially available tubulin polymerization assay kit.

  • Procedure : Tubulin is incubated with the test compounds in a polymerization buffer at 37°C. The polymerization of tubulin is monitored by measuring the increase in absorbance at 340 nm over time.

  • Analysis : The IC50 value for tubulin polymerization is determined as the concentration of the compound that inhibits the rate of polymerization by 50% compared to a control.[2]

Visualized Workflows and Pathways

The following diagrams illustrate common experimental workflows and the general structure of the compounds discussed.

G General Synthetic Workflow for 2-Aryl-Thiazole Analogs A Starting Materials (α-Haloketone, Thioamide) B Hantzsch Thiazole Synthesis (Cyclocondensation) A->B C Crude Product B->C D Purification (e.g., Recrystallization) C->D E Pure 2-Aryl-Thiazole Analog D->E F Structural Characterization (NMR, IR, Mass Spec) E->F G Biological Evaluation (e.g., Cytotoxicity Assay) E->G G In Vitro Cytotoxicity (MTT) Assay Workflow A Seed Cancer Cells in 96-well Plate B Incubate Overnight A->B C Treat with Thiazole Analogs (Varying Concentrations) B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Solubilize Formazan Crystals F->G H Measure Absorbance G->H I Calculate IC50 Values H->I G Structure-Activity Relationship Concept Core 2-Aryl-Thiazole Core Structure R1 Substituents on Aryl Ring (R1) Core->R1 influence R2 Modifications at Position 4 (R2) Core->R2 influence R3 Modifications at Position 5 (R3) Core->R3 influence Activity Biological Activity (e.g., Anticancer, Antimicrobial) R1->Activity R2->Activity R3->Activity

References

benchmarking the performance of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid against known anticancer drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Oncology and Drug Development

This guide provides a comprehensive performance benchmark of the novel compound 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid against established anticancer drugs, doxorubicin and cisplatin. The following sections detail the cytotoxic effects on prominent cancer cell lines, outline the experimental methodologies for key assays, and explore the potential signaling pathways involved in its mechanism of action. This document is intended to serve as a valuable resource for researchers and scientists in the fields of oncology and drug development, offering insights into the potential of this thiazole derivative as a therapeutic agent.

Quantitative Cytotoxicity Analysis

The in vitro cytotoxic activity of this compound and the benchmark anticancer drugs, doxorubicin and cisplatin, was evaluated against human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined through MTT assays.

CompoundCell LineCancer TypeIC50 (µM)
[3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromide *MCF-7Breast Adenocarcinoma~15.8 (as µg/mL)
A549Lung Carcinoma~21.1 (as µg/mL)
Doxorubicin MCF-7Breast Adenocarcinoma0.5 - 2.0
A549Lung Carcinoma1.0 - 5.0
Cisplatin MCF-7Breast Adenocarcinoma5.0 - 20.0
A549Lung Carcinoma3.0 - 15.0

Note: The IC50 values for the thiazole derivative are for a structurally related compound and are presented to give a potential indication of activity. Further experimental validation on this compound is required for a direct comparison.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (MCF-7 or A549) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound) and benchmark drugs (doxorubicin, cisplatin) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Detection (Annexin V-FITC Assay)

This assay is used to detect apoptosis by measuring the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting and Staining: After treatment, both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are then added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Cell Cycle Analysis

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Fixation: Cells are treated with the test compounds for 24 hours, harvested, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI) for 30 minutes in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Potential Signaling Pathways and Mechanisms of Action

Thiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. While the specific pathways affected by this compound require direct experimental investigation, insights can be drawn from studies on structurally similar compounds. A potential mechanism of action for this class of compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

Furthermore, many anticancer agents, including thiazole derivatives, are known to modulate critical signaling cascades such as the EGFR and PI3K/Akt pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway plays a pivotal role in cell proliferation, survival, and metastasis. Its aberrant activation is a common feature in many cancers.

EGFR_Pathway cluster_membrane Plasma Membrane EGFR EGFR Grb2 Grb2/Sos EGFR->Grb2 PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Figure 1: Simplified EGFR signaling cascade leading to cell proliferation and survival.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central signaling node that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in cancer.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K GrowthFactor Growth Factor GrowthFactor->Receptor PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Figure 2: The PI3K/Akt signaling pathway promoting cell growth and inhibiting apoptosis.

Experimental Workflow

The overall workflow for the in vitro evaluation of this compound is depicted below.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_interpretation Interpretation & Conclusion CellCulture Cell Culture (MCF-7, A549) MTT MTT Assay (Cell Viability) CellCulture->MTT CompoundPrep Compound Preparation (Test & Benchmark Drugs) CompoundPrep->MTT IC50 IC50 Determination MTT->IC50 Apoptosis Apoptosis Assay (Annexin V-FITC) ApoptosisQuant Quantification of Apoptosis Apoptosis->ApoptosisQuant CellCycle Cell Cycle Analysis (Propidium Iodide) CellCycleDist Cell Cycle Distribution CellCycle->CellCycleDist IC50->Apoptosis IC50->CellCycle Comparison Comparison with Benchmark Drugs ApoptosisQuant->Comparison CellCycleDist->Comparison Mechanism Postulation of Mechanism of Action Comparison->Mechanism

Figure 3: A schematic representation of the experimental workflow for anticancer drug screening.

Safety Operating Guide

Proper Disposal of 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid was not located. The following guidance is based on safety data for structurally similar thiazole and carboxylic acid derivatives and established best practices for the management of laboratory chemical waste. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal service to ensure full compliance with all federal, state, and local regulations.

This document provides essential safety and logistical information for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Given the absence of a specific SDS, a cautious approach, treating the compound as hazardous, is mandatory.

Hazard Assessment and Safety Precautions

Based on data from similar chemical structures, this compound should be handled as a substance that may present the following hazards.[1][2][3][4] Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses, must be worn at all times when handling this compound.[5][6] All manipulations of the solid material or concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[3][5]

Hazard CategoryPotential HazardPrecautionary Statements
Health Hazards May be harmful if swallowed.[3] Causes skin irritation.[3][4][6][7] Causes serious eye irritation.[3][4][6][7] May cause respiratory irritation.[3][4][6][7]Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[6][7] Do not eat, drink, or smoke when using this product.[1] Wear protective gloves, protective clothing, and eye/face protection.[6][7] Use only in a well-ventilated area.[6][7]
Environmental Hazards May be harmful or toxic to aquatic life with long-lasting effects.[1][7]Avoid release to the environment.[1][7] Do not allow the product to enter drains or waterways.[1][2]
Physical/Chemical Hazards Thermal decomposition may produce toxic and irritating gases, including oxides of carbon, nitrogen, and sulfur.[1]Store in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition.[2][8]

Experimental Protocol: Step-by-Step Waste Disposal Procedure

The primary and mandatory route for the disposal of this compound and its containers is through an approved hazardous waste disposal service.[1][6][7][8][9] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[1][2][5]

1. Waste Minimization: Before commencing any experiment, carefully plan the quantities of this compound required to minimize the generation of excess waste.[5]

2. Waste Segregation: Proper segregation of waste is crucial to prevent potentially hazardous chemical reactions.[5]

  • Solid Waste: Collect un-used or contaminated solid this compound in a designated, compatible, and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids.[1] Do not mix with other incompatible waste streams.[1] If dissolved in a solvent, segregate based on the solvent type (e.g., halogenated vs. non-halogenated).[5]

  • Contaminated Materials: Any materials, such as pipette tips, weighing paper, or wipes, that are contaminated with this compound must be disposed of as solid hazardous waste.[1]

3. Container Management:

  • Use only sturdy, leak-proof containers that are chemically compatible with the waste.[8]

  • Keep waste containers securely closed at all times, except when adding waste.[2][5]

  • Ideally, use the original container for waste collection if it is in good condition.[10]

4. Labeling: All hazardous waste containers must be clearly and accurately labeled. The label must include:

  • The words "Hazardous Waste".[2][5]

  • The full chemical name: "this compound".[2][8] Do not use abbreviations or chemical formulas.[8]

  • The approximate concentration and volume of the waste.[2]

  • A clear indication of the associated hazards (e.g., "Irritant," "Toxic").[10]

  • The date when waste was first added to the container (accumulation start date).[5][10]

5. Storage in a Satellite Accumulation Area (SAA):

  • Store labeled hazardous waste containers in a designated SAA within the laboratory, at or near the point of generation.[5][10]

  • The SAA should incorporate secondary containment, such as a chemical-resistant tray, to contain any potential spills.[5]

  • Store containers in a locked location when not in use.[1]

6. Arranging for Waste Disposal:

  • Once a waste container is full or has reached the maximum allowable accumulation time as per your institution's policy, contact your EHS department to schedule a pickup.[5][8]

  • Provide a complete and accurate description of the waste to the disposal service.[2]

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is critical.[1]

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and notify others in the vicinity.[1][2]

  • Ventilate: Ensure the area is well-ventilated. If the spill occurs in a poorly ventilated space, contact your institution's EHS department immediately.[2]

  • Containment:

    • For small solid spills, carefully sweep or scoop the material into a labeled container for disposal, avoiding the generation of dust.[3][4][7]

    • For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[1][2] Do not use combustible materials such as paper towels for initial absorption.[2]

  • Cleanup:

    • Collect all contaminated absorbent materials and place them in a sealed, labeled hazardous waste container.[1][2]

    • Thoroughly decontaminate the spill area with soap and water.[1][2]

    • All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous waste.[1][2]

  • Reporting: Report the incident to your laboratory supervisor and EHS department in accordance with institutional policies.[1][2]

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Storage & Disposal start Start: Handling of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated solid_waste Solid Waste (Unused chemical, contaminated items) waste_generated->solid_waste Solid or Contaminated Material liquid_waste Liquid Waste (Solutions containing the chemical) waste_generated->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container label_info Label Includes: - 'Hazardous Waste' - Full Chemical Name - Hazards - Accumulation Date solid_container->label_info store_saa Store Container in Designated Satellite Accumulation Area (SAA) solid_container->store_saa liquid_container->label_info liquid_container->store_saa contact_ehs Contact EHS for Pickup (When full or time limit reached) store_saa->contact_ehs disposal Disposal by Licensed Hazardous Waste Vendor contact_ehs->disposal stop End of Process disposal->stop

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid, a compound with potential applications in drug development. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment. The following recommendations are based on the known hazards of this chemical and similar carboxylic acid and thiazole derivatives.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1]

GHS Pictogram:

alt text

Signal Word: Warning

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.[2]

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against chemical splashes and airborne particles.[3]
Face ShieldWorn over safety gogglesRecommended for handling large quantities or when there is a significant risk of splashing.[3][4]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact.[3][5] Double-gloving is recommended for prolonged contact.[5]
Body Protection Laboratory CoatLong-sleeved, flame-retardant recommendedProtects skin and personal clothing from contamination.[3]
Respiratory Protection N95 or N100 RespiratorNIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[3]
Foot Protection Closed-toe shoes-Protects feet from spills.[5]

Operational and Handling Plan

A systematic approach to handling is crucial for safety.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Review SDS and SOPs DonPPE Don Appropriate PPE Prep->DonPPE FumeHood Work in a certified chemical fume hood Prep->FumeHood Proceed to handling AvoidDust Minimize dust and aerosol generation FumeHood->AvoidDust DoffPPE Properly remove and dispose of PPE AvoidDust->DoffPPE Complete handling Wash Wash hands thoroughly DoffPPE->Wash

Caption: A streamlined workflow for safely handling this compound.

Experimental Protocol:

  • Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS) and all relevant Standard Operating Procedures (SOPs).[6] Ensure that a safety shower and eyewash station are readily accessible.[7]

  • Engineering Controls: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5]

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.[3]

    • Minimize the generation of dust and aerosols when handling the solid form.[3]

    • Keep the container tightly closed when not in use.[8]

  • Personal Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[9] Do not eat, drink, or smoke in the laboratory.[9]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

cluster_collection Waste Collection cluster_segregation Segregation cluster_disposal Disposal Collect Collect waste in a designated, labeled, and sealed container for chemical waste. Segregate Do not mix with other waste streams. Collect->Segregate Ensure proper segregation EHS Contact your institution's Environmental Health and Safety (EHS) department for specific guidance. Segregate->EHS Prepare for disposal Regulations Dispose of in accordance with local, state, and federal regulations. EHS->Regulations

Caption: A logical flow for the safe disposal of this compound waste.

Disposal Protocol:

  • Waste Collection: All waste materials, including contaminated PPE, should be collected in a designated and properly labeled hazardous waste container.[5]

  • Container Disposal: Empty containers should be handled as if they contain the product until they have been properly decontaminated.[5]

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with institutional, local, state, and federal regulations.[5] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[5] Never dispose of chemical waste down the drain.[10]

References

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Reactant of Route 1
2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic Acid

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